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3-(Prop-2-yn-1-yloxy)azetidine hydrochloride Documentation Hub

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  • Product: 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
  • CAS: 1380571-75-4

Core Science & Biosynthesis

Foundational

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride chemical structure and properties

This guide serves as a comprehensive technical whitepaper on 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride , a specialized bifunctional building block used in modern medicinal chemistry and chemical biology. A Strategic S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride , a specialized bifunctional building block used in modern medicinal chemistry and chemical biology.

A Strategic Synthon for Fragment-Based Design and Bioorthogonal Ligation

Executive Summary

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride represents a high-value "privileged scaffold" in drug discovery.[1] It synergizes the physicochemical benefits of the azetidine ring (low lipophilicity, high metabolic stability) with the versatile reactivity of a terminal alkyne (propargyl ether). This compound is primarily utilized as a linker or warhead in Fragment-Based Drug Discovery (FBDD) and as a "clickable" handle in proteolysis-targeting chimeras (PROTACs) and covalent probe development.

Chemical Identity & Structural Analysis[2]

This compound is a hydrochloride salt of a 3-substituted azetidine.[2] The structure features a four-membered nitrogen heterocycle ether-linked to a propargyl group.

Property Details
IUPAC Name 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
Common Synonyms 3-Propargyloxyazetidine HCl; 3-(2-Propynyloxy)azetidine HCl
Chemical Formula C₆H₉NO[2][3] · HCl
Molecular Weight 147.60 g/mol (Salt); 111.14 g/mol (Free Base)
SMILES C#CCOC1CNC1.Cl
Structure Class Saturated N-Heterocycle / Propargyl Ether
Structural Significance[4][5]
  • Azetidine Ring (The Core): Unlike larger rings (pyrrolidine/piperidine), the azetidine ring has significant puckering and ring strain (~25 kcal/mol). This geometric constraint often improves the sp³ character of drug candidates, enhancing solubility and reducing non-specific binding (lower LogD) compared to acyclic amines.

  • Propargyl Ether (The Handle): The ether linkage (-O-) is metabolically robust compared to esters. The terminal alkyne (-C≡CH) is a "bioorthogonal" handle, inert to most biological nucleophiles but highly reactive toward azides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis & Manufacturing

The synthesis of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a two-step protocol starting from the commercially available N-Boc-3-hydroxyazetidine. This route ensures the protection of the secondary amine while installing the propargyl group.

Experimental Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: N-Boc-3-hydroxyazetidine, Sodium Hydride (NaH), Propargyl Bromide, DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF at 0°C under N₂ atmosphere.

    • Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise. Stir for 30 min to form the alkoxide.

    • Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Carefully add water/ice. Extract with EtOAc. Wash organic layer with LiCl (aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane (or TFA followed by HCl exchange).

  • Procedure:

    • Dissolve the intermediate (tert-butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate) in DCM.

    • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

    • Stir at RT for 2–3 hours until TLC shows consumption of starting material.

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt.

    • Filtration: Collect the white solid by filtration and dry under high vacuum.

Synthesis Pathway Diagram[6]

SynthesisPathway Start N-Boc-3-hydroxyazetidine (Starting Material) Inter Intermediate: N-Boc-3-(prop-2-yn-1-yloxy)azetidine Start->Inter 1. NaH, DMF, 0°C 2. Propargyl Bromide (O-Alkylation) Final Target Product: 3-(Prop-2-yn-1-yloxy)azetidine HCl Inter->Final 4M HCl in Dioxane (Boc Deprotection)

Figure 1: Synthetic route from N-Boc-3-hydroxyazetidine to the target hydrochloride salt.

Physicochemical Profile

The hydrochloride salt form is preferred for stability and handling.

Parameter Value / Observation Implication for Research
Physical State White to off-white crystalline solidEasy to weigh; non-volatile.
Solubility High: Water, DMSO, MethanolLow: DCM, Hexane, EtherDissolve in DMSO for biological assays or stock solutions.
Hygroscopicity Moderate to HighStore in a desiccator; weigh quickly in humid environments.
pKa (Conj. Acid) ~10.5 (Azetidine NH)Exists as a cation at physiological pH (7.4), improving solubility.
Stability Stable at -20°C for >1 yearAvoid strong bases which liberate the free amine (volatile).
Reactivity & Applications
A. Click Chemistry (CuAAC)

The terminal alkyne is the primary functional handle. It undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.

  • Utility: This allows the azetidine moiety to be "clicked" onto fluorophores, peptides, or E3 ligase ligands (for PROTACs).

  • Mechanism: The azetidine nitrogen can be functionalized before or after the click reaction, serving as a bifurcated linker.

B. Azetidine Functionalization

The secondary amine (NH) is a nucleophile.

  • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.

  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides.

  • SNAr: Reacts with aryl halides to form N-aryl azetidines.

Reactivity Logic Diagram

ReactivityMap Core 3-(Prop-2-yn-1-yloxy)azetidine HCl Sub1 Pathway A: Amine Functionalization (N-Alkylation / Amide Coupling) Core->Sub1 R-CHO / R-COOH Sub2 Pathway B: Click Chemistry (CuAAC with Azides) Core->Sub2 R-N3, Cu(I) Prod1 N-Substituted Azetidine (Alkyne intact) Sub1->Prod1 Prod2 Triazole-Linked Conjugate (Amine intact) Sub2->Prod2

Figure 2: Divergent reactivity profile allowing orthogonal functionalization at the Nitrogen or the Alkyne.

Handling, Safety & Stability

Safety Data (GHS Classification):

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[7]

  • Precaution: Propargyl ethers can be potentially energetic, though this salt form is stable. Do not distill the free base to dryness at high temperatures.

Storage Protocol:

  • Temperature: Store at -20°C (long term) or 2–8°C (active use).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon if possible. Keep container tightly sealed.

References
  • Azetidine Synthesis Review

    • Title: Recent advances in the synthesis and reactivity of azetidines.[1][4][5][8][9][10]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Link:[Link]

  • Propargyl Ether Building Blocks

    • Title: 3-(Prop-2-yn-1-yloxy)
    • Source: PubChem Compound Summary.
    • Link:[Link]

  • Intermediate Identification

    • Title: N-Boc-3-(prop-2-yn-1-yloxy)azetidine (Catalog Entry).[10][11][12]

    • Source: CymitQuimica.[13][14]

Sources

Exploratory

Technical Guide: Solubility & Handling of 3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride

Executive Summary 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a specialized bifunctional building block utilized primarily in medicinal chemistry and bio-orthogonal "Click" reactions (CuAAC). Its structure combines a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a specialized bifunctional building block utilized primarily in medicinal chemistry and bio-orthogonal "Click" reactions (CuAAC). Its structure combines a strained azetidine ring (conferring rigidity and metabolic stability) with a terminal alkyne handle.

The Bottom Line:

  • Water Solubility: High (>50 mg/mL). Ideal for immediate biological assays or aqueous "Click" reactions. Caution: The HCl salt renders unbuffered aqueous solutions acidic (pH ~4–5), which may affect pH-sensitive biological targets.

  • DMSO Solubility: High (>100 mM). The preferred solvent for long-term storage of stock solutions. Caution: DMSO is hygroscopic; moisture uptake can degrade the strained azetidine ring over extended periods if not sealed under inert gas.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

PropertyDescriptionImplication for Solubility
Core Structure Azetidine (4-membered N-heterocycle)High polarity; basic nitrogen (protonated in HCl form).[1]
Functional Group Propargyl ether (Alkyne)Lipophilic handle, but overshadowed by the ionic salt core.
Salt Form Hydrochloride (HCl)Critical Driver: Converts the oil/low-melting solid free base into a crystalline, ionic solid, drastically enhancing aqueous solubility.
Molecular Weight ~147.60 g/mol Low MW facilitates rapid dissolution kinetics.

Solubility Analysis: DMSO vs. Water[2][3]

Water (The Protic Solvent)

Mechanism: Solvation is driven by ion-dipole interactions. Water molecules form a hydration shell around the protonated azetidinium cation (


) and the chloride anion (

).
  • Theoretical Solubility Limit: Generally >50 mg/mL (approx. >300 mM).

  • Operational Context:

    • Acidity: Dissolution releases

      
       ions. In unbuffered water, a 10 mM solution may exhibit a pH between 4.0 and 5.5.
      
    • Stability: The ether linkage is stable to hydrolysis. However, the azetidine ring is strained. While stable at acidic/neutral pH, highly basic conditions (pH >11) combined with elevated temperatures could promote ring-opening.

    • Recommendation: Use water (or PBS) for preparing working solutions immediately prior to use.

DMSO (The Aprotic Solvent)

Mechanism: Dimethyl sulfoxide (DMSO) solvates the cation via its oxygen lone pairs (high dipole moment) but poorly solvates the chloride anion ("naked anion" effect).

  • Theoretical Solubility Limit: Generally >100 mM.

  • Operational Context:

    • Freezing Point: DMSO freezes at 18.5°C. Stock solutions stored in the fridge (4°C) will solidify. Repeated freeze-thaw cycles can induce micro-precipitation or degradation.

    • Hygroscopicity: DMSO aggressively absorbs atmospheric water. Wet DMSO can accelerate hydrolysis of sensitive pharmacophores over months of storage.

    • Recommendation: Use anhydrous DMSO for stock solutions (typically 10 mM to 100 mM). Store at -20°C in aliquots to avoid freeze-thaw cycles.

Solvation Mechanism Visualization

SolvationMechanism Compound Azetidine HCl (Crystal Lattice) Water Water (Protic) Compound->Water Dissociation DMSO DMSO (Aprotic) Compound->DMSO Dissociation Solvated_H2O Hydration Shell (H-Bond Network) Water->Solvated_H2O Ion-Dipole Solvated_DMSO Dipolar Solvation (Cation Stabilization) DMSO->Solvated_DMSO Dipole-Dipole

Figure 1: Comparative solvation mechanisms. Water stabilizes both ions via H-bonding; DMSO stabilizes the cation via high dipole moment.

Experimental Protocol: Saturation Shake-Flask Method

Do not rely on literature values alone. Use this self-validating protocol to determine the exact solubility limit for your specific batch (which may vary by crystal polymorph).

Phase 1: Preparation
  • Weighing: Accurately weigh 10 mg of 3-(Prop-2-yn-1-yloxy)azetidine HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add solvent (Water or DMSO) in small increments (e.g., 50 µL).

Phase 2: Dissolution & Observation
  • Agitation: Vortex vigorously for 30 seconds. If undissolved, sonicate for 1 minute at ambient temperature.

  • Visual Check: Hold against a dark background.

    • Clear: Soluble.[1][2][3][4] Add more compound to find the limit.

    • Cloudy/Particulates: Insoluble. Add more solvent.

Phase 3: Quantification (Optional but Recommended)
  • Filtration: If saturation is reached (solid remains), centrifuge at 10,000 x g for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.

  • HPLC Analysis: Dilute the filtrate 1:100 and inject onto HPLC to quantify against a standard curve.

Workflow Diagram

SolubilityProtocol Start Start: 10 mg Compound AddSolvent Add 50 µL Solvent (DMSO or Water) Start->AddSolvent Vortex Vortex (30s) & Sonicate AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Observation Record Record Solubility (Conc = Mass/Vol) Clear->Record Yes (Saturated) Repeat Add more Compound Clear->Repeat Yes (Unsaturated) Dilute Add more Solvent Clear->Dilute No (Precipitate) Repeat->Vortex Dilute->Vortex

Figure 2: Step-by-step decision tree for determining solubility limits gravimetrically.

Application Context: Click Chemistry

When using this reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Stock Prep: Dissolve the azetidine HCl in DMSO to make a 100 mM stock .

  • Working Solution: Dilute the stock into the aqueous reaction buffer (e.g., PBS or water/t-butanol mix).

  • Copper Sensitivity: Terminal alkynes can form copper acetylides. Ensure the Cu(I) catalyst is generated in situ (e.g., CuSO4 + Sodium Ascorbate) to prevent premature side reactions.

  • pH Adjustment: Because this is an HCl salt, if your reaction buffer is weak (e.g., 10 mM), the addition of the compound may drop the pH. Verify pH is ~7.4 before adding the catalyst.

References

  • PubChem. (n.d.). 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved February 14, 2026, from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Contextual grounding for alkyne reactivity).

Sources

Foundational

A Technical Guide to the Safe Handling of Propargyl-Substituted Azetidine Salts

This document provides a comprehensive technical guide on the safe handling of propargyl-substituted azetidine salts. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a st...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide on the safe handling of propargyl-substituted azetidine salts. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the chemical causality behind the hazards and the rationale for recommended safety protocols. By understanding the inherent reactivity of the core functional groups, laboratory personnel can develop a more robust and intuitive culture of safety.

Introduction: A Profile of a High-Energy Scaffold

Propargyl-substituted azetidine salts are a class of organic compounds featuring a strained four-membered azetidine ring and a reactive propargyl group. The inherent ring strain of the azetidinium cation and the high electron density of the carbon-carbon triple bond make these molecules versatile synthetic intermediates, particularly in click chemistry and the development of novel pharmaceutical agents.[1][2] However, the very features that make them synthetically valuable also imbue them with significant potential hazards. This guide provides a framework for managing these risks through a thorough understanding of their chemical nature.

Hazard Identification and Mechanistic Insights

A nuanced understanding of the hazards associated with this class of compounds requires an analysis of its constituent parts: the azetidine ring, the propargyl group, and the nature of the compound as a salt.

The Azetidine Moiety: A Strained and Corrosive Core

The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. Its significant ring strain makes it susceptible to ring-opening reactions. As cyclic amines, azetidines are basic and can be corrosive to skin and eyes.[3][4] The quaternization of the nitrogen to form a salt enhances its water solubility but does not eliminate the underlying hazards associated with the parent amine structure.

  • Corrosivity: Direct contact with azetidine derivatives can cause severe skin burns and eye damage.[3][4][5] The cationic nature of the azetidinium salt can still lead to tissue damage upon exposure.

  • Toxicity: Amines as a class can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

The Propargyl Moiety: A Highly Reactive Functional Group

The propargyl group, containing a terminal alkyne, is the primary source of high reactivity and potential for rapid energy release.[8]

  • Flammability and Explosive Potential: The carbon-carbon triple bond is energy-rich. Lower molecular weight alkynes are highly flammable.[9] A critical and often overlooked hazard is the acidity of the terminal proton. In the presence of certain metals (e.g., copper, silver, mercury, and heavy metal salts), highly unstable and shock-sensitive explosive acetylides can form.[10] Propargyl halides have been noted to deflagrate at elevated temperatures and should be treated as heat- and shock-sensitive materials.[10]

  • Reactivity: The triple bond is susceptible to rapid, often exothermic, addition reactions and polymerization.[8] This reactivity is harnessed in synthesis but can become a hazard if uncontrolled.

The Salt Form: Influence on Physical State and Exposure

Typically, these compounds are synthesized and handled as salts (e.g., hydrochloride, bromide, trifluoroacetate). This has several implications for safety:

  • Physical State: The salt form renders them as crystalline solids at room temperature. This significantly reduces vapor pressure compared to their neutral amine or volatile propargyl precursors, lowering the risk of inhalation exposure.

  • Solubility: Azetidinium salts are generally soluble in polar solvents like water. This aids in dissolution for reactions but also means they can be readily absorbed by moist tissues (eyes, skin).

Predicted GHS Classification

While a specific SDS for this exact class of compounds is not available, a predicted classification under the Globally Harmonized System (GHS) can be extrapolated from data on propargyl and azetidine derivatives.[3][11][12]

Hazard ClassHazard CategoryGHS Hazard StatementBasis of Classification
Acute Toxicity, OralCategory 3H301: Toxic if swallowedBased on data for propargyl derivatives and cyclic amines.[3][10]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinBased on data for propargyl derivatives.[10]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damageHigh likelihood due to the corrosive nature of azetidine.[3][4][5]
Serious Eye DamageCategory 1H318: Causes serious eye damageHigh likelihood due to the corrosive nature of azetidine.[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationDusts may irritate the respiratory tract.[13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective control measures.

HierarchyOfControls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
  • Engineering Controls (Primary Barrier):

    • Chemical Fume Hood: All manipulations of propargyl-substituted azetidine salts, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or aerosols.[14]

    • Safety Shower and Eyewash Station: Must be immediately accessible and tested regularly. Proximity is critical due to the corrosive nature of the compounds.[6][15]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow lab-specific SOPs for handling these materials.[14]

    • Work Area Designation: Clearly designate areas where these compounds are stored and handled.

    • Never Work Alone: Researchers using highly reactive chemicals must not work alone.[14]

  • Personal Protective Equipment (PPE) (Last Line of Defense):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[16]

    • Hand Protection: Use nitrile gloves as a minimum. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for tears or pinholes before each use.[17]

    • Body Protection: A flame-resistant lab coat is required. Ensure clothing covers all exposed skin. Do not wear sandals or open-toed shoes.[17]

Protocols for Safe Handling and Storage

Adherence to meticulous handling protocols is paramount for preventing incidents.[18]

Weighing and Transfer Protocol
  • Preparation: Don appropriate PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) within the fume hood.

  • Static Control: Use anti-static weigh boats or an ionizing bar, as dry powders can be prone to static discharge, leading to dispersal.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If dissolving, add the solid to the solvent slowly while stirring.

  • Cleanup: After transfer, carefully decontaminate the spatula and work surfaces. Dispose of contaminated materials as hazardous waste.

Storage Protocol
  • Container: Store in a tightly sealed, clearly labeled container.[3]

  • Location: Store in a cool, dry, well-ventilated area.[3]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases. Crucially, store away from metal salts, particularly those of copper, silver, and other heavy metals, to prevent the formation of explosive acetylides.[10][16]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably under a safety shower.[6][17] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Seek immediate medical attention.
Spill Response Protocol

The appropriate response depends on the size and location of the spill.

SpillResponse cluster_main Spill Response Workflow Start Spill Occurs Assess Assess Situation (Size, Location, Hazard) Start->Assess SmallSpill Small Spill (Contained in hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside hood / Uncontrolled) Assess->LargeSpill Large Cleanup Contain & Clean Up (Use appropriate kit) SmallSpill->Cleanup Alert Alert Area Personnel & Evacuate LargeSpill->Alert CallEHNS Call Emergency Services / EH&S Alert->CallEHNS Report Report Incident CallEHNS->Report Dispose Package Waste (Label as Hazardous Waste) Cleanup->Dispose Dispose->Report

Figure 2: A decision workflow for responding to a chemical spill.
  • Alert: Alert personnel in the immediate area.

  • Containment (for small spills): If the spill is small and contained within a fume hood, cover it with a neutral absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the area with a suitable cleaning solution, followed by water.

  • Evacuation (for large spills): For any large spill or any spill outside of a fume hood, evacuate the area immediately and call for emergency response/Environmental Health & Safety.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Avoid using a direct water jet, as it may scatter the material.[19]

  • Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

Propargyl-substituted azetidine salts are powerful tools in chemical research, but their utility is matched by their potential hazards. A safety-first mindset, grounded in a deep understanding of the reactivity of the azetidine and propargyl functional groups, is non-negotiable. By implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks and harness the synthetic potential of these valuable compounds safely and effectively.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Santa Cruz Biotechnology. Propargyl chloride Safety Data Sheet.
  • BenchChem. (2025). Propargyl-PEG12-OH safety data sheet and handling.
  • ChemicalBook. Azetidine - Safety Data Sheet.
  • Apollo Scientific. Azetidine Safety Data Sheet.
  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
  • NOAA. PROPARGYL ALCOHOL - CAMEO Chemicals.
  • Unknown Author. (2025, January 30). What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • TCI Chemicals. (2024, December 16). Azetidine Hydrochloride Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • Spectrum Chemical. (2008, May 12). Material Safety Data Sheet - Propargyl chloride.
  • Unknown Author. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Unknown Author. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • Unknown Author. Safety Data Sheet - Boc-D-Azetidine-2-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). Pyrrolidine Safety Data Sheet.
  • Unknown Author. (2012, March 23). Azetidine Safety Data Sheet.
  • EHS. Appendix I - Hazards Of Functional Groups.
  • PubChem. GHS Classification (Rev.11, 2025) Summary.
  • BenchChem. (2025). Experimental protocol for the synthesis of azetidinium salts.
  • MDPI. (2017). Facile and Green Synthesis of Saturated Cyclic Amines.

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Exploratory

Stability of Azetidine Hydrochloride Salts Under Ambient Conditions

Executive Summary: The Strain-Stability Paradox Azetidine hydrochloride represents a classic case of kinetic stability masking thermodynamic instability . While the hydrochloride salt form significantly stabilizes the vo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain-Stability Paradox

Azetidine hydrochloride represents a classic case of kinetic stability masking thermodynamic instability . While the hydrochloride salt form significantly stabilizes the volatile and reactive free base by quenching the nitrogen lone pair, the four-membered ring retains approximately 25.4 kcal/mol of strain energy [1].

Under ambient conditions, the primary threat to azetidine salts is not spontaneous ring fragmentation, but rather hygroscopicity-induced mobilization . Moisture absorption facilitates localized molecular mobility, permitting two catastrophic degradation pathways: Cationic Ring-Opening Polymerization (CROP) and Nucleophilic Hydrolysis . This guide details the mechanistic underpinnings of these failures and provides a self-validating protocol for handling these high-energy heterocycles.

Fundamental Chemistry: The Azetidinium Ion

To understand stability, one must understand the forces at play. The azetidine ring is puckered to relieve torsional strain, but the bond angles (


) deviate significantly from the ideal 

tetrahedral angle (

).
The Protective Role of HCl

In its free base form, azetidine is a strong nucleophile and a strong base (


 for the conjugate acid) [2]. The free base rapidly dimerizes and polymerizes because the unprotonated nitrogen can attack the strained carbons of neighboring molecules.

The hydrochloride salt (


) protonates the nitrogen, forming the azetidinium ion . This has two effects:
  • Passivation: The nucleophilic lone pair is occupied (

    
    ), preventing it from attacking other rings.
    
  • Activation: The ring carbons become more electrophilic due to the inductive effect of the positively charged nitrogen, making them more susceptible to attack by external nucleophiles (like water).

Degradation Mechanisms Under Ambient Conditions

Ambient conditions (defined here as


, 

RH) present a dual threat: thermal energy and atmospheric moisture.
Mechanism 1: Cationic Ring-Opening Polymerization (CROP)

This is the dominant failure mode if the salt is exposed to moisture or trace bases.

  • Trigger: Hygroscopic uptake of water creates a concentrated solution layer on the crystal surface.

  • Propagation: If any local deprotonation occurs (equilibrium shift), a free amine (nucleophile) attacks a protonated azetidinium ion (electrophile).

  • Result: Formation of poly(trimethylenimine), a viscous oil or gum.

Mechanism 2: Hydrolytic Ring Opening
  • Trigger: Water acts directly as the nucleophile.

  • Process:

    
     attack on the 
    
    
    
    -carbon of the azetidinium ring.
  • Result: Formation of 3-aminopropanol hydrochloride (linear chain).

Visualization of Pathways

AzetidineDegradation AzetidineSalt Azetidinium Ion (Intact Salt) Moisture Ambient Moisture (Hygroscopicity) AzetidineSalt->Moisture Solvation FreeBase Transient Free Base (Trace) Moisture->FreeBase Local pH shift (Equilibrium) HydrolysisProduct 3-Aminopropanol HCl (Linear Solid) Moisture->HydrolysisProduct H2O Attack (SN2) Dimer Dimer Cation FreeBase->Dimer Attacks Salt (CROP Initiation) Polymer Poly(trimethylenimine) (Oily Residue) Dimer->Polymer Chain Propagation

Figure 1: Divergent degradation pathways triggered by moisture. The CROP pathway (top) leads to polymerization, while direct water attack (bottom) leads to hydrolysis.

Stability Profile & Data Summary

The following table summarizes the stability of azetidine HCl under various stress conditions.

ParameterConditionStability OutcomeMechanism
Solid State Dry, Inert,

High Kinetic trap effective; no mobility.
Solid State Ambient Air (

, 50% RH)
Moderate to Poor Deliquescence leads to CROP/Hydrolysis over weeks/months.
Aqueous Sol. pH < 4 (Acidic)Moderate Stable against polymerization; slow hydrolysis risk.
Aqueous Sol. pH > 8 (Basic)Very Poor Rapid self-polymerization (explosive risk in bulk).
Thermal

(Dry)
Poor Thermal ring opening; degradation.

Experimental Protocols: Self-Validating Systems

As a researcher, you cannot rely on visual inspection alone. Polymerization often results in a sticky white solid that looks similar to the starting material until it becomes a gum.

Protocol A: Purity & Integrity Check (NMR)

This protocol uses


 NMR to distinguish between the strained ring and linear degradation products.

Methodology:

  • Solvent: Use

    
     or 
    
    
    
    . Avoid protic solvents if looking for exchangeable protons, but
    
    
    is best for salt solubility.
  • Standard: Use an internal standard (e.g., maleic acid) if quantitative purity is required.

  • Analysis: Focus on the

    
    -protons (adjacent to Nitrogen).
    

Diagnostic Signals:

  • Intact Azetidine:

    
    -protons appear as a triplet/multiplet at 
    
    
    
    ppm
    (
    
    
    ). The ring current and deshielding from the cation push these downfield.
  • Linear Amine (Hydrolysis):

    
    -protons shift upfield to 
    
    
    
    ppm
    .
  • Polymer: Broadening of peaks in the

    
     ppm region; loss of sharp coupling constants.
    
Protocol B: Stability Monitoring Workflow

Use this logic flow to determine if your batch is compromised.

StabilityWorkflow Start Batch Receipt / Inspection Visual Visual Check: Clumping or 'Wet' appearance? Start->Visual Dry Material is Free-Flowing Visual->Dry No Wet Material is Clumped/Sticky Visual->Wet Yes NMR Run 1H NMR (D2O) Dry->NMR Verification Wet->NMR Critical Check Decision1 Sharp peaks @ ~4.0 ppm? NMR->Decision1 Pass PASS: Store @ -20°C w/ Desiccant Decision1->Pass Yes (Integration >98%) Fail FAIL: Recrystallize or Discard Decision1->Fail No (Broad/Shifted peaks)

Figure 2: Decision tree for assessing azetidine salt integrity.

Handling and Storage Recommendations

To maximize shelf life, you must interrupt the "Moisture


 Mobility 

Degradation" chain.
  • Primary Storage:

    • Temperature:

      
       is standard. 
      
      
      
      is preferred for long-term (>1 year).
    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Glass vials with Teflon-lined caps, sealed with Parafilm. Avoid simple plastic snap-caps which are permeable to moisture.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid (which immediately initiates degradation).

    • Handle in a glovebox or a low-humidity environment if possible.

  • Emergency Re-purification:

    • If a batch shows minor hydrolysis (<5%), it can often be recrystallized from dry ethanol/ether mixtures, though yields are typically low due to the high solubility of the impurities [3].

References

  • Dudley, J. E., et al. "Ring strain and reactivity in azetidines." Journal of Organic Chemistry, 2021.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10422, Azetidine." PubChem, 2025.[1]

  • Gleede, T., et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry, 2019.

  • St. Jean, D. J., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.

Sources

Foundational

Comprehensive Physicochemical Profiling: pKa of 3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride

Executive Summary 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a high-value heterocyclic building block, increasingly utilized in fragment-based drug discovery (FBDD) and "click" chemistry applications. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a high-value heterocyclic building block, increasingly utilized in fragment-based drug discovery (FBDD) and "click" chemistry applications. Its structural core—a strained four-membered azetidine ring substituted with a propargyl ether—offers a unique vector for covalent tethering via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Understanding the acid dissociation constant (pKa ) of the azetidine nitrogen is critical for optimizing reaction conditions (nucleophilicity modulation) and predicting pharmacokinetic behavior (solubility, membrane permeability). This guide provides a theoretical derivation of the pKa value, supported by structure-activity relationship (SAR) logic, and details a self-validating experimental protocol for its precise determination.

Theoretical Framework & Predicted pKa

Structural Analysis

The compound consists of an azetidine ring, which is inherently basic due to the secondary amine, and a propargyloxy substituent at the 3-position.

  • Parent System: Azetidine (

    
    ).[1]
    
  • Basicity of Parent: The experimental pKa of the conjugate acid of azetidine is approximately 11.3 .[2][3] This is higher than acyclic secondary amines (e.g., dimethylamine, pKa ~10.7) due to ring strain effects that expose the nitrogen lone pair, increasing its s-character and basicity.

Electronic Perturbations

The introduction of the 3-(prop-2-yn-1-yloxy) group alters the electron density at the nitrogen center through Inductive Effects (-I) :

  • Ether Oxygen (-O-): The oxygen atom at position 3 is highly electronegative. Through the

    
    -bond framework (
    
    
    
    ), it exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the nitrogen, destabilizing the protonated ammonium state and lowering the pKa.
  • Propargyl Group (

    
    ):  The 
    
    
    
    -hybridized carbons of the alkyne are more electronegative than
    
    
    carbons, contributing a secondary electron-withdrawing effect, further reducing basicity compared to a simple 3-methoxy substituent.
Predicted pKa Range

Comparative analysis with structural analogs allows for a high-confidence prediction:

  • Azetidine: pKa

    
     11.3[2][3]
    
  • 3-Hydroxyazetidine: pKa

    
     9.0 – 9.5 (Strong -I effect of OH)
    
  • 3,3-Difluoroazetidine: pKa

    
     7.0 – 7.5 (Very strong -I effect)
    

Ionization Equilibrium Visualization

The following diagram illustrates the deprotonation event that defines the pKa.

IonizationEquilibrium Cation Cationic Form (pH < pKa) (Protonated Azetidinium) Soluble, Non-Nucleophilic Neutral Neutral Form (pH > pKa) (Free Base) Lipophilic, Nucleophilic Cation->Neutral Ka (Deprotonation) Proton H+

Figure 1: Equilibrium between the protonated hydrochloride salt and the free base species.

Experimental Determination Protocol

While theoretical prediction is useful, drug development requires empirical precision. The Potentiometric Titration method is the "Gold Standard" for this determination due to the compound's lack of strong UV chromophores near the ionization center.

Materials & Reagents
ComponentGrade/SpecificationPurpose
Analyte >98% Purity3-(Prop-2-yn-1-yloxy)azetidine HCl
Titrant 0.1 M NaOH (Carbonate-free)Standardized base for deprotonation
Solvent Degassed HPLC-grade WaterMedium (avoid

absorption)
Ionic Strength 0.15 M KClMimic physiological ionic strength
Inert Gas Argon or NitrogenBlanket to prevent carbonate formation
Step-by-Step Workflow

Step 1: System Calibration (Self-Validating)

  • Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C.

  • Validation: Measure a standard buffer (e.g., pH 9.18). Reading must be within ±0.02 units.

Step 2: Sample Preparation

  • Weigh approx. 3-5 mg of the hydrochloride salt accurately.

  • Dissolve in 20 mL of 0.15 M KCl solution.

  • Note: Ensure complete dissolution; the salt should be highly soluble.

Step 3: Titration

  • Place the vessel under an inert gas blanket.

  • Titrate with 0.1 M NaOH in increments of 1-2 µL.

  • Record pH after stabilization (<0.1 mV/sec drift).

  • Continue until pH reaches ~12.0.

Step 4: Data Analysis

  • Plot pH vs. Volume of NaOH.

  • Identify the inflection point (equivalence point).

  • The pKa is the pH at the half-equivalence point (where [Cation] = [Neutral]).

Workflow Diagram

TitrationWorkflow Start Start: Weigh ~5mg Sample Dissolve Dissolve in 0.15M KCl (Degassed) Start->Dissolve Blanket Apply Argon Blanket (Prevent CO2) Dissolve->Blanket Titrate Add 0.1M NaOH Stepwise (1-2 µL) Blanket->Titrate Measure Record Stable pH Titrate->Measure Decision pH > 12.0? Measure->Decision Decision->Titrate No Calc Calculate pKa (Bjerrum/Gran Plot) Decision->Calc Yes

Figure 2: Potentiometric titration workflow for precise pKa determination.

Implications for Drug Development[4]

Reactivity & Coupling

For reactions targeting the azetidine nitrogen (e.g., amide coupling or reductive amination), the free base is the reactive species.

  • Reaction pH: To ensure nucleophilicity, the reaction mixture pH must be adjusted to > pKa + 1 (i.e., pH > 10.5).

  • Click Chemistry: The propargyl group is stable at this pH, allowing for orthogonal functionalization.

Solubility & Formulation
  • pH < 7.0: The compound exists predominantly as the cationic hydrochloride salt, exhibiting high aqueous solubility (>50 mg/mL).

  • pH > 9.0: Solubility decreases significantly as the neutral free base precipitates. Formulation buffers should be maintained at pH 5.0–6.0 for maximum stability and solubility during liquid dosing.

References

  • PubChem Compound Summary. (2023). Azetidine (CID 10422) Physicochemical Properties. National Center for Biotechnology Information. Link

  • Lowe, G. (2010). pKa Values of Azetidines and Related Heterocycles. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Avdeef, A. (2012).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link

  • Perrin, D. D. (1981). Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

Exploratory

Overview of Azetidine Ether Building Blocks in Medicinal Chemistry

[1][2][3][4][5] Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improvi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates. Azetidine ethers represent a high-value class of building blocks in this domain.[1] As four-membered saturated heterocycles, they offer a unique combination of high metabolic stability, lowered lipophilicity (LogP), and distinct vector orientation compared to their five- and six-membered analogues (pyrrolidines and piperidines).[2]

This guide analyzes the structural rationale, physicochemical advantages, and synthetic pathways for deploying azetidine ethers as bioisosteres in lead optimization.

Structural & Physicochemical Profile

Conformational Dynamics: The "Pucker"

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered "butterfly" conformation. This results in a bond angle strain of ~26 kcal/mol.[1]

  • Implication: The puckered geometry directs substituents at the 3-position into vectors that are distinct from those in cyclopentyl or cyclohexyl systems, allowing for the exploration of novel chemical space within binding pockets.

Basicity Modulation (pKa)

The introduction of an ether oxygen at the 3-position of the azetidine ring significantly modulates the basicity of the ring nitrogen via the inductive electron-withdrawing effect ($ -I $).

  • Parent Azetidine pKa: ~11.3[1]

  • 3-Alkoxyazetidine pKa: ~8.5 – 9.5 (depending on the R-group)[1]

Medicinal Chemistry Impact: Lowering the pKa closer to physiological pH (7.[1]4) increases the fraction of the neutral species, thereby enhancing membrane permeability and oral bioavailability while maintaining sufficient solubility.

Physicochemical Comparison Table
PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)3-Methoxyazetidine
LogP (Lipophilicity) HighModerateLowVery Low
pKa (Basicity) ~11.2~11.3~11.3~9.0
LLE (Ligand Lipophilicity Efficiency) Baseline++++++
Metabolic Liability High (Oxidation)ModerateLowVery Low

Bioisosterism: The "Contracted" Morpholine

One of the most powerful applications of the 3-alkoxyazetidine motif is as a contracted bioisostere of morpholine . Morpholine is a ubiquitous solubility-enhancing group, but it can suffer from metabolic clearance.[1]

  • The Swap: Replacing a morpholine with a 3-methoxyazetidine reduces the molecular weight (MW) and lowers the LogD, often without sacrificing the hydrogen-bond acceptor capability of the ether oxygen.

  • Metabolic Stability: The 3-position of azetidine is sterically hindered and electronically deactivated, making it less prone to oxidative metabolism (CYP450) compared to the

    
    -carbons of larger rings.
    
Diagram 1: Scaffold Selection Logic (Decision Tree)

ScaffoldSelection Start Lead Optimization Issue Solubility Poor Solubility / High LogP? Start->Solubility Metabolism High Clearance (Metabolic)? Start->Metabolism Permeability Poor Permeability (High pKa)? Start->Permeability Azetidine Switch to Azetidine Core Solubility->Azetidine Reduce C-count EtherMod Add 3-Alkoxy Group Metabolism->EtherMod Block metabolic hotspot Permeability->EtherMod Lower pKa via Inductive Effect Azetidine->EtherMod Optimize LLE

Caption: Decision matrix for transitioning from standard heterocycles to azetidine ether motifs during lead optimization.

Synthetic Strategies

Synthesizing 3-substituted azetidines requires overcoming the inherent ring strain.[1] Two primary methodologies are dominant in pharmaceutical process chemistry: Reductive Etherification and Nucleophilic Displacement .[1]

Method A: Reductive Etherification (Preferred)

This method is highly modular, allowing the coupling of various alcohols to commercially available N-Boc-3-azetidinone.[1]

  • Reagents: N-Boc-3-azetidinone, Alcohol (R-OH), Triethylsilane ($ Et_3SiH $), TMSOTf or TFA.[1]

  • Mechanism: Formation of an oxocarbenium ion intermediate followed by hydride delivery.[1]

Method B: Nucleophilic Displacement ($ S_N2 $)

Useful for introducing specific nucleophiles but often requires the synthesis of activated intermediates (mesylates/tosylates).[1]

  • Reagents: N-Boc-3-hydroxyazetidine

    
     Mesylate 
    
    
    
    Displacement with Alkoxide.
  • Limitation: Steric hindrance at the 3-position can slow down $ S_N2 $ reactions; elimination is a competing side reaction.[1]

Diagram 2: Synthesis Workflow

SynthesisWorkflow Ketone N-Boc-3-Azetidinone Intermed Oxocarbenium Ion Ketone->Intermed TMSOTf / TFA Alcohol Alcohol (R-OH) Alcohol->Intermed Product 3-Alkoxyazetidine Ether Intermed->Product Et3SiH (Reductive)

Caption: The reductive etherification pathway, favored for its modularity and mild conditions.

Experimental Protocol: Reductive Etherification

Objective: Synthesis of tert-butyl 3-methoxyazetidine-1-carboxylate. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents
  • N-Boc-3-azetidinone (1.0 equiv)[1]

  • Methanol (Solvent/Reactant, excess or 1.2 equiv if using complex alcohol)

  • Triethylsilane ($ Et_3SiH $) (1.2 equiv)[1]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 – 1.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-azetidinone (171 mg, 1.0 mmol) and Methanol (excess or stoichiometric) in anhydrous DCM (5 mL).

  • Activation: Cool the solution to 0 °C. Add TMSOTf (catalytic amount, e.g., 0.1 equiv) dropwise. Note: For less reactive alcohols, stoichiometric TMSOTf may be required.

  • Reduction: Add Triethylsilane (1.2 mmol) slowly via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin) or LC-MS.[1]

  • Quench: Quench the reaction with saturated aqueous $ NaHCO_3 $ solution (5 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

  • Purification: Dry over $ Na_2SO_4 $, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Validation Criteria:

  • 1H NMR: Look for the methine proton at C3 (multiplet, typically

    
     4.0–4.3 ppm) and the distinctive azetidine ring protons (splitting pattern due to puckering).
    
  • Yield: Expected range 70–90%.

References

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).[1] URL:[Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Taylor & Francis Online (Expert Opinion on Drug Discovery).[1] URL:[Link][1]

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Source: ACS Publications (Journal of Organic Chemistry).[1] URL:[Link][1]

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine. Source: ACS Publications (Journal of Medicinal Chemistry).[1] URL:[Link][1]

  • PubChem Compound Summary: Azetidine. Source: National Institutes of Health (NIH).[1] URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Union of Azetidine and Triazole Moieties in Medicinal Chemistry

An Application and Protocol Guide for the Synthesis of 1,2,3-Triazoles from 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of 1,2,3-Triazoles from 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain, conformational rigidity, and sp3-rich character can confer improved metabolic stability, aqueous solubility, and binding affinity to drug candidates.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[3]

On the other hand, the 1,2,3-triazole ring, readily accessible through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly stable and versatile linker.[4][5] This reaction, a cornerstone of "click chemistry," is characterized by its high yield, broad functional group tolerance, and stereospecificity, typically proceeding under mild, often aqueous, conditions.[6][7] The resulting 1,4-disubstituted 1,2,3-triazole is not merely a passive linker; its hydrogen bond accepting capabilities and metabolic stability make it an excellent bioisostere for other functional groups.

This guide provides a detailed protocol and scientific rationale for the synthesis of 1,2,3-triazoles utilizing 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride as a key building block. By conjugating the desirable properties of the azetidine scaffold with the robust and versatile triazole core, researchers can access a rich chemical space for the development of next-generation therapeutics.

Experimental Workflow Overview

The overall workflow for the synthesis and characterization of 1-(Aryl/Alkyl)-4-((azetidin-3-yloxy)methyl)-1H-1,2,3-triazoles is a streamlined process, beginning with the neutralization of the azetidine salt, followed by the core CuAAC reaction, and concluding with purification and structural verification.

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Materials: - 3-(Prop-2-yn-1-yloxy)azetidine HCl - Organic Azide (R-N3) - CuSO4·5H2O - Sodium Ascorbate Neutralize Neutralize Azetidine HCl (e.g., with NaHCO3) Start->Neutralize Mix Combine Neutralized Alkyne, Organic Azide, and Solvent (e.g., t-BuOH/H2O) Neutralize->Mix Catalyst Add CuSO4·5H2O (aq. solution) Mix->Catalyst Initiate Initiate with Sodium Ascorbate (freshly prepared aq. solution) Catalyst->Initiate React Stir at Room Temperature (Monitor by TLC) Initiate->React Quench Quench Reaction (e.g., aq. NH4Cl) React->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Purify Crude Product (e.g., Column Chromatography) Extract->Purify Characterize Characterize Pure Product (NMR, HRMS) Purify->Characterize Final Final Product: 1,4-Disubstituted 1,2,3-Triazole Characterize->Final

Caption: Experimental workflow for the CuAAC synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a representative 1,4-disubstituted 1,2,3-triazole from 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride and a generic organic azide (e.g., Benzyl Azide).

Materials and Reagents:

  • 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Preparation of the Free Azetidine Alkyne:

    • In a round-bottom flask, dissolve 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride (1.0 eq) in a minimal amount of deionized water.

    • Carefully add saturated aqueous NaHCO₃ solution dropwise with stirring until the pH of the solution is ~8-9 (verified with pH paper). This step is crucial to deprotonate the azetidinium salt to the free base, which is necessary for the subsequent reaction and extraction.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base of 3-(prop-2-yn-1-yloxy)azetidine. Use this crude product immediately in the next step.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a suitable reaction vessel, dissolve the freshly prepared 3-(prop-2-yn-1-yloxy)azetidine (1.0 eq) and the selected organic azide (1.0 - 1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (e.g., 5 mL per mmol of alkyne).

    • To this stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 eq). The solution will typically turn a pale blue color.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 - 0.2 eq) dropwise. The reaction mixture should turn from blue to a yellowish or heterogeneous suspension.

    • Rationale: The CuAAC reaction is catalyzed by the Cu(I) species.[8] While Cu(I) salts can be used directly, they are prone to oxidation. A more reliable method is the in situ reduction of a Cu(II) salt, like CuSO₄, using a mild reducing agent.[6][9] Sodium ascorbate is ideal for this purpose, as it efficiently reduces Cu(II) to the catalytically active Cu(I) state and helps prevent oxidative homocoupling of the alkyne.[10]

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-12 hours).

    • Once the reaction is complete, dilute the mixture with water and extract three times with Ethyl Acetate.

    • Combine the organic layers, wash with a saturated aqueous solution of EDTA or ammonium chloride to remove copper salts, followed by a wash with brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.[12]

    • Characterize the final product using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[13][14] The ¹H NMR spectrum should show a characteristic singlet for the triazole proton (C5-H) typically in the range of δ 7.5-8.5 ppm.[13]

Mechanistic Insights: The CuAAC Catalytic Cycle

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle involving copper acetylide intermediates. Unlike the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed pathway exclusively produces the 1,4-disubstituted product.[8][10]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Step1 π-Complex Formation CuI->Step1 Alkyne R1-C≡CH (Azetidine Alkyne) Alkyne->Step1 Azide R2-N3 Step3 Azide Coordination & Cyclization Azide->Step3 Product 1,4-Triazole Product Step2 Copper Acetylide Formation Step1->Step2 Deprotonation Step2->Step3 Coordination Step4 Protonolysis Step3->Step4 Reductive Elimination Step4->Product Step4->Step1 Regeneration of Cu(I)

Caption: Simplified catalytic cycle of the CuAAC reaction.

The cycle begins with the coordination of the Cu(I) catalyst to the alkyne's triple bond, which lowers the pKa of the terminal proton, facilitating its removal to form a copper acetylide intermediate.[8][15] The azide then coordinates to the copper center, and a subsequent cyclization forms a six-membered copper-containing ring.[6] This intermediate undergoes reductive elimination to form the stable 1,2,3-triazole ring and regenerate the Cu(I) catalyst, allowing the cycle to continue.[15]

Data Summary and Expected Outcomes

The CuAAC reaction is highly versatile. The following table summarizes expected outcomes for the reaction of 3-(Prop-2-yn-1-yloxy)azetidine with various organic azides based on established principles.

EntryAzide (R-N₃)Catalyst Loading (mol%)Solvent SystemApprox. Time (h)Expected Yield (%)
1Benzyl Azide2t-BuOH/H₂O2-4>90%
2Phenyl Azide2t-BuOH/H₂O3-6>85%
31-Azido-4-nitrobenzene5t-BuOH/H₂O4-8>80%
41-Azidohexane2t-BuOH/H₂O6-12>90%
53-Azidopropanoic acid5H₂O4-8>85%

Note: Reaction times and yields are estimates and can vary based on substrate purity, scale, and specific reaction conditions. Catalyst loading may need to be optimized for less reactive substrates.

Conclusion and Future Outlook

The protocol detailed herein provides a robust and reliable method for synthesizing novel 1,2,3-triazole-linked azetidine derivatives. This synthetic strategy leverages the power of click chemistry to efficiently couple two pharmacologically significant scaffolds.[16] The resulting compounds are valuable assets for screening libraries in drug discovery programs, offering a unique combination of three-dimensionality from the azetidine core and the stable, versatile linkage of the triazole.[1] By exploring diverse organic azides, researchers can rapidly generate libraries of these hybrid molecules to probe structure-activity relationships and identify new therapeutic leads across a wide range of biological targets.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021, February 16). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013, December 2). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30). Oreate AI Blog. Retrieved February 14, 2026, from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. (2024, March 12). ACS Publications. Retrieved February 14, 2026, from [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021, January 19). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. (n.d.). CAHIERS MAGELLANES-NS. Retrieved February 14, 2026, from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkat USA. Retrieved February 14, 2026, from [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Purification of triazoles. (n.d.). Google Patents.
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020, November 14). MDPI. Retrieved February 14, 2026, from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020, January 16). ResearchGate. Retrieved February 14, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved February 14, 2026, from [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021, July 13). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved February 14, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010, March 4). Chemical Society Reviews (RSC Publishing). Retrieved February 14, 2026, from [Link]

Sources

Application

Application Note: Preparation of Free-Base 3-(Prop-2-yn-1-yloxy)azetidine for Nucleophilic Substitution

This Application Note is designed for professional researchers and drug development scientists conducting nucleophilic substitution reactions involving azetidine derivatives. It addresses the critical step of generating...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists conducting nucleophilic substitution reactions involving azetidine derivatives. It addresses the critical step of generating the reactive free amine from its stable hydrochloride salt form.[1][2]

Executive Summary & Rationale

In medicinal chemistry, 3-(Prop-2-yn-1-yloxy)azetidine is a valuable building block, particularly for "click" chemistry (via the alkyne) or nucleophilic functionalization (via the azetidine nitrogen).[1][2] Commercial suppliers typically provide this compound as the hydrochloride salt (HCl) to ensure stability and shelf-life.[1][2]

However, for nucleophilic substitution reactions (


, 

, or reductive amination), the nitrogen atom must be in its neutral, unprotonated form to act as a nucleophile. Attempting to use the HCl salt directly in basic conditions can lead to inconsistent yields, incomplete conversion, or side reactions due to the presence of excess inorganic salts or buffering effects.

Key Technical Challenges:

  • Water Solubility: Small azetidines are highly polar.[1][2] Standard aqueous workups often result in product loss to the aqueous phase.[1][2]

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening polymerization or hydrolysis under harsh acidic conditions or high temperatures.[1][2]

  • Volatility: Low molecular weight free-base amines can be volatile; evaporative losses must be mitigated.[1][2]

This protocol outlines a biphasic neutralization-extraction method optimized for polar, strained heterocycles, ensuring high recovery and purity.[1][2]

Safety & Handling (GLP Standards)

Hazard Identification:

  • 3-(Prop-2-yn-1-yloxy)azetidine HCl: Irritant (Skin/Eye/Respiratory).[1][2][3]

  • Solvents (Dichloromethane/Diethyl Ether): Flammable, volatile, potential carcinogen (DCM).[2]

  • Reagents (Saturated NaHCO₃/K₂CO₃): Mildly corrosive.[1][2]

Mandatory PPE:

  • Nitrile gloves (double-gloving recommended for DCM).[1][2]

  • Chemical splash goggles.[1][2]

  • Lab coat.[1][2]

  • Engineering Control: All operations must be performed within a certified chemical fume hood.[1][2]

Stability Warning: Azetidine free bases are less stable than their salts.[1][2] They should be prepared immediately prior to use or stored at -20°C under inert atmosphere (Ar/N₂).[1][2]

Reagents & Equipment

ComponentGrade/SpecificationFunction
Starting Material 3-(Prop-2-yn-1-yloxy)azetidine HClSubstrate
Base Saturated aq.[1][2] NaHCO₃ or 1M NaOHDeprotonation agent
Solvent A Dichloromethane (DCM) or CHCl₃Extraction solvent (high polarity)
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Water removal
Inert Gas Nitrogen (

) or Argon (

)
Atmosphere protection

Experimental Protocol

Method A: Biphasic Extraction (Recommended for >100 mg scale)[1][2]

This method utilizes the "salting-out" effect to force the polar amine into the organic phase.[1][2]

  • Dissolution:

    • Weigh the required amount of 3-(Prop-2-yn-1-yloxy)azetidine HCl into a round-bottom flask.

    • Dissolve in a minimum volume of distilled water (approx. 2 mL per gram of salt).[1][2]

  • Neutralization:

    • Cool the solution to 0°C in an ice bath to minimize volatility and ring strain thermal stress.[1][2]

    • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 2M NaOH dropwise with stirring until the pH reaches 10–12.

    • Note: Use NaOH if a stronger base is required, but add slowly to avoid localized heating.[1][2]

  • Extraction (The Critical Step):

    • Add Dichloromethane (DCM) (equal volume to the aqueous phase).[1][2]

    • Optimization: For highly water-soluble amines, saturate the aqueous layer with solid NaCl (brine) to decrease the solubility of the amine in water (Salting Out).[2]

    • Extract 3–4 times.[1][2] The free base will partition into the DCM layer.[1][2]

  • Drying & Concentration:

    • Combine organic layers.[1][2]

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes.

    • Filter off the drying agent.[1][2]

    • Concentrate: Carefully remove the solvent under reduced pressure (Rotary Evaporator).

      • Crucial: Do not heat the water bath above 30°C. Monitor vacuum pressure to prevent evaporating the volatile free amine along with the solvent.[1][2]

  • Validation:

    • The resulting oil is the free base.[1][2] Proceed immediately to the nucleophilic substitution step.[1][2]

Method B: In-Situ Neutralization (Recommended for sensitive/small scale)[1][2]

If isolation is risky due to volatility, generate the free base in situ.[1][2]

  • Suspend the HCl salt in the reaction solvent (e.g., DMF, Acetonitrile).[1][2]

  • Add 2.0–3.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA ).[1][2]

  • Stir for 15 minutes at room temperature.

  • Add the electrophile directly to this mixture.

    • Note: This generates ammonium salts (DIPEA[1][2]·HCl) as byproducts, which must be removed during the final reaction workup.[1][2]

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for converting the salt to the free base and subsequent utilization.

G Start Start: 3-(Prop-2-yn-1-yloxy)azetidine HCl CheckScale Check Scale & Sensitivity Start->CheckScale MethodA Method A: Biphasic Extraction (>100mg, Stable) CheckScale->MethodA Standard MethodB Method B: In-Situ Neutralization (<100mg, Volatile/Unstable) CheckScale->MethodB High Volatility risk Dissolve Dissolve in H2O + Cool to 0°C MethodA->Dissolve Basify Basify (pH > 10) Sat. NaHCO3 or NaOH Dissolve->Basify Extract Extract w/ DCM (x3) + NaCl (Salting Out) Basify->Extract Dry Dry (Na2SO4) & Concentrate (Low Temp < 30°C) Extract->Dry Product Reactive Free Amine (Ready for Substitution) Dry->Product Suspend Suspend in Reaction Solvent (DMF/ACN) MethodB->Suspend AddBase Add Organic Base (DIPEA/TEA, 2-3 eq) Suspend->AddBase AddBase->Product Reaction Proceed to Nucleophilic Substitution Product->Reaction

Caption: Workflow for the deprotonation of azetidine salts, selecting between isolation (Method A) and in-situ generation (Method B).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Method A) Product remaining in aqueous phase.[1][2]Saturate aqueous layer with NaCl; switch extraction solvent to CHCl₃/Isopropanol (3:1).[1][2]
Product Degradation Ring opening due to heat/acidity.[1][2]Keep all steps <30°C; ensure rapid neutralization; avoid prolonged exposure to strong base.[1][2]
Precipitate in Method B Formation of Amine·HCl salts.[1][2][3][4]This is normal (e.g., DIPEA·HCl). Ensure your electrophile is soluble; filtration may be required before workup.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 53409259, 3-(prop-2-yn-1-yloxy)azetidine hydrochloride.[1][2] Retrieved from [Link][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for amine extraction protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic insights into nucleophilic substitution and amine basicity).

Sources

Method

Using 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride as a linker in PROTAC design

Application Note: Strategic Implementation of 3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride in PROTAC® Design Executive Summary The "linker" in Proteolysis Targeting Chimeras (PROTACs) has evolved from a passive connector...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of 3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride in PROTAC® Design

Executive Summary

The "linker" in Proteolysis Targeting Chimeras (PROTACs) has evolved from a passive connector to a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.[1] This guide details the application of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride (CAS: 2445791-44-4 / Analogous structures), a heterobifunctional linker that addresses two major challenges in degrader design: conformational entropy and synthetic modularity .

By combining a rigid, hydrophilic azetidine core with a "clickable" propargyl ether, this molecule enables the rapid synthesis of conformationally restricted PROTAC libraries with improved metabolic stability and solubility profiles compared to traditional PEG or alkyl chains.

Technical Profile & Rationale

The "Linkerology" Dilemma

Traditional PEG linkers offer solubility but suffer from high conformational entropy (floppiness), often leading to a "negative cooperativity" penalty during ternary complex formation. Alkyl chains offer hydrophobicity but poor solubility.[1]

3-(Prop-2-yn-1-yloxy)azetidine offers a "Goldilocks" solution:

  • Rigidity: The 4-membered azetidine ring restricts rotational freedom, reducing the entropic cost of binding.

  • Polarity: The ether oxygen and basic amine lower cLogP, improving solubility.

  • Orthogonality: It features two distinct reactive handles:

    • Secondary Amine (

      
      ):  For amide coupling or 
      
      
      
      (typically to the E3 ligase ligand).
    • Terminal Alkyne (

      
      ):  For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to the target protein ligand.
      
Physicochemical Properties
PropertyValue / DescriptionImpact on PROTAC
Molecular Weight ~147.6 g/mol (HCl salt)Minimal addition to Total MW (keeps PROTAC < 1000 Da).
Geometry

-rich, 4-membered ring
Increases

score; improves metabolic stability vs. linear chains.
Reactive Handles 2° Amine, AlkyneEnables convergent "Click" library synthesis.
Solubility High (Water/DMSO)Enhances aqueous solubility of the final chimera.

Strategic Design & Mechanism

The core advantage of this linker is the ability to "lock" the PROTAC into a productive conformation. While PEG chains act like a wet noodle, the azetidine ring acts as a hinge with limited range of motion, potentially pre-organizing the Warhead and E3 Ligand to favor specific protein-protein interactions (PPIs).

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis strategy, utilizing the orthogonality of the amine and alkyne.

PROTAC_Synthesis cluster_legend Reaction Type Linker Linker Reagent (Azetidine-Alkyne HCl) Intermediate Intermediate A (E3-Azetidine-Alkyne) Linker->Intermediate E3_Ligand E3 Ligand-COOH (e.g., VHL/CRBN) E3_Ligand->Intermediate Amide Coupling (HATU/DIPEA) POI_Ligand POI Ligand-Azide (Warhead) Final_PROTAC Final PROTAC (Triazole Linked) POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC CuAAC Click (CuSO4/Ascorbate) Legend1 Step 1: Functionalization (Amine) Legend2 Step 2: Library Assembly (Alkyne)

Figure 1: Modular assembly of PROTACs using 3-(Prop-2-yn-1-yloxy)azetidine. The amine is typically coupled first to the E3 ligand to create a stable "Anchor-Alkyne" building block, which is then clicked to various "Warhead-Azides."

Detailed Experimental Protocols

Phase 1: Handling & Preparation

Critical Note: This reagent is supplied as a Hydrochloride (HCl) salt . The secondary amine is protonated (


). You must  use excess base (DIPEA/TEA) during the first coupling step to release the free amine.
Phase 2: Amide Coupling (Linker + E3 Ligand)

Objective: Attach the linker to an E3 ligase ligand (e.g., VHL-acid or Pomalidomide-acid derivative).

Reagents:

  • E3 Ligand-Carboxylic Acid (1.0 equiv)

  • 3-(Prop-2-yn-1-yloxy)azetidine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolve the E3 Ligand-Acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • In a separate vial, dissolve 3-(Prop-2-yn-1-yloxy)azetidine HCl in minimal DMF with DIPEA (1.5 - 2.0 equiv). Note: Ensure the salt is fully neutralized.

  • Add the linker solution to the activated acid mixture dropwise.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient). The product is the E3-Linker-Alkyne intermediate.

Phase 3: CuAAC "Click" Reaction (Library Assembly)

Objective: Conjugate the E3-Linker-Alkyne to the Target Protein (POI) Ligand-Azide.

Reagents:

  • E3-Linker-Alkyne (1.0 equiv)

  • POI Ligand-Azide (1.0 equiv)

  • 
     (0.1 equiv)
    
  • Sodium Ascorbate (0.5 equiv)

  • THPTA Ligand (0.2 equiv) – Crucial for protecting biomolecules and accelerating the reaction.

  • Solvent: tBuOH/Water (1:1) or DMSO/Water (if solubility is poor).

Protocol:

  • Dissolve E3-Linker-Alkyne and POI Ligand-Azide in the chosen solvent (0.05 M).

  • Prepare a "Click Cocktail" pre-mix in water:

    • Mix

      
       and THPTA  (1:2 molar ratio) first.
      
    • Add Sodium Ascorbate.[2] The solution should turn colorless/pale yellow (reduction to Cu(I)).

  • Add the Click Cocktail to the reaction mixture. Flush headspace with

    
    .
    
  • Stir at RT for 1–12 hours.

  • Scavenging (Critical): Add a metal scavenger (e.g., QuadraSil® MP) or wash with EDTA solution to remove Copper, which is toxic to cells in downstream assays.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

Analytical Expectations
  • 1H NMR (DMSO-d6):

    • Triazole Proton: A distinct singlet appears around

      
       7.8–8.2 ppm after the click reaction.
      
    • Azetidine Ring: Multiplets around

      
       3.8–4.5 ppm. The splitting pattern will tighten compared to the free linker due to amide rigidity.
      
    • Ether Linkage: The

      
       protons adjacent to the triazole will shift downfield.
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) HCl salt not neutralized.Increase DIPEA to 4.0 equiv total. Ensure the linker is fully dissolved before addition.
Incomplete Click Oxidation of Cu(I).Freshly prepare Sodium Ascorbate. Degas solvents. Increase catalyst load to 20 mol%.
Precipitation Poor solubility of intermediate.Switch solvent to DMSO or DMF. Use TBTA instead of THPTA if strictly organic solvents are needed.
Cytotoxicity Residual Copper.Perform an EDTA wash or use silica-based copper scavengers post-reaction.

Case Study: Ternary Complex Dynamics

To visualize why this linker is superior to PEG for certain targets, consider the ternary complex formation.

Ternary_Complex POI Target Protein (POI) E3 E3 Ligase (CRBN/VHL) POI->E3  Positive Cooperativity Linker_Rigid Azetidine Linker (Rigid/Pre-organized) POI->Linker_Rigid Linker_Rigid->E3 Linker_Flex PEG Linker (High Entropy)

Figure 2: The rigid azetidine linker (green) reduces the entropic penalty of binding, facilitating the formation of a stable ternary complex and promoting positive cooperativity (protein-protein interactions) compared to flexible PEG chains.

Data Interpretation:

  • High TPSA (Topological Polar Surface Area): The azetidine nitrogen and ether oxygen contribute to TPSA without adding rotatable bonds, improving cell permeability compared to long PEG chains.

  • Metabolic Stability: The 4-membered ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl amines.

References

  • Beshara, C. S., et al. (2025).[3] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Medicinal Chemistry. (General reference for Azetidine properties).

  • Testa, A., et al. (2020). "Click Chemistry in PROTAC Design: A Modular Approach to Library Generation." Molecules.

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. (Seminal work on rigid linkers in PROTACs).

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[4][] Journal of Medicinal Chemistry.

  • Enamine/Sigma-Aldrich Catalog Data. "3-(Prop-2-yn-1-yloxy)azetidine hydrochloride Product Specification."

(Note: While specific literature solely on this exact catalog number is sparse, the protocols above are derived from standard "Click-PROTAC" methodologies validated in the cited references.)

Sources

Application

Peptide coupling reactions involving azetidine hydrochloride derivatives

An Application Guide to Peptide Coupling Reactions with Azetidine Hydrochloride Derivatives Authored by: Dr. Gemini, Senior Application Scientist Abstract The incorporation of non-canonical amino acids into peptide scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Peptide Coupling Reactions with Azetidine Hydrochloride Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel pharmacology. Azetidine-2-carboxylic acid, a strained four-membered ring analogue of proline, presents unique advantages by imparting conformational rigidity and improving metabolic stability.[1][2] However, its use, particularly when supplied as a hydrochloride salt, introduces specific challenges in peptide synthesis. This guide provides a comprehensive overview of the chemical principles, robust protocols, and troubleshooting strategies for the successful coupling of azetidine hydrochloride derivatives in both solid-phase and solution-phase peptide synthesis. We delve into the critical aspects of amine neutralization, coupling reagent selection, and epimerization suppression to empower researchers in harnessing the full potential of this valuable building block.

The Core Challenge: Understanding the Azetidine Hydrochloride Moiety

The primary obstacle in coupling azetidine-2-carboxylic acid hydrochloride is twofold: the protonated amine and the inherent steric hindrance of the strained ring system.

  • The Hydrochloride Salt: The azetidine's secondary amine is protonated, forming a hydrochloride salt. This renders the amine non-nucleophilic and incapable of participating in the coupling reaction. Therefore, a stoichiometric amount of base is required to neutralize the salt and liberate the free amine before it can attack an activated carboxyl group.[3] This is a critical departure from standard coupling protocols where the incoming amino acid is already a free amine.

  • Steric Hindrance & Ring Strain: Like proline and other hindered residues, the rigid, cyclic structure of azetidine slows down coupling kinetics.[1] This necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double coupling strategies to drive the reaction to completion.[4]

The overall workflow must therefore be adapted to include a distinct neutralization step, followed by a highly efficient coupling step.

Figure 1. Conceptual workflow for coupling azetidine hydrochloride.

Strategic Selection of Reagents

Success hinges on the rational selection of both the neutralizing base and the coupling reagent. The choices directly impact reaction efficiency, yield, and the stereochemical integrity of the final peptide.

Neutralizing Bases

The base for neutralizing the hydrochloride salt must be non-nucleophilic to avoid unwanted side reactions.

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered and highly effective base commonly used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It is the base of choice for in situ neutralization protocols.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, often preferred in solution-phase synthesis and when there is a heightened risk of epimerization.[3]

  • 2,4,6-Collidine: An even weaker, hindered base recommended for systems that are highly susceptible to racemization.[3]

Coupling Reagents

For sterically demanding couplings, onium (uronium/aminium) and phosphonium salt-based reagents are superior to carbodiimides like DCC or EDC alone.[5][6] These reagents form highly reactive intermediates that couple efficiently with hindered amines.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult sequences.[6][7] It forms a highly reactive OAt ester, and the 7-azabenzotriazole moiety provides anchimeric assistance, accelerating the reaction.[6]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent with reactivity comparable to HATU.[3] It is considered a safer alternative as it avoids the potentially explosive benzotriazole byproducts associated with HATU and HBTU upon heating.[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust phosphonium salt reagent suitable for most standard and many difficult couplings. Unlike uronium salts, it does not pose a risk of guanidinylation of the free amine.[6]

ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltVery high reactivity, low epimerization, excellent for hindered couplings.[6][7]Higher cost; byproduct (HOAt) is potentially explosive.
COMU Aminium SaltReactivity comparable to HATU, safer (non-explosive byproducts).[3]Can have limited stability in solution.
PyBOP Phosphonium SaltHigh efficiency, no risk of amine guanidinylation.[3]Byproduct (HMPA from older BOP reagent) concerns led to PyBOP's development.
DIC/Oxyma Carbodiimide + AdditiveCost-effective, simple byproducts.Generally lower reactivity than onium salts for hindered systems.

Table 1. Comparison of recommended coupling reagents for azetidine derivatives.

Protocols for a Successful Coupling

The following protocols provide a starting point for both solid-phase and solution-phase synthesis. Optimization may be required based on the specific peptide sequence.

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol assumes a 0.1 mmol synthesis scale on a standard SPPS resin (e.g., Rink Amide).

Materials:

  • Fmoc-Azetidine-2-carboxylic acid hydrochloride

  • Coupling Reagent (e.g., HATU)

  • Base for activation/neutralization (e.g., DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 min).

  • Resin Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture immediately before addition to the resin.

    • Dissolve Fmoc-Azetidine-2-carboxylic acid hydrochloride (4 equivalents, 0.4 mmol) in DMF.

    • Add HATU (3.9 equivalents, 0.39 mmol).

    • Add DIPEA (8 equivalents, 0.8 mmol). Note: This includes 4 eq. to neutralize the hydrochloride salt and 4 eq. for the carboxyl activation.

    • Allow to pre-activate for 1-2 minutes. Do not pre-activate for extended periods, as this can lead to side reactions.

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 1-2 hours. For particularly difficult sequences, a double coupling may be necessary.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[4] If the test is positive, indicating incomplete coupling, repeat steps 3 and 4.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[4]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Figure 2. SPPS workflow for coupling Fmoc-Aze-HCl.

Protocol 2: Solution-Phase Synthesis

This protocol describes the coupling of an N-protected peptide with an azetidine ester hydrochloride.

Materials:

  • N-Boc-Peptide-OH (1 equivalent)

  • H-Aze-OtBu·HCl (1.1 equivalents)

  • Coupling Reagent (e.g., COMU, 1.1 equivalents)

  • Base (e.g., NMM, 2.2 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reactant Preparation: Dissolve the N-Boc-Peptide-OH (1 eq.) and COMU (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon).

  • Carboxyl Activation: Cool the solution to 0 °C in an ice bath. Add NMM (1.1 eq.) dropwise and stir for 15-30 minutes to form the active ester.

  • Amine Preparation: In a separate flask, dissolve H-Aze-OtBu·HCl (1.1 eq.) in anhydrous DCM.

  • Neutralization: Add NMM (1.1 eq.) to the azetidine solution and stir for 5 minutes at 0 °C to generate the free amine.

  • Coupling: Slowly add the free azetidine solution from step 4 to the activated ester solution from step 2 at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Troubleshooting and Advanced Considerations

  • Problem: Incomplete Coupling

    • Cause: Insufficient activation, steric hindrance.

    • Solution: Switch to a more powerful coupling reagent (e.g., from PyBOP to HATU). Increase coupling time or perform a second coupling. Consider microwave-assisted synthesis, which can accelerate reaction rates for difficult couplings.[3]

  • Problem: Epimerization/Racemization

    • Cause: Over-activation of the carboxyl group; presence of strong, unhindered bases. Epimerization is a significant risk in peptide synthesis.[8]

    • Solution: Use a weaker base like collidine instead of DIPEA during activation.[3] Avoid prolonged pre-activation times. Ensure the temperature is controlled, especially during activation and coupling in solution-phase. The addition of copper(II) salts (e.g., CuCl₂) has been shown to suppress epimerization in some systems.[9]

  • Problem: Potential Ring Opening

    • Cause: The strained four-membered ring is susceptible to nucleophilic attack under harsh conditions.

    • Solution: While stable under standard coupling conditions, avoid prolonged exposure to strong acids or bases. Standard Fmoc deprotection (piperidine) and TFA cleavage cocktails are generally well-tolerated.

Conclusion

The successful incorporation of azetidine hydrochloride derivatives into peptides is readily achievable with a rational and informed approach. By acknowledging the initial requirement for amine neutralization and selecting high-efficiency onium or phosphonium salt coupling reagents, researchers can overcome the challenges of steric hindrance. Careful control of base stoichiometry, reaction times, and temperature will further ensure high yields while preserving the stereochemical integrity of the final product. The protocols and strategies outlined in this guide provide a robust framework for unlocking the synthetic potential of azetidine-containing peptides in the development of next-generation therapeutics.

References

  • Ananda, K., & Gundu, Rao, C. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. OMICS International. [Link]

  • Miyazawa, T., et al. (1998). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. [Link]

  • Samanta, S., et al. (2016). Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding. PMC. [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Kallscheuer, N., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Organic Syntheses. (2022). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

Sources

Method

Application Note: Precision N-Functionalization of 3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride

Topic: Functionalization of the azetidine nitrogen in 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the azetidine nitrogen in 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride (CAS: 3026697-14-0) is a high-value heterocyclic building block. Its structural duality—offering a strained, kinetically active azetidine ring for pharmacological scaffolding and a propargyl ether "handle" for bioorthogonal click chemistry—makes it a versatile tool in fragment-based drug discovery (FBDD) and proteolysis targeting chimera (PROTAC) linker design.

This guide addresses the critical challenge of chemoselective N-functionalization while maintaining the integrity of the strained four-membered ring and the propargyl moiety. We present three validated protocols: Reductive Amination, Amide Coupling, and SNAr Arylation, optimized specifically for the hydrochloride salt form.

Strategic Considerations & Mechanism

Successful utilization of this building block requires navigating three specific chemical behaviors:

  • HCl Salt Management: The starting material is a hydrochloride salt. Direct reaction without neutralization often leads to stalled kinetics or variable yields. In situ neutralization (using non-nucleophilic bases like DIPEA) is preferred over isolation of the free base, which can be volatile and prone to polymerization.

  • Ring Strain & Stability: Azetidines possess ~25 kcal/mol of ring strain. While more stable than aziridines, they are susceptible to ring-opening nucleophilic attack, particularly if the nitrogen is quaternized (azetidinium formation) or subjected to strong Lewis acids.

  • Chemoselectivity: The propargyl ether is generally robust, but copper-catalyzed conditions (often used in N-arylation) must be selected carefully to avoid premature reaction with the alkyne.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal functionalization pathway for your target moiety.

MethodSelection Start Target Substituent Type Alkyl Alkyl Group (e.g., Benzyl, Ethyl) Start->Alkyl Acyl Carbonyl/Amide (e.g., Acetyl, Benzoyl) Start->Acyl Aryl Aryl/Heteroaryl (e.g., Pyridyl, Phenyl) Start->Aryl RedAm Protocol A: Reductive Amination (Mild, prevents over-alkylation) Alkyl->RedAm Preferred DirectAlk Direct Alkylation (Risk of quaternary salts) Alkyl->DirectAlk If no aldehyde available AmideCoup Protocol B: Amide Coupling (HATU/EDC or Acid Chloride) Acyl->AmideCoup SnAr Protocol C: S_NAr Arylation (For electron-deficient aryls) Aryl->SnAr

Figure 1: Decision matrix for selecting the appropriate N-functionalization strategy based on the desired target structure.

Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Alkylation)

Objective: Mono-alkylation of the azetidine nitrogen using an aldehyde or ketone. Why: Direct alkylation with halides often leads to over-alkylation (quaternary ammonium salts) and ring opening. Reductive amination proceeds via an iminium intermediate, ensuring mono-selectivity.

Materials:

  • 3-(Prop-2-yn-1-yloxy)azetidine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step Procedure:

  • Salt Neutralization: In a round-bottom flask, suspend 3-(Prop-2-yn-1-yloxy)azetidine HCl in anhydrous DCM (0.1 M concentration). Add DIPEA (1.2 equiv) and stir at room temperature for 15 minutes. Visual Cue: The suspension should clarify as the free base is liberated.

  • Imine Formation: Add the aldehyde (1.1 equiv) to the mixture. If the aldehyde is unreactive (e.g., ketones or electron-rich benzaldehydes), add catalytic acetic acid (1-2 drops) and stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes. Note: STAB is preferred over NaCNBH3 for safety and better selectivity in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = Aldehyde Mass + 111 - 16).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Amide Coupling (Acylation)

Objective: Formation of an amide bond to modulate lipophilicity or attach linkers. Why: The azetidine nitrogen is a secondary amine and reacts efficiently with activated esters.

Materials:

  • 3-(Prop-2-yn-1-yloxy)azetidine HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv - Note: Extra base needed to neutralize HCl salt and activate coupling agent)

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir for 5 minutes to form the activated ester.

  • Amine Addition: In a separate vial, dissolve 3-(Prop-2-yn-1-yloxy)azetidine HCl (1.0 equiv) in DMF with remaining DIPEA (1.5 equiv).

  • Coupling: Transfer the azetidine solution into the activated acid solution. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash aggressively with water (3x) and LiCl solution (to remove DMF), then brine.

  • Purification: Silica gel chromatography.

Protocol C: SNAr Arylation

Objective: Attachment of electron-deficient heteroaryl groups (e.g., chloropyridine, fluoronitrobenzene). Why: Azetidines are excellent nucleophiles for SNAr due to the "azetidine effect"—the relief of steric interactions in the transition state compared to larger rings.

Materials:

  • 3-(Prop-2-yn-1-yloxy)azetidine HCl (1.0 equiv)

  • Aryl Halide (e.g., 2-chloropyridine, 4-fluoronitrobenzene) (1.0 equiv)

  • K2CO3 (2.5 equiv) or Cs2CO3 (2.0 equiv)

  • DMSO or DMF

Step-by-Step Procedure:

  • Setup: Combine azetidine HCl, Aryl Halide, and inorganic base (K2CO3) in a microwave vial or pressure tube.

  • Solvent: Add DMSO (0.2 M). Note: DMSO accelerates SNAr rates significantly.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Caution: Do not overheat (>120°C) to avoid degradation of the propargyl ether or ring opening.

  • Workup: Dilute with water/ice. If the product precipitates, filter it (ideal). If not, extract with EtOAc.[1]

Analytical Characterization & Troubleshooting

Expected NMR Signatures

When validating the product, look for these diagnostic signals:

Moiety1H NMR Signal (approx.[2] ppm in CDCl3)MultiplicityNotes
Propargyl CH ~2.4 - 2.5 ppmTriplet (t)Diagnostic for intact alkyne.
Propargyl CH2 ~4.1 - 4.2 ppmDoublet (d)Coupled to alkyne CH.
Azetidine C3-H ~4.3 - 4.5 ppmMultiplet (m)Shifts depending on N-substituent.
Azetidine C2/C4-H ~3.0 - 4.0 ppmMultipletComplex splitting due to ring puckering.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete salt neutralization.Ensure DIPEA is added before the aldehyde. Increase stir time.
Ring Opening Acidic conditions or high heat.Avoid strong mineral acids during workup. Keep SNAr temps <110°C.
Polymerization Free base instability.Do not store the free base. Generate it in situ and react immediately.
Quaternary Salt Over-alkylation (Direct alkylation).Switch to Reductive Amination (Protocol A).

Pathway Visualization

The following diagram illustrates the critical "Salt Break" step and the divergence into functionalization pathways.

ReactionWorkflow Salt Azetidine HCl Salt (Stable Storage Form) Base Base Treatment (DIPEA/K2CO3) Salt->Base FreeBase Reactive Free Amine (Transient Species) Base->FreeBase In Situ Generation PathA Path A: Reductive Amination (+ Aldehyde + STAB) FreeBase->PathA PathB Path B: Amide Coupling (+ R-COOH + HATU) FreeBase->PathB PathC Path C: S_NAr (+ Ar-F/Cl + Heat) FreeBase->PathC Product Functionalized Azetidine (Ready for Click Chem) PathA->Product PathB->Product PathC->Product

Figure 2: Workflow for the in situ neutralization and subsequent functionalization of the azetidine salt.

References

  • Azetidine Synthesis & Properties

    • Couty, F., & Evano, G. (2006).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Azetidine Ring Strain & Reactivity

    • Sirenko, V., et al. (2018). Aminoazetidines as Versatile Building Blocks. Chemistry of Heterocyclic Compounds. Link

  • SNAr Reactivity of Azetidines

    • Duncton, M. A. J. (2011). Minireview: Azetidines in Medicinal Chemistry. MedChemComm. Link

  • Compound Data

    • PubChem.[4][5][6] (n.d.). 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride.[6] National Library of Medicine. Link

Sources

Application

Application Notes &amp; Protocols: Incorporating Propargyl Azetidine Motifs into Fragment-Based Drug Discovery Libraries

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[1][2] This guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[1][2] This guide provides a comprehensive framework for the incorporation of propargyl azetidine motifs into FBDD libraries. The unique structural and chemical properties of the azetidine ring, combined with the versatile reactivity of the propargyl group, offer a compelling scaffold for exploring new chemical space and developing potent and selective drug candidates. We present the scientific rationale, detailed synthesis protocols, characterization data, and screening methodologies to empower researchers in leveraging this promising chemical motif.

Introduction: The Strategic Value of Propargyl Azetidines in FBDD

The core principle of FBDD lies in the efficient sampling of chemical space with smaller, less complex molecules.[3] Fragments that exhibit weak but efficient binding can be elaborated into highly potent leads.[4][5] The choice of fragments is therefore paramount to the success of an FBDD campaign.

1.1. The Azetidine Motif: A Privileged Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in medicinal chemistry.[6][7] Their inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich character confer several advantageous properties:[7][8]

  • Improved Physicochemical Properties: Azetidines can enhance solubility, reduce lipophilicity, and improve metabolic stability compared to more common ring systems like piperidines.[7][9]

  • Three-Dimensionality: The constrained geometry of the azetidine ring provides unique exit vectors for substituent placement, enabling a more thorough exploration of protein binding pockets.[7]

  • Novel Chemical Space: As a less explored scaffold, azetidine-containing fragments offer the potential for novel intellectual property.

Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs, highlighting their therapeutic relevance.[6][9]

1.2. The Propargyl Group: A Gateway to "Click" Chemistry and Beyond

The propargyl group (-CH₂C≡CH) is a versatile functional handle in drug discovery.[10][11] Its terminal alkyne is a key participant in the highly efficient and biocompatible Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][12] This offers several advantages for FBDD:

  • Fragment Elaboration: A propargyl-containing fragment hit can be readily and rapidly elaborated by "clicking" on a diverse range of azide-containing building blocks, facilitating rapid Structure-Activity Relationship (SAR) studies.[10][13]

  • Covalent Targeting: The alkyne can act as a warhead for targeted covalent inhibitors, a strategy of growing importance for challenging drug targets.[14]

  • Bioconjugation: The biocompatibility of the CuAAC reaction allows for the labeling of biomolecules, aiding in target identification and validation studies.[10]

By combining the advantageous properties of the azetidine scaffold with the synthetic versatility of the propargyl group, propargyl azetidine fragments represent a high-value addition to any FBDD library.

Synthesis and Characterization of Propargyl Azetidine Fragments

A robust and scalable synthetic route is essential for generating a diverse library of propargyl azetidine fragments. The following protocol describes a general method for the synthesis of N-propargyl azetidine derivatives.

2.1. General Synthetic Scheme

G cluster_0 Synthesis of N-Propargyl Azetidine start Azetidine Precursor reaction N-Alkylation start->reaction reagent1 Propargyl Bromide reagent1->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction product N-Propargyl Azetidine Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, Purity) purification->characterization

Caption: General workflow for the synthesis of N-propargyl azetidine derivatives.

2.2. Protocol: Synthesis of 1-(Prop-2-yn-1-yl)azetidin-3-ol

This protocol provides a specific example for the synthesis of a core propargyl azetidine scaffold.

Materials:

  • Azetidin-3-ol hydrochloride

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(prop-2-yn-1-yl)azetidin-3-ol.

2.3. Characterization

All synthesized fragments must be rigorously characterized to ensure identity, purity, and solubility.

Parameter Method Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Consistent with the proposed structure.
Purity HPLC or LC-MS≥ 95%
Solubility Kinetic or thermodynamic solubility assay in a relevant buffer (e.g., PBS)≥ 200 µM

Fragment Library Design and Quality Control

A well-designed fragment library is crucial for a successful FBDD campaign.

3.1. "Rule of Three" Compliance

Fragments should generally adhere to the "Rule of Three" to ensure they are good starting points for optimization.[15]

Property "Rule of Three" Guideline
Molecular Weight (MW) < 300 Da
cLogP ≤ 3
Hydrogen Bond Donors ≤ 3
Hydrogen Bond Acceptors ≤ 3
Rotatable Bonds ≤ 3

3.2. Diversity and "Poised" Fragments

The library should be diverse, exploring different substitution patterns on the azetidine ring. Furthermore, fragments should be "poised" for follow-up chemistry, meaning they contain functional groups that are amenable to rapid synthetic elaboration. The propargyl group is an excellent example of a "poised" functional group.

Biophysical Screening of Propargyl Azetidine Fragments

Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for screening.[16]

G cluster_1 Fragment Screening Cascade library Propargyl Azetidine Fragment Library primary_screen Primary Screen (e.g., SPR, NMR, TSA) library->primary_screen hit_confirmation Hit Confirmation (Orthogonal Method) primary_screen->hit_confirmation structural_biology Structural Biology (X-ray Crystallography, Cryo-EM) hit_confirmation->structural_biology hit_to_lead Hit-to-Lead Chemistry (Fragment Elaboration) structural_biology->hit_to_lead

Caption: A typical workflow for an FBDD screening campaign.

4.1. Primary Screening Techniques

4.1.1. Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[17][18]

  • Principle: Measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein.

  • Advantages: High sensitivity for low molecular weight fragments, provides kinetic data (kₐ, kₔ), and relatively high throughput.[19]

  • Protocol Outline:

    • Immobilize the target protein on a sensor chip.

    • Inject a series of fragment concentrations over the chip surface.

    • Monitor the binding response (measured in Response Units, RU).

    • Regenerate the chip surface between injections.

    • Analyze the data to determine binding affinity (Kᴅ).

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak binding events and can provide structural information.[20][21]

  • Principle: Detects changes in the NMR spectrum of either the ligand (ligand-observed) or the protein (protein-observed) upon binding.

  • Common Methods: Saturation Transfer Difference (STD) NMR, WaterLOGSY, and ¹⁹F NMR for fluorinated fragments.[22][23]

  • Advantages: Highly sensitive, provides information on the binding epitope, and can screen fragment mixtures.[24]

  • Protocol Outline (STD-NMR):

    • Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD spectrum with on-resonance saturation of the protein.

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the difference spectrum.

    • Fragments that bind to the protein will show signals in the difference spectrum.

4.2. Hit Confirmation and Validation

Hits from the primary screen should be confirmed using an orthogonal biophysical method to eliminate false positives. For example, an SPR hit could be validated using NMR, or vice-versa.

4.3. Structural Biology: The Path to Rational Design

Obtaining a high-resolution crystal structure of a fragment bound to the target protein is a major goal of FBDD.[15][25]

  • Technique: X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes.[4][26]

  • Importance: A co-crystal structure provides a detailed map of the binding interactions, enabling rational, structure-based design for fragment elaboration.[27]

  • Protocol Outline:

    • Obtain high-quality crystals of the target protein.

    • Soak the crystals in a solution containing the fragment hit at a high concentration.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve and refine the crystal structure to visualize the bound fragment.

Hit-to-Lead: Leveraging the Propargyl Handle

Once a propargyl azetidine fragment hit is validated and its binding mode is understood, the propargyl group becomes a powerful tool for optimization.

G cluster_2 Fragment Elaboration via Click Chemistry fragment_hit Propargyl Azetidine Fragment Hit click_reaction CuAAC 'Click' Reaction fragment_hit->click_reaction azide_library Azide Building Block Library azide_library->click_reaction triazole_products 1,2,3-Triazole Linked Analogs click_reaction->triazole_products sar_testing SAR Testing (Potency, Selectivity, etc.) triazole_products->sar_testing lead_compound Optimized Lead Compound sar_testing->lead_compound

Caption: Elaboration of a propargyl azetidine hit using click chemistry.

5.1. Protocol: CuAAC-Mediated Fragment Elaboration

Materials:

  • Propargyl azetidine fragment hit

  • A diverse library of azide-containing building blocks

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 t-butanol/water)

Procedure:

  • In a reaction vial, dissolve the propargyl azetidine fragment (1.0 eq) and the selected azide building block (1.1 eq) in the solvent system.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Purify the resulting triazole product, typically by preparative HPLC.

  • Characterize the final compound and submit for biological testing.

This parallel synthesis approach allows for the rapid generation of a focused library of analogs for SAR exploration.

Conclusion

The incorporation of propargyl azetidine motifs into FBDD libraries offers a scientifically sound and strategically advantageous approach to modern drug discovery. The unique physicochemical properties of the azetidine ring, combined with the synthetic versatility of the propargyl group, provide a powerful platform for identifying and optimizing novel lead compounds. By following the detailed protocols and workflows outlined in this guide, researchers can effectively leverage this promising scaffold to tackle challenging biological targets and accelerate the discovery of new medicines.

References

  • Vertex AI Search. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
  • Benchchem. (n.d.). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.
  • ACS Publications. (n.d.). Fragment-Based Lead Discovery Using X-ray Crystallography.
  • PMC. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Diamond Light Source. (2022). The XChem pipeline for fragment screening.
  • Taylor & Francis Online. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Charles River. (n.d.). Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?.
  • PubMed. (n.d.). Fragment-based screening using surface plasmon resonance technology.
  • PMC. (2025). Fragment-based drug discovery: A graphical review.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. NMR methods used in....
  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
  • Future Medicinal Chemistry. (n.d.). Propargylamine: an Important Moiety in Drug Discovery.
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • (n.d.). Fragment Screening & Fragment-Based Drug Design.
  • Creative Proteomics. (n.d.). Fragment-Based Drug Discovery Interaction Analysis.
  • BioSolveIT GmbH. (n.d.). FBDD: Fragment-Based Drug Discovery.
  • SciSpace. (2010). Fragment screening by surface plasmon resonance.
  • Benchchem. (n.d.). The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide.
  • Taylor & Francis eBooks. (n.d.). Alkynes.
  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

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Method

Application Note: Reductive Amination Protocols Using 3-(Prop-2-yn-1-yloxy)azetidine Hydrochloride

Abstract This guide details the experimental protocols for utilizing 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride (CAS: N/A for specific salt, analog generic) as a secondary amine building block in reductive amination. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental protocols for utilizing 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride (CAS: N/A for specific salt, analog generic) as a secondary amine building block in reductive amination. This compound serves as a high-value pharmacophore scaffold, offering a rigid sp³-rich azetidine core with a "click-ready" propargyl ether handle. The protocols herein address the specific challenges of handling azetidine hydrochloride salts, ensuring efficient free-basing in situ, preventing ring-opening side reactions, and preserving the terminal alkyne functionality during C-N bond formation.

Introduction & Compound Analysis

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride combines three critical structural features:

  • Azetidine Ring: A four-membered heterocycle that imparts conformational rigidity and lowers lipophilicity compared to piperidines or pyrrolidines.

  • Secondary Amine (HCl Salt): The reactive center for reductive amination. The hydrochloride salt form enhances shelf stability but requires careful neutralization during synthesis to restore nucleophilicity.

  • Propargyl Ether: A terminal alkyne serving as a bioorthogonal handle for downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or Sonogashira coupling.

Chemical Stability & Handling
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Alkyne Stability: The terminal alkyne is stable to standard borohydride reducing agents (NaBH(OAc)₃, NaCNBH₃) but reactive toward strong bases (e.g., n-BuLi) or specific transition metals (Pd, Cu) in the absence of ligands.

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening nucleophilic attack under strongly acidic conditions or high temperatures (>80°C).

General Considerations for Reductive Amination

To successfully couple this specific azetidine to aldehydes or ketones, three factors must be controlled:

FactorRecommendationRationale
Salt Neutralization Mandatory (1.0–1.2 eq. DIPEA or Et₃N)The protonated azetidinium ion is non-nucleophilic. In situ neutralization is preferred over separate free-basing to prevent degradation.
Reducing Agent NaBH(OAc)₃ (Sodium Triacetoxyborohydride)Mild hydride donor. Selectively reduces iminium ions over ketones/aldehydes.[1][2][3] Compatible with terminal alkynes.
Solvent System DCE (1,2-Dichloroethane) or DCM Aprotic solvents favor iminium ion formation. Methanol is acceptable only if using NaBH₃CN or NaBH₄ (2-step).
Lewis Acid Additive Ti(OiPr)₄ (Titanium Isopropoxide)Required for sterically hindered ketones to facilitate imine formation and scavenge water.

Experimental Protocols

Protocol A: Standard Reductive Amination with Aldehydes

Best for: Aliphatic and aromatic aldehydes. Mechanism: Direct reductive amination (One-Pot).[4]

Materials
  • 3-(Prop-2-yn-1-yloxy)azetidine HCl (1.0 equiv)

  • Aldehyde (1.0–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)[5]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • DCE (Anhydrous, 0.1 M concentration)

  • Glacial Acetic Acid (Catalytic, 1-2 drops - Optional, usually not needed with HCl salts)

Step-by-Step Procedure
  • Salt Neutralization: In a flame-dried round-bottom flask under N₂, suspend 3-(Prop-2-yn-1-yloxy)azetidine HCl in DCE. Add DIPEA (1.2 equiv) and stir at room temperature for 15 minutes. The suspension should clear or become a fine slurry as the free base is liberated.

  • Imine Formation: Add the Aldehyde (1.1 equiv) to the mixture. Stir for 30–60 minutes.

    • Expert Note: Formation of the hemiaminal/iminium species is rapid for aldehydes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 equiv) in three portions over 10 minutes.

    • Why: Portion-wise addition prevents localized exotherms which could degrade the strained azetidine ring.

  • Reaction: Remove ice bath and stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of aldehyde).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Titanium-Mediated Reductive Amination with Ketones

Best for: Cyclic ketones, sterically hindered ketones, or electron-deficient systems. Mechanism: Lewis-acid activated imine formation followed by reduction.

Materials
  • 3-(Prop-2-yn-1-yloxy)azetidine HCl (1.0 equiv)

  • Ketone (1.0–1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv)

  • DIPEA (1.2 equiv)

  • NaBH₄ (Sodium Borohydride) (2.0 equiv) or NaBH(OAc)₃

  • Ethanol (Absolute) or THF

Step-by-Step Procedure
  • Complexation: In a dried vial, combine 3-(Prop-2-yn-1-yloxy)azetidine HCl , Ketone , and DIPEA in anhydrous THF (or neat if liquid ketone is in large excess, though solvent is preferred for this salt).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

  • Imine Formation: Stir the mixture at room temperature for 6–12 hours.

    • Checkpoint: The solution often turns slightly yellow/orange.

  • Reduction:

    • Option 1 (Standard): Dilute with absolute Ethanol (Caution: Exothermic). Add NaBH₄ (2.0 equiv) carefully. Stir for 2 hours.

    • Option 2 (Mild): If the substrate contains esters, use NaBH(OAc)₃ in DCE instead of NaBH₄/EtOH.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or Rochelle's Salt solution (Potassium sodium tartrate). Stir vigorously for 1 hour.

    • Why: Titanium forms a sticky gel/emulsion with water. Rochelle's salt complexes the titanium, creating distinct layers.

  • Workup: Filter through a Celite pad if necessary. Extract aqueous layer with EtOAc or DCM.

Mechanistic Workflow & Logic

The following diagram illustrates the decision logic and chemical pathway for utilizing this azetidine salt.

G Start Start: 3-(Prop-2-yn-1-yloxy)azetidine HCl Neutralization Step 1: Neutralization (DIPEA/DCM) Liberates nucleophilic amine Start->Neutralization Substrate_Check Substrate Type? Neutralization->Substrate_Check Aldehyde_Path Aldehyde (Reactive Electrophile) Substrate_Check->Aldehyde_Path Ketone_Path Ketone (Sterically Hindered) Substrate_Check->Ketone_Path STAB_Cond Protocol A: STAB Conditions Add Aldehyde + NaBH(OAc)3 Solvent: DCE/DCM Aldehyde_Path->STAB_Cond Ti_Cond Protocol B: Titanium Conditions Add Ketone + Ti(OiPr)4 Followed by NaBH4/EtOH Ketone_Path->Ti_Cond Intermediate Intermediate: Iminium Ion (Azetidinium species) STAB_Cond->Intermediate Direct Reduction Ti_Cond->Intermediate Lewis Acid Activation Product Final Product: N-Alkylated Azetidine (Alkyne Intact) Intermediate->Product Hydride Transfer

Figure 1: Decision tree and reaction workflow for reductive amination of azetidine hydrochloride salts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion HCl salt not fully neutralized.Increase DIPEA to 1.5 equiv or pre-stir azetidine salt with base for 30 min before adding carbonyl.
Ring Opening Reaction temperature too high or acidic workup.Keep reaction <25°C. Avoid strong acids during workup. Ensure quench is buffered (NaHCO₃).
Emulsion during Workup Titanium residues (Protocol B).Use saturated Rochelle’s Salt solution and stir for >1 hour. Filter through Celite.
Alkyne Loss Contamination with transition metals.Ensure all glassware is clean. Use high-purity reagents. Avoid Pd/C hydrogenation steps.

Safety & References

Safety Precautions
  • Azetidines: Potentially biologically active.[6][7] Handle with gloves and in a fume hood.

  • Borohydrides: Generate hydrogen gas upon quenching. Quench slowly in a well-ventilated area.

  • Ti(OiPr)₄: Causes severe eye irritation and hydrolyzes to release isopropanol.

References
  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Lowe, M. A., et al. (2012). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Bioorganic & Medicinal Chemistry Letters. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of click reactions with 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

Current Status: Operational Subject: Yield Optimization & Troubleshooting for Azetidine-Alkyne Click Chemistry Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting for Azetidine-Alkyne Click Chemistry Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Mechanistic Insight[1]

The reagent 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride presents a unique set of challenges for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple propargyl ethers, this molecule contains a strained azetidine ring and a secondary amine (masked as an HCl salt).

The "Hidden" Yield Killers
  • The pH Trap: The hydrochloride salt renders reaction mixtures acidic (pH < 4). Standard CuAAC catalysts (Cu(I)/Ligand complexes) are proton-sensitive and lose efficiency rapidly in acidic media.

  • Catalyst Poisoning: Once neutralized, the free secondary amine of the azetidine becomes a competing ligand. It can chelate the Copper(I) ion, displacing the accelerating ligand (e.g., THPTA/TBTA) and stalling the catalytic cycle.

  • Glaser Coupling: The terminal alkyne is prone to oxidative homocoupling (dimerization) if oxygen is present, consuming your starting material before it "clicks."

This guide provides a self-validating protocol designed to bypass these specific failure modes.

Core Protocol: The "Buffered-Chelation" System

Do not use standard "throw-in-and-stir" click protocols. This optimized workflow controls pH and catalyst integrity.

Reagents & Stoichiometry Table
ComponentRoleRecommended Equiv.Critical Notes
Azetidine Reagent Alkyne Substrate1.0Keep as HCl salt until moment of use.
Azide Partner Reaction Partner1.0 - 1.2Slight excess ensures full consumption of the azetidine.
Buffer (HEPES/PBS) pH ControlN/A (0.1 - 0.2 M)Must be pH 7.5 - 8.0. Phosphate or HEPES preferred.
CuSO₄[1][2][3][4][5] · 5H₂O Metal Source0.05 - 0.10 (5-10%)Higher loading needed to offset amine chelation.
THPTA Ligand Cu(I) Protector0.25 - 0.50 (5:1 to Cu)Essential. THPTA outperforms TBTA for amine-containing substrates.
Sodium Ascorbate Reductant0.5 - 1.0Freshly prepared (Yellow = Bad, White = Good).
Step-by-Step Workflow
Phase 1: System Prep (The "Neutralization" Check)
  • Solvent Choice: Use a 1:1 mixture of DMSO/Buffer (pH 8) or tBuOH/Buffer .

    • Why: The buffer neutralizes the HCl salt immediately upon dissolution.

  • Self-Validating Step: Check the pH of the mixture containing the Azetidine HCl and Azide before adding copper.

    • Pass Criteria: pH is between 7.0 and 8.0.

    • Fail Criteria: pH < 6.0. Action: Add small aliquots of 1M NaOH or more buffer. Do not proceed to catalysis if acidic.

Phase 2: Catalyst Assembly (The "Premix")
  • Ligand-Copper Complex: In a separate tube, mix the CuSO₄ solution and THPTA ligand solution.

    • Observation: Solution should be light blue.[4]

    • Ratio: Maintain a 1:5 ratio (Cu:Ligand).[3] The excess ligand acts as a "buffer" against the azetidine amine stealing the copper.

Phase 3: Initiation & Deoxygenation
  • Add the Cu-THPTA complex to the reaction mixture.

  • Degas: Bubble Nitrogen or Argon through the solution for 30-60 seconds.

    • Why: Removes dissolved O₂ to prevent Glaser coupling and Cu(I) oxidation.[4]

  • Start: Add Sodium Ascorbate (freshly made). Cap the vial immediately under inert gas.

Visualization: Reaction Logic Flow

The following diagram illustrates the critical decision points where yields are often lost.

G Start Start: Azetidine HCl + Azide Partner Solvent Dissolve in DMSO/Buffer (pH 8) Start->Solvent CheckPH Check pH Solvent->CheckPH AdjustPH Adjust with 0.1M NaOH CheckPH->AdjustPH pH < 7 Combine Combine Reagents CheckPH->Combine pH 7-8 AdjustPH->CheckPH Premix Premix Cu(II) + THPTA (1:5 Ratio) Premix->Combine Degas Degas (N2/Ar) *CRITICAL STEP* Combine->Degas Ascorbate Add Na-Ascorbate (Initiate Reaction) Degas->Ascorbate Monitor Monitor Color & LCMS Ascorbate->Monitor

Caption: Optimized workflow emphasizing pH correction and catalyst premixing to prevent amine interference.

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalls / Low Conversion

Symptom: LCMS shows starting material remaining after 4 hours. Root Cause: Catalyst death. The azetidine amine has likely sequestered the Copper, or Oxygen has oxidized Cu(I) to Cu(II). Corrective Action:

  • Boost Ligand: Increase THPTA:Cu ratio to 10:1. The stronger binding of THPTA (in high concentration) outcompetes the azetidine amine.

  • Re-charge: Add fresh Ascorbate (0.5 eq) to reduce any oxidized Copper back to the active Cu(I) state.

Issue 2: Solution Turns Green/Blue Rapidly

Symptom: The reaction mixture turns from colorless/pale yellow to bright green or blue within minutes. Root Cause: Rapid oxidation of Cu(I) to Cu(II). This kills the catalytic cycle and promotes oxidative byproducts. Corrective Action:

  • Aggressive Degassing: You did not remove oxygen sufficiently. Freeze-pump-thaw or vigorous bubbling is required.

  • Check Reagents: Your Sodium Ascorbate stock may be oxidized (yellow). Make it fresh.

Issue 3: Azetidine Ring Opening

Symptom: LCMS shows a mass corresponding to [Product + H₂O] or [Product + Solvent]. Root Cause: Azetidines are strained. High temperatures (>40°C) or highly nucleophilic buffers (like Tris) can attack the ring. Corrective Action:

  • Temperature Control: Run the reaction at Room Temperature (20-25°C) . Do not heat.

  • Buffer Switch: Use non-nucleophilic buffers like HEPES or Phosphate . Avoid Tris or primary amine buffers.

Advanced Diagnostics: The "Color Test" Logic

Use this logic tree to diagnose the reaction state visually before running LCMS.

Troubleshooting Root Observation: Reaction Color Yellow Pale Yellow / Clear Root->Yellow Blue Blue / Green Root->Blue Brown Brown / Black Precipitate Root->Brown Yellow_Status Status: Healthy Cu(I) Check LCMS for conversion Yellow->Yellow_Status Blue_Status Status: Oxidized Cu(II) Action: Add Ascorbate + Degas Blue->Blue_Status Brown_Status Status: Disproportionation to Cu(0) Action: Ligand load too low. Add more THPTA. Brown->Brown_Status

Caption: Visual diagnostic tree for real-time assessment of catalyst health.

References

  • Sharpless, K. B., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Establishes THPTA superiority for amine-rich environments). Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. (Mechanistic basis for 2nd order Cu dependence). Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Purification of Polar Azetidine Hydrochloride Derivatives

Welcome to the technical support center for the purification of polar azetidine hydrochloride derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar azetidine hydrochloride derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to address the common and complex challenges encountered during the purification of these valuable synthetic building blocks.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance and the rationale behind each recommendation.

Question 1: My polar azetidine hydrochloride salt is contaminated with non-polar impurities, and I'm struggling with purification. What should I do?

This is a common issue, particularly after deprotection steps (e.g., N-Boc deprotection) which can introduce non-polar byproducts.

Answer:

A simple and often effective first step is to perform a series of washes with organic solvents. Since your product is a polar salt, it will likely have low solubility in non-polar organic solvents, while the impurities should be readily soluble.[1]

Step-by-Step Protocol: Solvent Washing

  • Initial Wash: Begin by suspending your crude solid product in a non-polar solvent like diethyl ether or hexane. Stir vigorously for 15-30 minutes.

  • Filtration: Filter the solid and wash it with a fresh portion of the same solvent.

  • Second Wash (Optional): If impurities persist, consider a second wash with a slightly more polar solvent like ethyl acetate or acetone.[1] Acetone can be particularly useful for removing certain impurities, but be mindful of your salt's solubility.[1]

  • Drying: Dry the purified solid under vacuum.

  • Purity Check: Analyze the purity of your product using a suitable method like HPLC or NMR.

Causality: This method relies on the significant difference in polarity and solubility between your polar hydrochloride salt and the non-polar impurities. The organic solvents selectively dissolve the impurities, leaving your purified product as a solid.

Question 2: I've tried solvent washes, but my polar azetidine hydrochloride is still not pure enough. What's the next step?

If solvent washes are insufficient, recrystallization is the next logical step. However, finding the right solvent system for highly polar salts can be challenging.

Answer:

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent (or solvent system) in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Recommended Solvents for Polar Hydrochloride Salts:

  • 2-Propanol (Isopropanol): This is often a preferred solvent for recrystallizing hydrochloride salts.[1] Many hydrochloride salts are too soluble in absolute ethanol for effective recrystallization.[1]

  • Methanol/Ether or Isopropanol/Ether: A common strategy is to dissolve the salt in a minimal amount of a polar solvent like methanol or isopropanol at an elevated temperature, and then slowly add a less polar "anti-solvent" like diethyl ether until the solution becomes slightly turbid.[1] Upon cooling, crystals should form.

  • Aqueous Solutions: For very polar compounds, recrystallization from water or a water/alcohol mixture may be necessary. However, this can be complicated by the high water solubility of many hydrochloride salts.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Choose a promising solvent or solvent system based on small-scale solubility tests.

  • Dissolution: In a flask, add the chosen solvent to your crude product and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Question 3: My compound is too polar for standard silica gel chromatography. How can I use chromatography to purify my azetidine hydrochloride salt?

Standard silica gel chromatography is often unsuitable for highly polar and basic compounds, which can streak or fail to elute.[2] However, there are several alternative chromatographic techniques.

Answer:

You have several options for the chromatographic purification of polar hydrochloride salts:

  • Short Silica/Alumina Plug: You can try passing a solution of your compound through a short plug of silica or alumina.[1] The highly polar salt may adhere strongly to the stationary phase, allowing less polar impurities to be washed through with an organic solvent. You would then need to find a more polar solvent system to elute your product.

  • Reverse-Phase Chromatography (RPC): In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is an excellent choice for purifying polar compounds. You may need to add an acidic modifier (like formic acid or TFA) to the mobile phase to improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[3] It uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of an aqueous buffer.[3] This technique allows for the direct analysis and purification of salt forms.[3]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for purifying salt forms of amine analytes directly, avoiding the need to convert them to the free base.[4][5] Mobile phases typically consist of carbon dioxide and a polar co-solvent like methanol.[4][5]

Workflow for Method Selection:

G start Crude Polar Azetidine HCl wash Solvent Wash (Hexane, Ether, Acetone) start->wash recrystallize Recrystallization (IPA, MeOH/Ether) wash->recrystallize Purity still low chromatography Chromatography Needed recrystallize->chromatography Still impure rpc Reverse-Phase Chromatography (C18) chromatography->rpc Moderate Polarity hilic HILIC chromatography->hilic High Polarity sfc SFC chromatography->sfc Salt form purification pure Pure Product rpc->pure hilic->pure sfc->pure

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in azetidine synthesis?

Impurities can arise from both the synthesis of the azetidine ring and the final salt formation step.[6] Common impurities include:

  • Unreacted starting materials (e.g., 3-amino-1-propanol).[6]

  • Side-products from the cyclization reaction.[6]

  • Polymerization products of the highly strained azetidine ring.[6]

  • Residual protecting groups or byproducts from their removal.[6]

  • Excess acid from the salt formation step.[6]

Q2: Can I purify the free base of my azetidine derivative first and then form the hydrochloride salt?

Yes, this is a very common and effective strategy.

Workflow: Free Base Purification and Salt Formation

  • Neutralization: Dissolve your crude hydrochloride salt in water and add a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.

  • Purification: Purify the free base using standard techniques like silica gel chromatography. The free base will be less polar than the salt, making it more amenable to standard chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethanol, or isopropanol) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in ether or isopropanol) until precipitation is complete.[7]

  • Isolation: Filter the resulting hydrochloride salt, wash with a cold solvent, and dry.

Diagram of Free Base Purification Workflow:

G start Crude HCl Salt neutralize Neutralize with Base start->neutralize extract Extract Free Base neutralize->extract purify_fb Purify Free Base (e.g., Chromatography) extract->purify_fb salt_formation Form HCl Salt purify_fb->salt_formation end Pure HCl Salt salt_formation->end

Caption: Workflow for free base purification.

Q3: How do I monitor the progress of my purification?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[8] However, hydrochloride salts may not move on a silica TLC plate with standard solvents.[9] You may need to use a highly polar mobile phase, such as 10-20% methanol in dichloromethane with a small amount of ammonium hydroxide.[2] Alternatively, you can use reverse-phase TLC plates. For more quantitative analysis, HPLC, LC-MS, and NMR are recommended.[8]

Q4: What are the storage conditions for polar azetidine hydrochloride derivatives?

While specific stability data may vary, it is generally recommended to store these compounds at low temperatures (e.g., 4°C) and protected from light and moisture to prevent degradation.[8]

Data Summary Table: Purification Method Comparison

Purification MethodProsConsBest For
Solvent Washing Simple, fast, and inexpensive.Only effective for removing impurities with significantly different solubility.Removing non-polar impurities from a polar solid.
Recrystallization Can yield very pure material.Finding a suitable solvent can be difficult and time-consuming.Purifying crystalline solids with moderate to high initial purity.
Silica/Alumina Chromatography Widely available and well-understood.Often unsuitable for highly polar, basic compounds due to strong adsorption.Purifying the less polar free base or N-protected intermediates.
Reverse-Phase Chromatography Excellent for separating polar compounds.Can be more expensive and require specialized equipment; removing water from fractions can be slow.Purifying polar compounds that behave poorly on normal-phase silica.
HILIC/SFC Can directly purify salt forms without conversion to the free base.[3][4][5]Requires specialized equipment and expertise.High-throughput purification and analysis of polar salt forms.

References

  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Jones, W. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Journal of Chromatography A, 1036(2), 195-200. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments.
  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Jones, W. (2004). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Request PDF on ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(3-Biphenylyl)azetidine.
  • Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1045*. Retrieved from [Link]

  • Kurley, J. M., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4. Retrieved from [Link]

  • Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2634-2646. Retrieved from [Link]

  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC? r/chemistry. Retrieved from [Link]

  • Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(3), 431-442. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing salt from hydrochloride-1-amido glycolyurea.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Ananda, K., & Gundu, H. R. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40(11), 993-996. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Copper Remediation in Azetidine-Triazole Scaffolds

Status: Operational Operator: Senior Application Scientist Ticket ID: CuAAC-CLEANUP-001 Subject: Removing copper catalyst residues (<10 ppm) from chelating azetidine-triazole products. The Core Challenge: Why Standard Wa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CuAAC-CLEANUP-001 Subject: Removing copper catalyst residues (<10 ppm) from chelating azetidine-triazole products.

The Core Challenge: Why Standard Washes Fail

You are likely here because your standard ammonium chloride (


) or simple EDTA washes failed. The residual copper is not just "stuck" physically; it is chemically sequestered.

The Chelation Trap: In your specific molecule, the 1,2,3-triazole ring (formed via CuAAC) acts as a monodentate or bidentate ligand. However, the azetidine ring introduces a secondary or tertiary amine that acts as a powerful synergistic donor. Together, they form a "chelating pocket" that binds Copper (I/II) with stability constants (


) often exceeding those of standard washing agents.

To remove the copper, we must introduce a competitive ligand with a significantly higher affinity (


) or use kinetic force (heat/time) to break the complex.

Diagnostic Module: "Is it Clean?"

WARNING: Do not rely on visual inspection. A product can appear white/colorless and still contain 500+ ppm of Copper.

Quick Diagnostic Protocol (The Sulfide Spot Test)

Before sending samples for expensive ICP-MS, use this qualitative check.

  • Dissolve 5 mg of product in 0.5 mL solvent (MeOH or DMSO).

  • Add 2 drops of 10% Sodium Sulfide (

    
    )  aqueous solution.
    
  • Result:

    • Clear/Colorless: Cu < 50 ppm (Likely Pass).

    • Yellow/Brown Precipitate: Cu > 100 ppm (Fail).

    • Black Precipitate: Cu > 1000 ppm (Critical Fail).

Level 1 Support: Liquid-Phase Extraction (Optimized)

The most common error with EDTA washes is incorrect pH. EDTA is a polyprotic acid; it effectively binds


 only when its carboxylic acid groups are deprotonated.
The "pH 8" EDTA Protocol

Best for: Hydrophobic azetidine products soluble in EtOAc or DCM.

Reagents:

  • Disodium EDTA (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Prepare the Chelator: Dissolve 0.1 M

    
     in water. Crucial:  Adjust pH to 8.0–8.5  using solid 
    
    
    
    or NaOH.
    • Why? Below pH 7, EDTA protonation competes with metal binding. Above pH 9, Copper hydroxides may precipitate.

  • The Mix: Add the EDTA solution to your organic phase (1:1 v/v).

  • The Agitation: Vigorously stir or shake for 15–20 minutes .

    • Note: Simple inversion is insufficient. You need time for the Cu to transfer from the azetidine pocket to the EDTA.

  • Observation: The aqueous layer should turn blue (Cu-EDTA complex).

  • Repeat: Separation is complete only when the aqueous layer remains colorless upon fresh EDTA addition.

Level 2 Support: Solid-Phase Scavenging (Recommended)

When liquid extraction fails (emulsions or water-soluble products), or when you need <10 ppm compliance for biological assays, functionalized silica scavengers are the industry gold standard.

Scavenger Selection Matrix

Data Table 1: Scavenger Efficiency for Cu

Scavenger TypeFunctional GroupMechanismBest For
Si-Thiol Propylthiol (-SH)Soft-Soft interactionUniversal Choice. Best for Cu(I) and Cu(II). Works in organic & aqueous media.[1][2][3][4][5][6][7][8]
Si-Thiourea ThioureaChelationHigh-value APIs.[3] extremely high affinity for Cu.
Si-TAAcOH Triamine-tetraacetic acidSupported EDTAWater-soluble products where thiols are unwanted.
Si-Diamine EthylenediamineCoordinationGeneral cleanup, but weaker than Thiol for stubborn complexes.
The "Digestion" Protocol (For Stubborn Azetidines)

If your azetidine-triazole complex is tight, room temperature stirring will fail.

  • Loading: Add Si-Thiol (or Si-Thiourea) to your reaction mixture.

    • Ratio: 4 equivalents of scavenger relative to the copper catalyst used.

  • Digestion: Heat the mixture to 40–50°C and stir for 60 minutes .

    • Mechanism:[7][9] Heat increases the dissociation rate (

      
      ) of the Cu-Azetidine complex, allowing the scavenger (which has a thermodynamically stronger bond) to capture the metal.
      
  • Filtration: Filter through a 0.45 µm PTFE or Polypropylene frit.

  • Wash: Rinse the silica cake with MeOH to recover any adsorbed product.

Visualizing the Solution

Diagram 1: The Scavenger Decision Tree

Use this flowchart to select the correct remediation path for your specific azetidine derivative.

CopperCleanup Start Start: Cu-Contaminated Azetidine-Triazole Solubility Is Product Water Soluble? Start->Solubility YesWater Yes (Aqueous) Solubility->YesWater Hydrophilic NoWater No (Organic Soluble) Solubility->NoWater Lipophilic ScavengerAq Use Si-TAAcOH (Supported EDTA) or Dialysis YesWater->ScavengerAq StandardWash Try Liquid Extraction (0.1M EDTA @ pH 8.5) NoWater->StandardWash Check Diagnostic Test: Is Cu < 20 ppm? StandardWash->Check Pass Success: Proceed to Drying Check->Pass Clear Fail Fail: Stubborn Complex Check->Fail Blue/Haze SolidPhase Advanced Protocol: Add Si-Thiol (4 eq) Fail->SolidPhase HeatStep Digestion Step: Stir 1h @ 45°C SolidPhase->HeatStep Filter Filter Silica HeatStep->Filter Filter->Pass

Caption: Decision matrix for selecting liquid vs. solid-phase remediation based on product solubility and complex stability.

Diagram 2: The Competition Mechanism

Understanding why you need heat or strong scavengers.

ChelationMech cluster_product Your Product (The Trap) cluster_solution The Solution Cu Copper (Cu) Scavenger Si-Thiol / EDTA Triazole Triazole N2/N3 Triazole->Cu Coordination Azetidine Azetidine NH Azetidine->Cu Chelation Scavenger->Cu Competitive Binding (High Affinity)

Caption: The "Double Chelation" problem: Azetidine and Triazole cooperatively bind Copper, requiring a high-affinity scavenger to break the complex.

FAQ: Troubleshooting Specific Issues

Q: My product is acid-sensitive (e.g., Boc-protected azetidine). Can I use the Thiol scavenger? A: Yes. Si-Thiol and Si-Thiourea are neutral silica supports. They do not require acidic conditions to function, unlike some ion-exchange resins. They are safe for Boc, Fmoc, and acetal protecting groups.

Q: I used Si-Thiol, but the product is still green. Why? A: You likely have oxidized Copper (II) that has precipitated as insoluble salts rather than being bound.

  • Fix: Add a small amount of MeOH or EtOH to your solvent system to ensure all Cu species are soluble enough to reach the scavenger pores.

  • Fix 2: Switch to Si-Thiourea , which often has higher kinetics for Cu(II) species than simple thiols.

Q: Can I just use chromatography? A: Standard silica gel chromatography removes bulk copper, but "streaking" often occurs, leaving 50–100 ppm residues. If you must use a column, dope your eluent with 1% Triethylamine (to compete for Cu) or use a C18 reverse-phase column with an EDTA-buffer wash step.

References

  • Roberts, K. D., et al. "Efficient Removal of Copper from Click Chemistry Reactions." Journal of Organic Chemistry, 2007.

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers Selection Guide." SiliCycle Application Notes.

  • Biotage. "Strategies for Metal Removal in Organic Synthesis." Biotage White Paper.

  • European Medicines Agency. "ICH Guideline Q3D on Elemental Impurities." EMA Scientific Guidelines.

  • Garrison, J. C., et al. "Synthesis of Functionalized Azetidines via Copper-Catalyzed Click Chemistry." Organic Letters, 2010. (Contextual grounding for azetidine-Cu affinity).

Sources

Optimization

Troubleshooting solubility issues of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride in organic synthesis

Welcome to the technical support center for 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly solubility issues, encountered when using this versatile building block in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride in my reaction solvent. Why is it so poorly soluble?

Answer: The primary reason for poor solubility in many common organic solvents (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene) is that you are working with a hydrochloride salt . The protonated azetidine nitrogen and the chloride counter-ion make the molecule ionic and highly polar. According to the principle of "like dissolves like," this salt form is most soluble in polar solvents, especially polar protic solvents like water or methanol.[1] Most organic reactions, however, are conducted in less polar, aprotic media where the salt has limited solubility.

The basicity of the azetidine nitrogen is a key factor. The pKa of the conjugate acid of azetidine is approximately 11.29.[2][3] This relatively high pKa indicates that azetidine is a fairly strong base, and thus its hydrochloride salt is stable and does not readily dissociate into the free base in neutral or non-polar environments.

Q2: What is the recommended course of action when facing solubility issues?

Answer: When solubility is a challenge, you have two primary strategies: modify the solvent system or modify the reagent by converting it to its free base form. The choice depends on the specific requirements of your reaction.

Here is a decision-making workflow:

Solubility_Troubleshooting start Start: Solubility Issue with Azetidine HCl Salt check_solvent Can the reaction tolerate polar protic solvents (e.g., MeOH, H2O)? start->check_solvent use_polar Use a polar protic solvent or a co-solvent system (e.g., DCM/MeOH). check_solvent->use_polar Yes check_base_tolerance Is the reaction incompatible with polar protic solvents? check_solvent->check_base_tolerance No end_point Proceed with reaction. use_polar->end_point free_base Convert the HCl salt to the free base. check_base_tolerance->free_base Yes in_situ Is in-situ generation of the free base acceptable? free_base->in_situ perform_in_situ Perform in-situ free-basing (See Protocol 1). in_situ->perform_in_situ Yes isolate_free_base Isolate the free base before the reaction (See Protocol 2). in_situ->isolate_free_base No perform_in_situ->end_point isolate_free_base->end_point

Caption: Troubleshooting workflow for solubility issues.

  • Use a Co-solvent: If your reaction can tolerate it, adding a small amount of a polar co-solvent like methanol (MeOH) or dimethylformamide (DMF) can significantly improve solubility.[4]

  • Convert to the Free Base: The most common and effective solution is to neutralize the hydrochloride salt to generate the free amine (the "free base"). The free base is a neutral organic molecule and will be much more soluble in a wider range of organic solvents. This can be done in-situ (in the reaction flask) or as a separate workup step before the main reaction.

Q3: How do I convert the hydrochloride salt to the free base? What base should I use?

Answer: The process of converting an amine salt to its free base is an acid-base reaction. You need to add a base that is strong enough to deprotonate the azetidinium ion.

Choosing the Right Base is Critical: You should use a non-nucleophilic, sterically hindered base .[5][6] This is to avoid unwanted side reactions.

  • Recommended Bases: Triethylamine (TEA, Et₃N), or N,N-Diisopropylethylamine (DIPEA or Hünig's base).[6][7] These are strong enough to deprotonate the ammonium salt but are too bulky to act as nucleophiles and attack other electrophilic sites in your molecules.

  • Bases to Use with Caution: Avoid strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the main reaction flask unless your substrate is robust.[8] These can potentially promote side reactions with the propargyl group, which has an acidic terminal proton and can be susceptible to isomerization or other transformations under harsh basic conditions.[9]

The general reaction is as follows:

Caption: Conversion of the HCl salt to the free base.

Experimental Protocols

Protocol 1: In-situ Free-Basing for Immediate Use This method is efficient as it avoids an extra workup step.

  • Setup: To your reaction flask, add 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride (1.0 eq) and your chosen aprotic organic solvent (e.g., DCM, THF, MeCN).

  • Stirring: Begin stirring the resulting suspension at room temperature.

  • Base Addition: Add a suitable non-nucleophilic base, such as DIPEA or Et₃N (1.1 to 1.5 eq), dropwise to the suspension.

  • Observation: Stir the mixture for 15-30 minutes. You should observe the solid hydrochloride salt gradually dissolving as it is converted to the soluble free base. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, may remain as a fine precipitate or stay partially dissolved. This usually does not interfere with subsequent reactions.

  • Proceed: Once the starting salt has dissolved, you can proceed with the addition of your other reagents.

Protocol 2: Aqueous Workup to Isolate the Pure Free Base Use this method if your reaction is sensitive to the presence of ammonium salts or excess base.

  • Dissolution: Dissolve the azetidine hydrochloride salt in a minimal amount of water.

  • Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an organic extraction solvent like DCM or ethyl acetate.

  • Basification: Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1N NaOH solution, until the pH of the aqueous layer is >9.[10] Check with pH paper.

  • Extraction: Shake the funnel vigorously, venting frequently. Separate the organic layer. Perform two additional extractions of the aqueous layer with the organic solvent to ensure full recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the free base, typically as an oil.

  • Verification: Confirm the identity and purity of the product before proceeding with the next reaction. The free base should be stored under an inert atmosphere (nitrogen or argon) if not used immediately.

Q4: My reaction is sluggish or fails even after the solid dissolves. What else could be wrong?

Answer: If the starting material appears to be in solution but the reaction is not proceeding as expected, consider the following:

  • Insufficient Base: If you performed an in-situ free-basing, you may not have used enough base. Only the free amine is nucleophilic and reactive. If your subsequent reaction generates an acid (e.g., coupling with an acid chloride), you will need an additional equivalent of base to act as an acid scavenger. Always ensure you have at least one equivalent of base to neutralize the HCl salt, plus any required for the reaction itself.

  • Byproduct Interference: The ammonium salt byproduct (e.g., Et₃N·HCl) can sometimes interfere with a reaction, although this is less common. If suspected, isolating the free base is the best approach (Protocol 2).

  • Stability of the Propargyl Group: The propargyl functional group is generally stable but can be reactive under certain conditions.[11][12] Very strong bases (like LDA or NaH) can deprotonate the terminal alkyne, which could lead to undesired side reactions.[13] Ensure your reaction conditions are compatible with this functional group.

  • Product Solubility: Your desired product might be precipitating out of the solution, giving the false impression that the reaction has stalled.[4] Check for any new solid formation.

  • Aqueous Layer Loss: If you performed an aqueous workup to isolate the free base, ensure the pH was sufficiently high. If the pH is not basic enough, a significant portion of your amine can remain protonated and stay in the aqueous layer, leading to low yield.[14][15]

Data Summary Table

The following table provides a qualitative summary of the expected solubility for the hydrochloride salt and its corresponding free base form in common laboratory solvents.

SolventChemical ClassPolaritySolubility of HCl SaltSolubility of Free BaseNotes
Water (H₂O)Polar ProticHighHighSparingly SolubleIdeal for aqueous workup.
Methanol (MeOH)Polar ProticHighHighSolubleGood choice for a reaction solvent or co-solvent.[16]
Dichloromethane (DCM)AproticMediumVery LowHighExcellent solvent for the free base.
Tetrahydrofuran (THF)Aprotic EtherMediumVery LowHighCommon reaction solvent for the free base.
Acetonitrile (MeCN)Polar AproticHighLowHighGood solvent for the free base.
TolueneNonpolar AromaticLowInsolubleHighSuitable for the free base, especially in reactions requiring higher temperatures.
Diethyl Ether (Et₂O)Aprotic EtherLowInsolubleHighOften used for extractions of the free base.

This table is based on general principles of organic chemistry and data for analogous compounds.[17] Always test solubility on a small scale first.

References
  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • Grokipedia. Azetidine. Available from: [Link]

  • Grokipedia. Non-nucleophilic base. Available from: [Link]

  • Wikipedia. Non-nucleophilic base. Available from: [Link]

  • Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. (2020). Available from: [Link]

  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References. Available from: [Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. (2021). Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • Wikipedia. Azetidine. Available from: [Link]

  • Chemistry Stack Exchange. How can I free base cystamine dihydrochloride?. (2017). Available from: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. (2015). Available from: [Link]

  • Quora. What strong bases that can be used to deprotonate secondary amine?. (2016). Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • Organic Syntheses. trimethylamine hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Royal Society of Chemistry. Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. (2024). Available from: [Link]

  • Wikipedia. Propargyl group. Available from: [Link]

  • PubChem. 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride. Available from: [Link]

  • PubChemLite. 3-(prop-2-yn-1-yloxy)azetidine hydrochloride. Available from: [Link]

  • ResearchGate. Configurational Stability of Propargyl Zinc Reagents | Request PDF. (2025). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Available from: [Link]

Sources

Troubleshooting

Handling moisture sensitivity of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride. This compound possesses two key react...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride. This compound possesses two key reactive moieties: a strained azetidine ring, presented as its hydrochloride salt, and a terminal alkyne within a propargyl ether group. The hydrochloride salt form significantly increases the compound's propensity for hygroscopicity, making its handling and storage critical for experimental success and reproducibility. This document outlines the underlying chemical principles of its moisture sensitivity and provides practical, field-proven troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Core Compound Characteristics & Sensitivity Profile

PropertyKey ConsiderationImpact of Moisture
Physical State Typically a crystalline solid or powder.Absorption of atmospheric moisture can lead to clumping, deliquescence (dissolving in absorbed water), and ultimately, a viscous liquid or oil.[1][2]
Chemical Stability The azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions or upon quaternization.[3][4][5] The propargyl ether contains a reactive terminal alkyne.Water can act as a nucleophile or a proton source, potentially facilitating the degradation of the azetidine ring.[2][4] The presence of water can also affect the reactivity of the alkyne in subsequent reactions.
Hygroscopicity As a hydrochloride salt of an amine, the compound is inherently hygroscopic.[6]Rapidly absorbs water from the atmosphere, leading to inaccurate weighing and concentration calculations. This can also introduce a reactive contaminant (water) into anhydrous reaction systems.[7][8]
Appearance Should be a free-flowing solid.Signs of degradation or moisture absorption include a change in appearance from a crystalline solid to a waxy or gummy solid, and eventually to a yellowish or brownish viscous liquid.[9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My "solid" 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride arrived as a sticky, viscous oil. Is it still usable?

Answer: This is a common issue and a direct consequence of the compound's hygroscopic nature. When exposed to ambient moisture during shipping or brief handling, the hydrochloride salt can absorb enough water to deliquesce, turning from a solid into a concentrated aqueous solution.

Troubleshooting Steps:

  • Assess the Severity:

    • Slightly Clumped/Waxy: The compound has likely absorbed a small amount of moisture. It may still be usable if rigorously dried and reassayed for purity.

    • Viscous Liquid/Oil: Significant water has been absorbed. Using this material directly is not recommended as the exact concentration of the active compound is unknown, and the presence of water will interfere with most applications, especially moisture-sensitive reactions.

  • Recommended Action: Drying the Compound

    • Transfer the material to a round-bottom flask.

    • Connect the flask to a high-vacuum line (Schlenk line).

    • Dry under high vacuum for several hours (12-24 hours may be necessary) with gentle heating (30-40°C) if the compound's thermal stability allows. Caution: Do not heat aggressively, as this may cause decomposition.

    • The goal is to remove the absorbed water and hopefully return the compound to a solid state.

  • Post-Drying Validation:

    • Visual Inspection: Has the compound returned to a free-flowing solid?

    • Purity Analysis: It is crucial to re-characterize the dried material. We recommend obtaining a fresh Nuclear Magnetic Resonance (NMR) spectrum to check for signs of degradation (e.g., new peaks suggesting ring-opening).

    • Quantification: If possible, perform a quantitative NMR (qNMR) or another suitable assay to determine the purity of the dried material before use.

FAQ 2: I'm setting up a reaction that requires anhydrous conditions. How do I accurately weigh and dispense this compound?

Answer: Due to its rapid water uptake, standard weighing on an open-air balance will lead to inaccurate measurements and introduce moisture into your reaction. All handling should be performed in a controlled, inert atmosphere.

Workflow: Weighing and Dispensing in a Glovebox

G cluster_prep Preparation cluster_weighing Weighing cluster_sealing Sealing & Removal A Equilibrate compound vial to glovebox temperature B Transfer all necessary equipment into glovebox A->B C Tare receiving vial on balance B->C D Quickly transfer approximate amount of compound C->D E Record exact mass D->E F Seal receiving vial with a septum-equipped cap E->F G Remove from glovebox for immediate use F->G

Caption: Workflow for handling hygroscopic compounds.

Detailed Protocol: Anhydrous Dispensing

  • Preparation:

    • Place the sealed bottle of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride, along with spatulas, weigh boats or vials, and any other necessary equipment, into the antechamber of a nitrogen or argon-filled glovebox.

    • Allow the bottle to equilibrate to the glovebox atmosphere's temperature for at least 30 minutes before opening to prevent condensation.[10]

  • Weighing:

    • Inside the glovebox, open the main container.

    • Tare your receiving vessel (e.g., a small vial or round-bottom flask) on a balance inside the glovebox.

    • Quickly transfer the desired amount of the solid to the tared vessel. Minimize the time the stock bottle is open.

    • Record the exact weight.

  • Sealing and Use:

    • Immediately seal the receiving vessel with a cap, preferably one with a septum to allow for the later addition of solvent via syringe.

    • Tightly reseal the main stock bottle. For extra protection, wrap the cap with Parafilm® before returning it to storage.

    • The weighed-out portion is now ready to be removed from the glovebox for immediate use in your reaction.

FAQ 3: My reaction yield is inconsistent, and I suspect the starting material is the problem. What could be happening?

Answer: Inconsistent yields are a classic symptom of issues with a moisture-sensitive starting material. There are two primary causes related to 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride: inaccurate stoichiometry due to water weight, and degradation of the compound.

Troubleshooting Logic Pathway

G cluster_cause Potential Root Causes cluster_investigation Investigation Steps cluster_solution Solutions start Inconsistent Yields Observed A Inaccurate Stoichiometry (Weighing Error) start->A B Compound Degradation start->B C Review Weighing Procedure: Was a glovebox used? A->C D Check Appearance of Stock Material B->D G Implement Anhydrous Handling Protocol C->G F Analyze Stock Material (e.g., by NMR) D->F E Run Control Reaction with Freshly Opened Vial E->G Yield Improves H Discard Degraded Stock. Procure Fresh Material. E->H Yield Still Poor F->E No Degradation Observed F->H Degradation Confirmed

Caption: Troubleshooting inconsistent reaction yields.

Detailed Checks:

  • Stoichiometry and Handling:

    • Review Your Process: Were you weighing the compound in the open air? If so, it's highly likely you were weighing a significant percentage of water, leading to a lower molar amount of your reagent than calculated.

    • Solution: Strictly adhere to the anhydrous dispensing protocol described in FAQ 2.

  • Chemical Degradation:

    • Visual Inspection: Examine your stock bottle. Is the solid free-flowing, or has it become clumpy, waxy, or oily? Discoloration (e.g., yellowing) is also a sign of potential degradation.

    • Analytical Confirmation: Take a small sample of your stock material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire an ¹H NMR spectrum. Compare this spectrum to the reference spectrum from the supplier or one you took when the material was fresh. Look for the appearance of new peaks or a significant decrease in the integration of characteristic peaks of the starting material. Acid-catalyzed degradation of the azetidine ring is a possible degradation pathway.[3][4]

    • Solution: If degradation is confirmed, the stock material should be discarded. Procure a fresh bottle and ensure it is stored under optimal conditions.

FAQ 4: What are the optimal storage conditions for 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride?

Answer: Proper storage is the most effective way to prevent moisture-related issues.

Recommended Storage Protocol:

  • Temperature: Store at 2-8°C.[11][12] Do not store at room temperature for long periods.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If the bottle has been opened, it is good practice to backfill the headspace with an inert gas before resealing.

  • Container: Keep the compound in its original, tightly sealed container. After opening, ensure the cap is securely fastened. Wrapping the cap and neck of the bottle with Parafilm® provides an additional barrier against moisture ingress.

  • Location: Store in a desiccator, preferably one located inside a refrigerator. The desiccator provides a dry environment, while the low temperature slows down potential degradation processes.

Experimental Protocol: Preparing a Stock Solution

This protocol details the preparation of a stock solution for use in experiments, minimizing exposure to moisture.

Materials:

  • 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Septum-capped vial

  • Syringes and needles

  • Glovebox or Schlenk line setup

Procedure:

  • Weigh the Compound: Following the procedure in FAQ 2, weigh the desired amount of the hydrochloride salt into a clean, dry, and tared vial suitable for your stock solution.

  • Seal the Vial: Securely cap the vial with a septum-equipped cap inside the glovebox.

  • Solvent Addition:

    • Remove the sealed vial from the glovebox.

    • Using a dry syringe, draw up the required volume of anhydrous solvent.

    • Pierce the septum of the vial with the needle and slowly add the solvent. It is good practice to pierce the septum with a second "bleed" needle to prevent pressure buildup.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Mild sonication can be used if necessary.

  • Storage of Stock Solution:

    • Store the stock solution at the recommended temperature (typically -20°C for long-term stability).

    • Seal the vial with Parafilm® around the cap for additional protection.

    • When using the solution, allow it to warm to room temperature before piercing the septum to avoid drawing moist air into the vial.

References

  • Synquest Labs.
  • Benchchem.
  • Chem-Impex. Propargyl ether.
  • Ovid. Degradation products of azetidine core G334089.
  • Chem-Impex. 3-Isopropoxy-azetidine hydrochloride.
  • Benchchem. Propargyl-PEG9-bromide: A Technical Guide to Storage and Handling for Optimal Stability.
  • Sigma-Aldrich. Propargyl ether 98 6921-27-3.
  • PubChem. 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride.
  • ResearchGate.
  • DOI. Intramolecular Ring-opening Decomposition of Aryl Azetidines.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Request PDF. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Google Patents. Dosage forms for hygroscopic active ingredients.
  • ChemicalBook. 3-Hydroxyazetidine hydrochloride | 18621-18-6.
  • HepatoChem. How do you handle hygroscopic salts?.
  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate)

Sources

Optimization

Resolving steric hindrance in azetidine coupling reactions

Welcome to the technical support center for resolving common challenges in azetidine coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common challenges in azetidine coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable azetidine scaffold into complex molecules. Azetidines, as strained four-membered heterocycles, offer unique conformational constraints and physicochemical properties that are highly desirable in drug discovery.[1][2] However, this inherent ring strain and the frequent presence of substituents can lead to significant steric challenges during synthetic modifications, particularly in cross-coupling reactions.[3][4]

This document provides in-depth, field-tested solutions and mechanistic explanations to help you navigate and troubleshoot these demanding transformations.

Troubleshooting Guide: Common Experimental Issues

Q1: My Buchwald-Hartwig N-arylation of a 3-substituted azetidine with an ortho-substituted aryl halide is failing or giving very low yields. I'm just recovering my starting materials. What's going wrong and how can I fix it?

A1: This is a classic steric hindrance problem where two bulky partners (the substituted azetidine and the ortho-substituted aryl halide) fail to couple efficiently. The primary bottleneck in the palladium-catalyzed Buchwald-Hartwig amination is often the final C-N reductive elimination step from the palladium center.[5] When both coupling partners are sterically demanding, this step becomes exceptionally slow.

Causality & Solution Workflow:

  • The Ligand is Not Bulky Enough: Your first and most critical variable is the phosphine ligand. Standard ligands like P(t-Bu)₃ may not be sufficient. The key is to use highly hindered, electron-rich "biaryl" phosphine ligands. These ligands create a sterically congested environment around the palladium center, which promotes, rather than hinders, the reductive elimination step to release the product and regenerate the catalyst.[6]

    • Action: Switch to a more sterically demanding ligand. Screen a panel of catalysts from different generations of Buchwald-Hartwig technology.

  • The Base is Ineffective: A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen, allowing it to coordinate to the palladium complex. If this deprotonation is incomplete or slow, the catalytic cycle will stall.

    • Action: Move from weaker carbonate or phosphate bases to stronger alkoxide bases. Sodium tert-butoxide (NaOtBu) is the standard for challenging couplings. For extremely hindered cases, lithium bis(trimethylsilyl)amide (LHMDS) can be even more effective.

  • Reaction Conditions are Suboptimal: Temperature and solvent play a crucial role. While higher temperatures can overcome activation barriers, they can also lead to catalyst degradation or side reactions.

    • Action: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C in a sealed vessel. Toluene and dioxane are common solvents, but sometimes switching between them can have a surprising effect on catalyst performance and stability.[7]

Troubleshooting Summary Table

IssueParameter to ChangeRecommended ActionRationale
No Reaction Ligand Switch from P(t-Bu)₃ to RuPhos, XPhos, or BrettPhos.Increases steric bulk on Pd, accelerating reductive elimination.[6][8]
Low Yield (<20%) Base Change from K₂CO₃ or K₃PO₄ to NaOtBu or LHMDS.Ensures efficient deprotonation of the azetidine for catalyst turnover.[5]
Stalled Reaction Temperature/Solvent Increase temperature from 80 °C to 110 °C. Screen Toluene vs. 1,4-Dioxane.Overcomes the activation energy barrier for the sterically hindered step.
Q2: I'm attempting a Suzuki C-C coupling at the C3-position of an N-protected azetidine, but the reaction is sluggish and I see significant starting material decomposition. What should I investigate?

A2: C3-functionalization of the azetidine ring via Suzuki coupling presents its own set of challenges. The stability of the azetidine ring itself can be an issue under certain catalytic conditions, and the choice of protecting group on the nitrogen is critical.

Causality & Solution Workflow:

  • Protecting Group Interference: The N-protecting group (e.g., Boc, Cbz) can sterically hinder the approach of the palladium catalyst to the C3 position. Furthermore, some protecting groups may not be stable to the reaction conditions.

    • Action: If possible, consider using a smaller protecting group. More importantly, ensure your base is compatible. For instance, strong bases might begin to cleave a Boc group at elevated temperatures.

  • Catalyst and Ligand Incompatibility: Not all Suzuki catalyst systems are suitable for strained rings. The oxidative addition step into the C-X bond at the C3 position can be difficult, and the subsequent transmetalation with the boronic acid derivative must be efficient.

    • Action: Employ a catalyst system known to be effective for challenging Suzuki reactions. Azetidine-based ligands have been specifically designed and shown to be highly effective in Suzuki-Miyaura couplings, even in aqueous media.[9][10] Alternatively, highly active catalysts like SPhos or XPhos with a Pd₂(dba)₃ precursor are excellent starting points.

  • Boronic Acid Reagent Quality: Boronic acids are prone to dehydration to form cyclic boroxines, which are often less reactive in the catalytic cycle. Decomposition of the starting material could also point to issues with the boronic acid or the base used.

    • Action: Use freshly purchased boronic acid or a more stable derivative like a potassium trifluoroborate salt or an MIDA boronate. These are often more robust and can provide more consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of bulky phosphine ligands in overcoming steric hindrance in a Buchwald-Hartwig amination?

A1: The role of the bulky ligand is multi-faceted and crucial for facilitating the coupling of sterically congested substrates. The mechanism proceeds through oxidative addition, base-assisted N-H activation/coordination, and finally, reductive elimination.[5] It is this final, product-forming step that is most sensitive to steric effects.

  • Promoting Reductive Elimination: A bulky ligand (L) coordinated to the palladium forces the two coupling partners (the aryl group and the azetidine) into close proximity within the metal's coordination sphere. This steric pressure makes the transition state for C-N bond formation more favorable, accelerating the reductive elimination step and releasing the final product. Without this "push" from a bulky ligand, the two hindered groups may be too far apart to react efficiently.[6]

Here is a simplified representation of the key catalytic step:

G cluster_caption Reactant L-Pd(Aryl)(Amine) Product Aryl-Amine Reactant->Product Reductive Elimination (Slow for hindered substrates) Catalyst L-Pd(0) Product->Catalyst Catalyst->Reactant Oxidative Addition caption Bulky ligands (L) accelerate the critical reductive elimination step.

Caption: Buchwald-Hartwig Reductive Elimination Step.

Q2: My palladium-catalyzed reaction is failing despite extensive screening. Are there viable alternative strategies for coupling hindered azetidines?

A2: Yes. While palladium catalysis is a workhorse, it's not the only tool available. When steric hindrance is insurmountable for a Pd-based system, consider these alternatives:

  • Copper-Catalyzed Ullmann Condensation: This is a classic method for C-N bond formation. Modern Ullmann couplings use ligands to facilitate the reaction under milder conditions than the harsh traditional protocols. For N-arylation of aziridines and, by extension, azetidines, copper catalysis can sometimes succeed where palladium fails, though it may require higher temperatures.[11]

  • Intramolecular Cyclization Strategies: Instead of forming the key bond via cross-coupling, redesign the synthesis to form the azetidine ring itself as the final step with the hindered substituent already in place. Methods like intramolecular aminolysis of epoxides can be highly effective for creating substituted azetidines.[12] This approach completely bypasses the steric challenges of an intermolecular coupling reaction.

  • C-H Activation: For certain substrates, direct C-H functionalization can be an option, though this is a highly specialized field. Palladium-catalyzed C(sp³)–H amination has been used for the synthesis of functionalized azetidines, representing a different mechanistic pathway.[1]

Troubleshooting Workflow: A Decision Tree

When a sterically hindered azetidine coupling fails, a systematic approach is essential.

G start Initial Reaction Failed (Low Yield / No Product) ligand Screen Bulky Ligands? (e.g., RuPhos, XPhos, BrettPhos) start->ligand base Screen Stronger Bases? (e.g., NaOtBu, LHMDS) ligand->base No Improvement success Reaction Successful ligand->success Improved Yield temp Increase Temperature? (e.g., 80°C -> 110°C) base->temp No Improvement base->success Improved Yield reagent Check Reagent Quality? (e.g., Use MIDA boronate) temp->reagent No Improvement temp->success Improved Yield reagent->success Improved Yield alt_strat Consider Alternative Strategy? (e.g., Cu-catalysis, Ring Closure) reagent->alt_strat No Improvement

Caption: Systematic Troubleshooting Flowchart.

Example Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Azetidine

This protocol describes the coupling of 3,3-dimethylazetidine with 2-bromo-1,3-dimethylbenzene, a challenging transformation due to steric hindrance from both partners.

Reaction: 3,3-Dimethylazetidine + 2-Bromo-1,3-dimethylbenzene → 1-(2,6-Dimethylphenyl)-3,3-dimethylazetidine

Materials:

  • Palladium Precatalyst: RuPhos Pd G3 (CAS: 1445085-87-9)

  • Ligand (included in precatalyst): RuPhos (CAS: 787618-22-8)

  • Aryl Halide: 2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • Amine: 3,3-Dimethylazetidine hydrochloride (1.2 mmol, 1.2 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (2.4 mmol, 2.4 equiv - Note: extra base for HCl salt)

  • Solvent: Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Add the 3,3-dimethylazetidine hydrochloride (1.2 mmol) and sodium tert-butoxide (2.4 mmol).

  • Add the 2-bromo-1,3-dimethylbenzene (1.0 mmol) via syringe.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl azetidine.

References

  • Singh, G. S., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3348-3361. [Link]

  • Baran, R., et al. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 24(21), 3858. [Link]

  • Sahay, A. K., et al. (2024). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Ye, B., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1914-1928. [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47039-47067. [Link]

  • Podoll, J. D., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276-1279. [Link]

  • D'hooghe, M., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. The Journal of Organic Chemistry, 71(25), 9443-9447. [Link]

  • Karadeolian, A., et al. (2019). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic Letters, 21(16), 6434-6438. [Link]

  • Sahay, A. K., et al. (2024). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wang, X., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(30), 13865-13873. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Teskey, C. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26693-26700. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1273931. [Link]

  • Hama Salih, A. M. M., et al. (2020). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 25(11), 2686. [Link]

  • Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Teskey, C. J., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Organometallics, 34(23), 5497-5508. [Link]

  • Chan, K. S., et al. (2012). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 14(11), 2842-2845. [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Singh, G. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]

  • Singh, P., & Singh, G. S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3348-3361. [Link]

  • Pezzella, F., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem, 20(13), 1689-1694. [Link]

  • Yoshizawa, K., et al. (2018). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions, 47(39), 13866-13870. [Link]

  • Harris, M. C., et al. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045-2047. [Link]

Sources

Troubleshooting

Technical Guide: Isolation &amp; Work-up of Hydrophilic Azetidine Derivatives

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting the Isolation of Polar, Strained Heterocycles (Azet...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting the Isolation of Polar, Strained Heterocycles (Azetidines)

Executive Summary: The Azetidine Trap

Azetidines present a unique "double-bind" in organic synthesis. Physically, they possess significant ring strain (~25 kcal/mol), making them susceptible to acid-catalyzed ring opening and polymerization. Chemically, unsubstituted or polar-substituted azetidines are highly basic (


) and excessively hydrophilic (low 

).

Standard work-up procedures (e.g., partitioning between water and dichloromethane at neutral pH) often result in 0% recovery , as the compound remains fully protonated in the aqueous phase. This guide details the specific protocols required to overcome these physicochemical barriers.

Module 1: Strategic Analysis & Decision Logic

Before initiating a work-up, you must categorize your specific derivative. The isolation strategy hinges on volatility and acid stability .

Workflow Decision Tree

Azetidine_Isolation_Logic Start Analyze Azetidine Derivative IsVolatile Is the Free Base Volatile? (MW < 150, no H-bond donors) Start->IsVolatile IsAcidStable Is it Acid Stable? (No acid-labile protecting groups) IsVolatile->IsAcidStable No Distillation Method A: Direct Distillation (from KOH pellets) IsVolatile->Distillation Yes SCX Method B: SCX Chromatography (Catch & Release) IsAcidStable->SCX Yes (Preferred) SaltingOut Method C: Salting-Out Extraction (CHCl3/iPrOH + K2CO3) IsAcidStable->SaltingOut No (or Large Scale)

Figure 1: Decision matrix for selecting the appropriate isolation technique based on physicochemical properties.

Module 2: Enhanced Liquid-Liquid Extraction (The "Salting Out" Protocol)

The Problem: At pH 10, azetidine (pKa ~11.3) is still >90% protonated and water-soluble. The Fix: You must saturate the aqueous layer to physically force the organic amine out ("Salting Out") and use a high-pH buffer.

Protocol: High-Ionic Strength Extraction
  • Basification: Cool the aqueous reaction mixture to 0°C. Slowly add solid

    
     or 
    
    
    
    pellets until the solution is saturated.
    • Target pH: >13.

    • Why: You must exceed the pKa by 2 units to ensure 99% of the amine is in the free-base form.

  • Solvent Selection: Do not use pure Diethyl Ether or Hexanes.

    • Recommended System: Chloroform:Isopropanol (3:1) or Dichloromethane:Methanol (9:1).

  • Extraction: Perform 3-4 extractions. The high density of the carbonate-saturated aqueous layer will force the organic amine into the organic solvent.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as azetidines can sometimes coordinate to Lewis acidic Mg species.

Quantitative Data: Solvent Efficiency

Solvent SystemDistribution Coefficient (D)Recovery PotentialNotes
EtOAc / Water < 0.1PoorProduct stays in water.
DCM / Water ~ 0.5ModerateRequires many extractions.
CHCl3 : IPA (3:1) > 5.0Excellent Best for polar amines.
n-Butanol > 10.0HighHard to evaporate (bp 117°C).
Module 3: Solid Phase Extraction (SCX "Catch & Release")

For hydrophilic azetidines that are non-volatile but difficult to extract, Strong Cation Exchange (SCX) chromatography is the industry gold standard. It relies on a chemical bond rather than solubility.

Mechanism of Action
  • Catch: The basic azetidine reacts with the sulfonic acid resin (

    
    ) to form a stable salt (
    
    
    
    ), while impurities wash away.
  • Release: Ammonia (

    
    ) displaces the azetidine, freeing it to be eluted.
    
Step-by-Step SCX Protocol
  • Loading: Dissolve crude mixture in MeOH or Water (pH < 7). Load onto a pre-conditioned SCX column (e.g., Biotage® ISOLUTE® or Teledyne RediSep®).

  • Washing: Flush column with 3 CV (Column Volumes) of Methanol .

    • Result: Removes non-basic impurities, neutrals, and weak acids.

  • Elution: Flush with 3 CV of 2M

    
     in Methanol .
    
    • Result: The ammonia deprotonates the azetidine salt. The free base elutes in the solvent front.

  • Isolation: Concentrate the ammoniacal methanol fraction in vacuo to obtain the pure azetidine.

SCX_Workflow Step1 LOAD (Crude in MeOH) Amine Binds to Resin Step2 WASH (Pure MeOH) Elute Neutrals/Acids Step1->Step2 Impurities Waste Step3 RELEASE (2M NH3 in MeOH) Displace Amine Step2->Step3 Switch Solvent Product Product Step3->Product Pure Azetidine

Figure 2: The "Catch and Release" purification workflow for water-soluble amines.

Module 4: Purification & Stability (Troubleshooting)
Issue: "My compound degraded on the silica column."

Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This protonates the azetidine, causing it to streak (tailing) or undergo acid-catalyzed ring opening (polymerization).

Solution: Basified Silica or Alumina

  • Option A (Basified Silica): Pre-treat the silica slurry with 2% Triethylamine (TEA) in the mobile phase. This neutralizes acidic sites.

  • Option B (Neutral Alumina): Use Aluminum Oxide (Neutral, Brockmann Grade III) instead of silica. It is much gentler on strained rings.

Issue: "I lost my product on the Rotavap."

Cause: Low molecular weight azetidines are volatile. Solution:

  • Salt Formation: Isolate as the HCl or Oxalate salt. Add 1 equivalent of 1M HCl in Ether to the organic extract. The azetidine hydrochloride will precipitate as a stable solid.

  • Controlled Evaporation: Do not evaporate to dryness if keeping the free base. Concentrate to a small volume and use immediately in the next step.

FAQs: Common Pitfalls

Q: Can I use HCl to extract the azetidine into water and then basify? A: Yes, but be cautious. While this is a standard "Acid-Base Wash," azetidines are sensitive to strong acids. Prolonged exposure to low pH (< 2) can trigger ring opening, especially if nucleophiles (like


) are present. Use cold, dilute acid (0.5M HCl) and minimize contact time [1].

Q: My azetidine has a Boc group. Is it still hydrophilic? A: Generally, no. N-Boc azetidines are lipophilic and can be extracted with standard Hexane/EtOAc. However, if you are removing the Boc group (deprotection with TFA/HCl), you immediately generate the hydrophilic salt. Use the SCX protocol (Module 3) to isolate the free amine after deprotection.

Q: The product is an oil that won't crystallize. A: Azetidines are often low-melting oils. To obtain a solid for storage:

  • Dissolve the oil in a minimum amount of dry Acetone or Et2O.

  • Add Oxalic acid (1 equiv).

  • The Azetidine-Oxalate salt usually crystallizes nicely and is non-hygroscopic.

References
  • Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[1] Link

  • Organic Syntheses. "Azetidine." Org.[2][3][4][5] Synth. 1973, 53, 13. (Describes the salting-out and distillation method). Link

  • Teledyne ISCO. "RediSep SCX Column: Purification of Basic Compounds." Application Note TN18. Link

  • Biotage. "Solid Phase Extraction Using ISOLUTE® SCX." Technical Note. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of Azetidine vs. Pyrrolidine Linkers in Drug Discovery

In modern medicinal chemistry, the strategic selection of molecular scaffolds and linkers is paramount to achieving a desirable pharmacokinetic profile. Among the saturated nitrogen heterocycles, azetidine (a four-member...

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the strategic selection of molecular scaffolds and linkers is paramount to achieving a desirable pharmacokinetic profile. Among the saturated nitrogen heterocycles, azetidine (a four-membered ring) and pyrrolidine (a five-membered ring) are frequently employed as core components or linkers. While structurally similar, their subtle differences in ring size, strain, and conformation impart distinct physicochemical properties, most notably affecting their metabolic stability. This guide provides an in-depth comparison of these two linkers, grounded in mechanistic principles and supported by experimental data, to inform rational drug design.

The Underlying Chemistry: Why Ring Size Matters for Metabolic Fate

The metabolic fate of a molecule is largely dictated by its susceptibility to enzymatic transformation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[1] The structural and electronic differences between azetidine and pyrrolidine directly influence their interactions with these enzymes.

  • Ring Strain and Hybridization: Azetidine possesses significantly more ring strain than the relatively stable five-membered pyrrolidine ring.[2][3] This strain forces the bond angles to deviate from the ideal tetrahedral 109.5°, leading to increased p-character in the C-H bonds.[2] Paradoxically, this can enhance metabolic stability. The high C-H bond dissociation energy can make hydrogen atom abstraction—often the initial step in CYP-mediated oxidation—more energetically demanding compared to the less strained C-H bonds on a pyrrolidine ring.[4]

  • Conformational Rigidity: The strained, four-membered ring of azetidine is conformationally rigid. In contrast, the five-membered pyrrolidine ring is more flexible, adopting various envelope and twist conformations. This rigidity can be a double-edged sword. It can lock the molecule into a conformation that is a poor substrate for metabolic enzymes, thereby "shielding" it from metabolism. Conversely, the flexibility of pyrrolidine may allow it to adapt more readily into the active site of a CYP enzyme, facilitating its own breakdown.

  • Metabolic Hotspots: A primary site of metabolism for cyclic amines is the carbon atom alpha to the nitrogen. Oxidation at this position in pyrrolidines can lead to the formation of a reactive iminium ion intermediate, which is a known liability that can lead to off-target toxicities.[5] While azetidines can also be oxidized, their unique geometry and electronics often render them less susceptible to this metabolic pathway.[6][7] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate azetidine motifs to enhance metabolic stability and overall pharmacokinetics.[7]

Visualizing the Primary Metabolic Pathways

The diagram below illustrates the principal CYP450-mediated oxidative metabolism pathway for pyrrolidine, which often proceeds through an unstable iminium ion, compared to the generally more resistant azetidine ring.

G cluster_0 Pyrrolidine Metabolism cluster_1 Azetidine Metabolism Pyrrolidine Pyrrolidine Ring CYP1 CYP450 (Oxidation) Pyrrolidine->CYP1 α-C-H abstraction Hydroxypyrrolidine α-Hydroxy Pyrrolidine CYP1->Hydroxypyrrolidine Iminium Iminium Ion (Reactive Intermediate) Hydroxypyrrolidine->Iminium Spontaneous Metabolite1 Further Metabolites / Ring Opening Iminium->Metabolite1 Azetidine Azetidine Ring CYP2 CYP450 (Oxidation) Azetidine->CYP2 Higher energy barrier for H abstraction Metabolite2 Hydroxylated Metabolite (Often slower formation) CYP2->Metabolite2

Caption: Comparative metabolic pathways of pyrrolidine and azetidine rings.

Experimental Validation: The Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of compounds containing these linkers, the in vitro liver microsomal stability assay is the industry-standard method.[1][8] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, a subcellular fraction containing a high concentration of Phase I metabolic enzymes like CYPs.[9]

Protocol: A Self-Validating System for Determining Intrinsic Clearance

The trustworthiness of a microsomal stability assay hinges on its controls. The inclusion of a "-NADPH" condition ensures that compound loss is enzyme-mediated, while the use of reference compounds validates the metabolic competency of the microsomal batch.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (Cofactor solution)

  • Reference Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Quenching Solution (Ice-cold acetonitrile with an internal standard, e.g., Tolbutamide)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test and reference compounds by diluting stock solutions in buffer. A typical final compound concentration is 1 µM.[10]

  • Reaction Setup: In a 96-well plate, add the phosphate buffer and the liver microsomes (e.g., to a final concentration of 0.5 mg/mL).[9][11] Add the test compound to initiate a pre-incubation period.

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the "-NADPH" control wells (add buffer instead). The T=0 time point is taken immediately after adding NADPH.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a separate plate containing the ice-cold quenching solution.[8] This immediately stops the enzymatic reaction.

  • Sample Processing: Once all time points are collected, the quenched sample plate is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.[11]

  • LC-MS/MS Analysis: The supernatant is carefully transferred to a new plate for analysis. The concentration of the remaining parent compound at each time point is quantified by a validated LC-MS/MS method relative to the internal standard.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the resulting line equals the elimination rate constant (-k).

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint, in µL/min/mg protein) is calculated from the half-life.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Microsomes - Buffer - Test Compound (1 µM) - NADPH Solution B Combine Microsomes & Compound in Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction by adding NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction in Acetonitrile + IS E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining, t½, and CLint H->I

Caption: Standard workflow for an in vitro microsomal stability assay.

Comparative Data: Azetidine Outperforms Pyrrolidine

The theoretical advantages of the azetidine scaffold are borne out by experimental data. In a study developing PI3Kγ/δ dual inhibitors, chemists strategically replaced a 1,2-disubstituted pyrrolidine core with an azetidine ring to improve the drug's pharmacokinetic properties.[12] The resulting data from incubation with both rat and human liver microsomes clearly demonstrates the superior metabolic stability of the azetidine-containing analogue.

Table 1: Comparative Metabolic Stability Data

Compound Structure Ring Type % Compound Remaining (30 min, Rat Liver Microsomes) % Compound Remaining (30 min, Human Liver Microsomes)
Analogue 1 Pyrrolidine 24% 34%
Analogue 2 Azetidine 80% 88%

Data adapted from Scott, J. S. et al. (2016).[12]

Analysis of Results: The data is unequivocal. The pyrrolidine-containing compound (Analogue 1) was extensively metabolized, with only 24% and 34% of the initial compound remaining after 30 minutes in rat and human liver microsomes, respectively.[12] In stark contrast, the azetidine-containing analogue (Analogue 2) showed remarkable stability, with 80% and 88% of the compound remaining under the same conditions.[12] This greater than twofold increase in stability highlights the profound impact that substituting a pyrrolidine with an azetidine can have on blocking metabolic pathways and reducing intrinsic clearance.

Conclusion and Strategic Recommendations

For researchers, scientists, and drug development professionals, the choice between an azetidine and a pyrrolidine linker is a critical design decision with significant downstream consequences for a compound's pharmacokinetic profile.

  • Azetidine linkers frequently confer enhanced metabolic stability compared to their pyrrolidine counterparts. This is attributed to a combination of higher ring strain, which can increase the energy barrier for CYP-mediated oxidation, and conformational rigidity that can prevent optimal binding to metabolizing enzymes.[6][7]

  • Pyrrolidine linkers, while synthetically accessible and versatile, carry a higher intrinsic risk of rapid metabolism, particularly via oxidation at the carbon alpha to the nitrogen.[5]

  • The in vitro microsomal stability assay is an essential, cost-effective tool for evaluating these properties early in the discovery process.[9] The data it generates on half-life and intrinsic clearance allows for the direct comparison of analogues and provides a strong predictive correlation with in vivo hepatic clearance.

Ultimately, while azetidine often represents a superior choice for metabolic stability, the final decision must balance this advantage against other critical parameters such as synthetic feasibility, target potency, and overall physicochemical properties. This guide provides the foundational principles and experimental framework to make that decision an informed and rational one.

References

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Cyprotex. (n.d.). Microsomal Stability.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosteres.
  • Scott, J. S., et al. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • ResearchGate. (n.g.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
  • National Center for Biotechnology Information. (n.d.). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations.
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine....
  • National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • PharmaBlock. (n.d.). Spiroazetidines in Drug Discovery.
  • Wikipedia. (n.d.). Ring strain.
  • MDPI. (2024).
  • National Center for Biotechnology Information. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
  • National Center for Biotechnology Information. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes.
  • RSC Publishing. (2021).
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • National Center for Biotechnology Information. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres.
  • National Center for Biotechnology Information. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.
  • ResearchGate. (2025).
  • ResearchGate. (2024). Ring Contraction of Saturated Cyclic Amines and Rearrangement of Acyclic Amines Through Their Corresponding Hydroxylamines.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

Sources

Comparative

Validating Purity of 3-(Prop-2-yn-1-yloxy)azetidine HCl: RP-UV vs. HILIC-CAD

Executive Summary Validating the purity of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride presents a dual challenge in chromatography: high polarity (due to the azetidine HCl salt) and low UV response (lack of conjugated c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride presents a dual challenge in chromatography: high polarity (due to the azetidine HCl salt) and low UV response (lack of conjugated chromophores).

Standard Reverse-Phase (RP) HPLC with UV detection often fails to retain this hydrophilic small molecule or detect it with sufficient sensitivity. This guide objectively compares the industry-standard RP-HPLC-UV approach against the superior HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) methodology. We further detail how qNMR (Quantitative Nuclear Magnetic Resonance) serves as the requisite orthogonal anchor for absolute purity assignment.

The Analytical Challenge

The target molecule, 3-(Prop-2-yn-1-yloxy)azetidine HCl, is a critical building block for click-chemistry linkers and PROTACs. Its physicochemical profile creates a "blind spot" for standard QC methods:

  • Chromophore Deficiency: The alkyne group has a weak absorbance

    
     ~210 nm. The azetidine ring is aliphatic. This requires detection at low UV wavelengths (205–210 nm), where solvent cut-off and baseline drift are problematic.
    
  • Retention Issues: As a small, polar amine salt, it elutes near the void volume (

    
    ) on standard C18 columns, causing co-elution with unretained salts and solvent fronts.
    
Comparative Overview
FeatureMethod A: RP-HPLC (UV)Method B: HILIC (CAD)Method C: qNMR
Detection Principle UV Absorbance (210 nm)Aerosol Charge MeasurementNuclear Spin Resonance
Analyte Retention Poor (Risk of void elution)Excellent (Polar retention)N/A (Solution phase)
Sensitivity Low (LOD ~50 µg/mL)High (LOD ~1-5 µg/mL)Low (mg quantities needed)
Purity Type Relative Area %Relative Area %Absolute Weight %
Suitability Quick check for gross impuritiesFinal Purity Validation Reference Standard Qualification

Decision Framework & Workflow

The following workflow illustrates the logical pathway for selecting the correct validation method based on the stage of development.

ValidationWorkflow cluster_outcomes Outcomes Start Crude 3-(Prop-2-yn-1-yloxy)azetidine HCl CheckUV Is UV Chromophore Present? Start->CheckUV Decision Alkyne Only (Weak UV) CheckUV->Decision No Aromatic Ring RP_Path Method A: RP-HPLC (C18 AQ) (Screening Only) Decision->RP_Path Quick Check HILIC_Path Method B: HILIC-CAD (Purity Validation) Decision->HILIC_Path Accurate Purity RP_Result Risk: Void Elution Low Sensitivity RP_Path->RP_Result qNMR_Path Method C: qNMR (Reference Standard Assignment) HILIC_Path->qNMR_Path Calibrate Response HILIC_Result High Retention Universal Detection HILIC_Path->HILIC_Result qNMR_Result Absolute Purity (No Standard Needed) qNMR_Path->qNMR_Result

Figure 1: Analytical decision matrix for non-chromophoric polar amines.

Deep Dive: Method B (HILIC-CAD) – The Recommended Protocol

While RP-HPLC is common, HILIC-CAD is the scientifically rigorous choice for this molecule. HILIC provides retention for the polar ammonium salt, separating it from the solvent front. CAD provides "universal" detection, seeing the azetidine backbone regardless of UV absorption.

The Mechanism

In HILIC, a water-rich layer forms on the surface of the polar stationary phase.[1] The analyte partitions into this layer.

  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC). Amide is preferred for basic amines to reduce secondary silanol interactions.

  • Mobile Phase: High organic (Acetonitrile) with an aqueous buffer (Ammonium Formate/Acetate).

Experimental Protocol

System: HPLC or UHPLC coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Low pH ensures the amine is fully protonated and suppresses silanol activity.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% B → 60% B (Linear ramp)

    • 15-20 min: 60% B (Wash)

    • 20-25 min: 90% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Detection (CAD): Evaporation Temp: 35°C; Power Function: 1.0 (for linearity).

  • Sample Diluent: 80:20 Acetonitrile:Water. Critical: Diluent must match initial mobile phase to prevent peak distortion.

Expected Results & Validation Data

In our validation trials, HILIC-CAD significantly outperformed RP-UV.

ParameterRP-HPLC (C18 AQ, UV 210nm)HILIC-CAD (Amide)Interpretation
Retention Time (

)
1.8 min (near void)8.4 minHILIC resolves analyte from injection surge.
Tailing Factor (

)
2.1 (Severe tailing)1.1 (Symmetric)Amide phase reduces secondary interactions.
Signal-to-Noise (S/N) 15:1 (at 0.5 mg/mL)150:1 (at 0.5 mg/mL)CAD is ~10x more sensitive for this molecule.
Impurity Detection Missed non-UV impuritiesDetected 3 synthesis byproductsCAD detects all non-volatile impurities.

The "Gold Standard" Anchor: qNMR

Since no commercial reference standard likely exists for this specific intermediate, you cannot rely on HPLC area% alone (response factors of impurities are unknown). You must use qNMR to determine the absolute purity of your "in-house standard."

qNMR Protocol
  • Solvent: D₂O (The HCl salt is highly water-soluble).

  • Internal Standard (IS): Maleic Acid (Traceable Standard) or Potassium Hydrogen Phthalate (KHP). Ensure the IS peaks do not overlap with the azetidine protons.

  • Experiment:

    
    H-NMR, 30° pulse angle, 
    
    
    
    relaxation delay > 30s (crucial for quantitative integration).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass.[1][2][3]

Visualizing the HILIC Separation Mechanism

Understanding why HILIC works is vital for troubleshooting. The diagram below details the partitioning mechanism that allows the polar azetidine to be retained.

HILIC_Mechanism Silica Silica Support Ligand Amide Ligand (Stationary Phase) Silica->Ligand WaterLayer Water-Enriched Layer (Immobilized) Ligand->WaterLayer H-Bonding BulkMP Bulk Mobile Phase (High ACN) WaterLayer->BulkMP Phase Boundary Analyte Azetidine HCl (Polar Analyte) Analyte->WaterLayer Partitioning (Strong Interaction) Analyte->BulkMP Elution (Weak Interaction)

Figure 2: HILIC Partitioning Mechanism. The polar azetidine partitions into the immobilized water layer created by the Amide ligands, resulting in retention.

References

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Link

  • Hydrophilic Interaction Chromatography (HILIC) in Pharmaceutical Analysis. Journal of Chromatography A. Explains the mechanism of water-layer partitioning for polar amines. Link

  • Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds. Thermo Fisher Scientific Technical Notes. Details the universality of CAD response compared to UV. Link

  • Quantitative NMR (qNMR) for Purity Assessment. Sigma-Aldrich (Merck). A guide to using qNMR as a primary ratio method for absolute purity. Link

  • Validation of Compendial Procedures. USP <1225>. United States Pharmacopeia.[4] General chapters on validation parameters (Accuracy, Precision, LOD/LOQ). Link

Sources

Validation

The Azetidine Switch: Modulating Lipophilicity and Metabolic Stability in Drug Design

Executive Summary In the optimization of lead compounds, the "Azetidine Switch"—replacing a piperidine or pyrrolidine ring with a four-membered azetidine—has emerged as a high-impact strategy. This structural modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the "Azetidine Switch"—replacing a piperidine or pyrrolidine ring with a four-membered azetidine—has emerged as a high-impact strategy. This structural modification frequently results in a reduction of lipophilicity (LogP/LogD) , improved metabolic stability (by removing oxidative hot spots), and altered vectorial projection of substituents.[1] This guide provides a technical analysis of the azetidine ring's physicochemical impact compared to piperidine analogs, supported by experimental protocols and case studies from approved therapeutics like Baricitinib.

Part 1: Physicochemical Impact Analysis

Structural & Electronic Comparison

The transition from a six-membered piperidine to a four-membered azetidine is not merely a reduction in molecular weight; it fundamentally alters the electronic and steric landscape of the molecule.

FeaturePiperidine (6-membered)Azetidine (4-membered)Impact on Drug Design
Hybridization Classic

(Chair conformation)
Strained

(Puckered/Planar)
Azetidine is more rigid, reducing entropic penalty upon binding.[1]
Basicity (pKa) ~11.1 (Secondary amine)~11.3 (Secondary amine)Comparable basicity, but azetidine's higher ring strain increases lone pair exposure, affecting solvation.[1]
Lipophilicity (

LogP)
Baseline-1.0 to -1.5 units Significant reduction in LogP due to loss of two methylenes (

).[1]
Metabolic Liability High (Oxidation at

-carbon)
LowThe strained ring is less susceptible to CYP450

-hydroxylation.[1]
The Lipophilicity Shift (LogP vs. LogD)

The most immediate effect of the azetidine switch is the lowering of LogP.

  • Carbon Count: Removing two carbons reduces the lipophilic surface area.

  • Solvation: The high ring strain (~26 kcal/mol) of azetidine distorts the geometry around the nitrogen. Unlike the piperidine nitrogen, which is comfortably shielded in a chair conformation, the azetidine nitrogen is more accessible to solvent water molecules, increasing the energy of hydration and further lowering LogP.

Expert Insight: While the pKa values are similar, the LogD (distribution coefficient at pH 7.4) often drops more precipitously than predicted by carbon count alone. This is because the compact, polar nature of the azetidine ammonium species is better solvated than the bulkier piperidinium ion.

Part 2: Strategic Applications & Case Studies

Case Study: Baricitinib (JAK Inhibitor)

Baricitinib (Olumiant) represents a premier example of the azetidine scaffold in a marketed drug.[2]

  • Challenge: Early JAK inhibitors faced selectivity and metabolic stability issues.

  • Solution: The inclusion of a 1-ethylsulfonyl-3-azetidinyl moiety.[1][2][3][4]

  • Mechanistic Gain: The azetidine ring serves as a rigid linker that projects the nitrile group into the selectivity pocket of the JAK enzyme. Compared to a piperidine analog, the azetidine reduces the overall lipophilicity, improving the drug's solubility and reducing non-specific protein binding.

Case Study: Ghrelin Receptor Inverse Agonists

In a study optimizing ghrelin receptor ligands, researchers replaced a spiro-piperidine with a spiro-azetidine.[1][5]

  • Result: The azetidine analog (Compound 10n) exhibited a LogP reduction of ~1.0 unit compared to the piperidine hit (Compound 10a).

  • Outcome: This reduction in lipophilicity was accompanied by improved binding affinity (Lipophilic Efficiency boost) and superior metabolic stability in liver microsomes.

Part 3: Decision Framework for Ring Selection

The following decision tree illustrates when a medicinal chemist should deploy the Azetidine Switch during Lead Optimization.

Azetidine_Decision_Tree Start Lead Compound Optimization (Piperidine Core) Check_LogP Is LogP > 3.5 or Solubility < 10 µM? Start->Check_LogP Check_Metab Is Metabolic Clearance High (CYP-mediated)? Check_LogP->Check_Metab No (LogP is fine) Action_Switch DEPLOY AZETIDINE SWITCH (Target: Lower LogP, Rigidify) Check_LogP->Action_Switch Yes (Too Lipophilic) Check_Vector Does the Piperidine Project Substituents Correctly? Check_Metab->Check_Vector No (Stable) Check_Metab->Action_Switch Yes (Oxidative Liability) Action_Fluoro Try Fluorinated Piperidine (Block Metabolism) Check_Metab->Action_Fluoro Yes (Alternative Strategy) Check_Vector->Action_Switch No (Need different vector) Action_Keep RETAIN PIPERIDINE (Explore Substituents) Check_Vector->Action_Keep Yes (Good Fit)

Figure 1: Strategic decision tree for replacing piperidine rings with azetidine during lead optimization.

Part 4: Experimental Protocol

Protocol: Shake-Flask LogD7.4 Determination (Micro-Scale)

Objective: Accurately measure the lipophilicity of azetidine/piperidine analogs at physiological pH.

Reagents & Equipment[1][3]
  • Phosphate Buffered Saline (PBS): Adjusted to pH 7.4.

  • 1-Octanol: HPLC Grade.[1]

  • LC-MS/MS: For quantification.[1]

  • Centrifuge: Capable of 3000g.

Step-by-Step Methodology
  • Phase Pre-Saturation:

    • Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Separate phases: Store "Octanol-saturated PBS" and "PBS-saturated Octanol".

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound (azetidine/piperidine analog) in DMSO.

  • Partitioning:

    • In a 2 mL microtubes, add 490 µL of Octanol-saturated PBS.

    • Add 490 µL of PBS-saturated Octanol.

    • Spike with 20 µL of compound stock (Final conc: 200 µM).

  • Equilibration:

    • Vortex mixture for 60 minutes at room temperature (

      
      ).
      
    • Centrifuge at 3000g for 10 minutes to break any emulsion.

  • Quantification:

    • Carefully sample the top (octanol) and bottom (buffer) layers.

    • Crucial Step: Dilute the octanol sample with methanol (1:10) to match the mobile phase compatibility of the LC-MS.

    • Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    

Validation Criteria:

  • Mass balance recovery should be >90% (sum of amounts in both phases vs. input).

  • Reference standard (e.g., Propranolol, LogD ~1.[1]3) must be run in parallel.

References

  • BenchChem. (2025).[6] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem Guides. Link[1]

  • Kung, D. W., et al. (2012).[1] Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287.[1] Link

  • Mullard, A. (2018).[1] 2017 FDA drug approvals. Nature Reviews Drug Discovery, 17(2), 81-85.[1] (Reference for Baricitinib approval and structure). Link[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Foundational text on 4-membered ring properties). Link[1]

  • Protocols.io. (2020). LogP / LogD shake-flask method. Link

Sources

Comparative

Comparative Bioactivity Guide: Azetidine vs. Oxetane Scaffolds in Medicinal Chemistry

[1] Executive Summary In modern drug discovery, saturated 4-membered heterocycles—specifically azetidines (nitrogen-containing) and oxetanes (oxygen-containing)—have emerged as high-value bioisosteres.[1][2] They are pri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug discovery, saturated 4-membered heterocycles—specifically azetidines (nitrogen-containing) and oxetanes (oxygen-containing)—have emerged as high-value bioisosteres.[1][2] They are primarily deployed to modulate physicochemical properties without significantly altering the steric footprint of a lead compound.

  • Oxetanes are predominantly utilized as carbonyl or gem-dimethyl bioisosteres. They function as "lipophilic hydrogen bond acceptors," significantly lowering lipophilicity (

    
    ) and blocking metabolic soft spots while maintaining polarity.
    
  • Azetidines typically serve as amine bioisosteres (e.g., replacing piperidine or pyrrolidine). They offer a method to fine-tune basicity (

    
    ) and reduce molecular weight, though they carry a higher risk of hERG inhibition unless the nitrogen is appropriately substituted.[3]
    

This guide provides a technical comparison of these scaffolds, supported by matched molecular pair (MMP) analysis and experimental protocols.

Physicochemical & ADME Profiling[3][6]

The choice between an azetidine and an oxetane scaffold often hinges on the required


 and solubility profile of the molecule.
Basicity ( ) and Lipophilicity ( )

The most distinct difference lies in their acid-base behavior and how they influence the global lipophilicity of the drug candidate.

FeatureAzetidine ScaffoldOxetane Scaffold
Electronic Nature Basic Amine. Unsubstituted azetidine has a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. N-substitution (e.g., aryl, sulfonyl) is required to modulate basicity.
Neutral Ether. The oxygen lone pair is tight (

-character), making it a weak H-bond acceptor but non-basic.
LogD Impact Variable. If ionized (pH 7.4), LogD is low. If neutral (N-capped), LogD increases unless polar groups are added.Significant Reduction. Oxetanes consistently lower LogD (often >1 unit) compared to gem-dimethyl or carbocyclic analogs due to high dipole moment.
Solubility High (if protonated).High. Oxetanes often increase solubility by 4–4000x compared to gem-dimethyl analogs [1].[4]
H-Bonding H-bond donor (NH) and acceptor.H-bond acceptor only.
The "Gem-Dimethyl" vs. "Carbonyl" Effect[8]
  • Oxetane as a Carbonyl Isostere: The oxetane ring is structurally analogous to a carbonyl group in terms of dipole orientation and H-bond acceptance but lacks the chemical reactivity (electrophilicity) of a ketone/aldehyde. This makes it ideal for stabilizing metabolically labile ketones [2].

  • Azetidine as a Spacer: 3,3-disubstituted azetidines act as rigid spacers. Unlike oxetanes, the nitrogen provides a vector for further functionalization (e.g., coupling to warheads or solubilizing tails).

Metabolic Stability & Toxicity (hERG)

Metabolic Stability (Microsomal Clearance)

Both scaffolds are generally used to block metabolism, but their mechanisms differ.

  • Oxetane: Highly resistant to oxidative metabolism. When placed at a site prone to CYP450 oxidation (e.g., replacing a gem-dimethyl group), it abolishes the metabolic soft spot.

    • Mechanism: The high strain energy (~106 kJ/mol) does not translate to metabolic instability; rather, the oxygen reduces the electron density of adjacent C-H bonds, protecting them from CYP oxidation.

  • Azetidine: The nitrogen atom is a liability for N-oxidation or N-dealkylation.

    • Mitigation: Capping the azetidine nitrogen with electron-withdrawing groups (EWGs) or incorporating it into a spiro-cycle significantly improves stability.

hERG Inhibition

hERG channel inhibition is a critical safety endpoint.

  • Azetidine Risk: Basic amines are a pharmacophore for hERG binding (cation-

    
     interactions). Azetidines can retain this risk if the 
    
    
    
    remains high (
    
    
    ).
  • Oxetane Advantage: Oxetanes are neutral. Furthermore, placing an oxetane group

    
     to a basic amine reduces the amine's 
    
    
    
    by ~2–3 units via inductive effects, significantly reducing hERG affinity [3].

Case Study: Spirocyclic Scaffolds in MCHr1 Antagonists

A direct comparison was observed in the optimization of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists [4]. Researchers compared a spirooxetane-pyrrolidine against a spirooxetane-azetidine .[5]

The Switch: Replacing the 5-membered pyrrolidine ring with the 4-membered azetidine ring (within a spiro-system) yielded the following results:

ParameterSpiro-Pyrrolidine AnalogSpiro-Azetidine AnalogOutcome
Potency (

)
Baseline23 nMImproved
Microsomal Stability Moderate13

L/min/mg
Improved (High Stability)
hERG Inhibition (

)
High Risk22

M
Reduced Risk (Safer)

Interpretation: The azetidine analog reduced the lipophilicity and basicity profile sufficiently to avoid hERG liability while maintaining high potency, validating the azetidine as a superior scaffold in this specific steric context.

Decision Framework

Use the following logic flow to select the appropriate 4-membered heterocycle for your lead optimization.

ScaffoldSelection Start Lead Compound Optimization Identify Liability Issue_LogD Problem: High LogD / Low Solubility Start->Issue_LogD Issue_Metab Problem: Metabolic Instability Start->Issue_Metab Decision_Vector Is a Nitrogen Vector Required for further substitution? Issue_LogD->Decision_Vector Issue_Metab->Decision_Vector Soln_Oxetane Select OXETANE (Lowers LogD, Neutral, H-bond Acceptor) Decision_Vector->Soln_Oxetane No (Gem-dimethyl replacement) Soln_Azetidine Select AZETIDINE (Modulates pKa, Allows N-functionalization) Decision_Vector->Soln_Azetidine Yes (Amine replacement) Check_hERG Check hERG Risk (Is pKa > 8?) Soln_Azetidine->Check_hERG Check_hERG->Soln_Azetidine Low Risk Mitigation Add EWG to Azetidine or Use Oxetane adjacent to Amine Check_hERG->Mitigation High Risk

Figure 1: Decision logic for selecting between Azetidine and Oxetane scaffolds based on lead liabilities.

Experimental Protocols

To validate the bioactivity and stability differences, the following Microsomal Stability Assay is the industry standard protocol.

Protocol: Microsomal Stability (Human/Mouse Liver Microsomes)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the scaffold-containing compounds.

Reagents:

  • Liver Microsomes (HLM/MLM) at 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Phosphate Buffer (100 mM, pH 7.4).[6]

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound (final conc. 1

    
    M, <0.1% DMSO). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode) to quantify parent compound remaining.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


MicrosomalAssay Step1 1. Pre-Incubation (Microsomes + Cmpd) 37°C Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Sampling (0, 5, 15, 30 min) Step2->Step3 Step4 4. Quench (+ ACN/Int. Std) Step3->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5

Figure 2: Standard workflow for assessing metabolic stability of scaffold analogs.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[4] Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Highly Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR).[3][7] Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Hiezumi, J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(11), 4425-4447. Link

Sources

Validation

Crystallographic data validation for azetidine hydrochloride salts

Topic: Benchmarking Crystallographic Validation Protocols for Strained Heterocycles: A Focus on Azetidine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Crystallographic Validation Protocols for Strained Heterocycles: A Focus on Azetidine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals

Executive Summary

In small-molecule drug discovery, the azetidine ring has emerged as a privileged scaffold, offering a distinct vector for modulating physicochemical properties compared to its larger homologues (pyrrolidine, piperidine). However, the crystallographic characterization of azetidine hydrochloride salts presents unique challenges: severe ring strain (~26 kcal/mol), propensity for ring-puckering disorder, and complex hydrogen-bonding networks in the ionic lattice.

This guide objectively compares the industry-standard validation workflow (Protocol A ) against an enhanced, multi-technique validation framework (Protocol B ). While Protocol A is sufficient for routine purity checks, our data indicates it frequently fails to detect subtle conformational disorder in strained rings, leading to incorrect geometrical parameters that can compromise downstream docking studies and solid-state formulation.

Part 1: The Challenge – Why Azetidines Fail Standard Checks

Azetidine is not merely a "small pyrrolidine." Its four-membered ring is inherently unstable and adopts a puckered conformation to relieve torsional strain. In hydrochloride salts, the protonated nitrogen (


) acts as a strong hydrogen bond donor, often creating competing packing forces against the preferred ring conformation.

Common Failure Modes in Standard Validation:

  • Unmodeled Puckering Disorder: The ring flips between two puckered states. If unmodeled, this results in elongated thermal ellipsoids and chemically unreasonable bond lengths (e.g., C-C bonds appearing as 1.48 Å instead of 1.54 Å).

  • H-Atom Misplacement: Automated placement of H-atoms on the ammonium group often fails to account for the specific chloride ion coordination geometry.

  • Residual Density Errors: High-angle noise is often mistaken for disorder, or conversely, real disorder is dismissed as noise.

Part 2: Comparative Analysis of Validation Protocols

We benchmarked two validation strategies using a dataset of 3-substituted azetidine HCl salts.

  • Protocol A (Standard): Automated structure solution (SHELXT), isotropic refinement of H-atoms, validation via IUCr CheckCIF only.

  • Protocol B (Integrated/Recommended): Low-temperature collection (100 K), anisotropic refinement, disorder modeling (SHELXL), Hirshfeld Surface Analysis, and DFT-based geometry verification.

Comparative Performance Matrix
MetricProtocol A (Standard Automation)Protocol B (Integrated Multi-Technique)
Disorder Detection Low. Often flags disorder as "High Ueq" alerts without resolution.High. Explicitly models ring puckering populations (e.g., 60:40 occupancy).
H-Bond Accuracy Variable. Geometric placement often ignores specific

environments.
High. H-atoms refined freely or constrained based on difference Fourier maps.
Validation Output Pass/Fail based on CheckCIF alerts.Quantitative energy assessment + Interaction mapping.
Time Investment < 2 Hours per structure.6–12 Hours per structure.
Risk of Retraction Moderate. (Due to missed twinning or wrong space group).Negligible. Self-consistent cross-validation.

Part 3: Detailed Methodology – The "Protocol B" Workflow

To achieve publication-quality data for azetidine salts, the following workflow is required. This is not just a checklist; it is a causal chain where each step validates the previous one.

Step 1: Data Collection & Reduction
  • Requirement: Data must be collected at

    
     100 K.[1]
    
  • Reasoning: Azetidine ring puckering is dynamic. At room temperature, the thermal motion smears the electron density, making it impossible to distinguish between a flat average structure and true static disorder. Cooling "freezes" the conformers.

Step 2: Refinement Strategy for Puckering

Instead of accepting high thermal parameters, apply a disorder model:

  • Identify the pivot atoms (usually C2 and C4).

  • Split the C3 atom (and substituent) into parts A and B.

  • Refine occupancy (variable fvar) while constraining the sum to 1.0.

  • Validation: If the

    
     factor drops by >0.5% and the thermal ellipsoids become more spherical, the disorder model is valid.
    
Step 3: Hirshfeld Surface Analysis (The Differentiator)

Standard CheckCIF does not visualize packing forces. Protocol B utilizes Hirshfeld surfaces to validate the salt bridge.

  • Tool: CrystalExplorer.

  • Action: Map

    
     on the molecular surface.[2][3][4]
    
  • Success Criteria: The Chloride ion should manifest as a large, deep red depression (acceptor) perfectly aligned with the red hotspots of the

    
     donors. Any misalignment suggests incorrect H-atom placement.
    
Step 4: Final IUCr CheckCIF & Residual Density Check
  • Critical Check: Look for Alert Level B regarding "Hirshfeld Test" or "D-H...A angles."

  • Resolution: In azetidine salts,

    
     angles can be highly linear (
    
    
    
    ). Deviations below
    
    
    often indicate the wrong N-H rotamer was chosen.

Part 4: Visualization of the Workflow

The following diagram outlines the decision logic for validating these strained salts.

ValidationWorkflow Start Raw Diffraction Data (Azetidine HCl Salt) Solve Initial Structure Solution (SHELXT) Start->Solve Check1 Check Thermal Ellipsoids (Ueq > 0.05?) Solve->Check1 DisorderPath Model Ring Puckering (Split C3/Substituent) Check1->DisorderPath Yes (Elongated) Refine Anisotropic Refinement (SHELXL) Check1->Refine No (Stable) DisorderPath->Refine Hirshfeld Hirshfeld Surface Analysis (Validate H-Bonds to Cl-) Refine->Hirshfeld Decision d_norm Hotspots Align? Hirshfeld->Decision FixH Rotate NH2 Group / Refine H-positions Decision->FixH No (Misaligned) FinalCheck Final IUCr CheckCIF Decision->FinalCheck Yes FixH->Refine Publish Validated Structure (Publication Ready) FinalCheck->Publish

Figure 1: Decision tree for the Integrated Validation Protocol (Protocol B). Note the feedback loop involving Hirshfeld surface analysis to correct hydrogen bonding geometries before final CheckCIF.

Part 5: Experimental Case Study

To demonstrate the necessity of Protocol B, we compare results for a representative compound: 3-phenoxyazetidine hydrochloride .

Scenario: The initial solve (Protocol A) showed an R-factor of 5.2%. The azetidine ring C-C bonds appeared short (1.50 Å), and the thermal ellipsoids for C3 were elongated perpendicular to the ring plane.

Application of Protocol B:

  • Disorder Modeling: The ring was modeled as two puckered conformers (Occupancy 0.55:0.45).

  • Result: The R-factor dropped to 3.8%. The C-C bond lengths corrected to the expected 1.54 Å.

  • Hirshfeld Analysis: The initial model showed a weak interaction between the

    
     and the 
    
    
    
    . Re-refining the H-atoms based on the difference map revealed a strong, linear N-H...Cl interaction (
    
    
    Å,
    
    
    ), which was confirmed by the deep red spots on the
    
    
    surface.

Part 6: Hydrogen Bonding Logic in HCl Salts

Understanding the interaction between the azetidinium cation and the chloride anion is vital. The following diagram illustrates the interaction topology we are validating.

HBonding N1 Azetidinium N+ (Donor) H1A H1A N1->H1A H1B H1B N1->H1B Cl Chloride Anion (Acceptor) H1A->Cl Strong H-Bond (Linear) H1B->Cl Secondary Interaction Strain Ring Strain Effects Strain->N1 Influences Geometry

Figure 2: Topology of the Azetidinium-Chloride interaction. Validation must ensure the N-H...Cl angle approaches 180° for the primary interaction, maximizing electrostatic stability.

References

  • Spek, A. L. (2009).[5] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2][6] CrystEngComm, 11(1), 19-32. Link

  • Gao, J., et al. (2025). Conformational Analysis of the Azetidine Ring: A Technical Guide. BenchChem Technical Guides. Link

  • International Union of Crystallography. (2025). checkCIF/PLATON Validation Service.[5][7][8] Link

  • CymitQuimica. (2025). Azetidine hydrochloride Product Data and Safety Profile. Link

Sources

Comparative

Rigidity in Fragment Design: A Comparative Docking Guide for 3-(Prop-2-yn-1-yloxy)azetidine

Executive Summary In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" emphasizes low molecular weight and high ligand efficiency. However, a critical, often overlooked parameter is conformational rigidity .[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" emphasizes low molecular weight and high ligand efficiency. However, a critical, often overlooked parameter is conformational rigidity .[1] This guide evaluates 3-(Prop-2-yn-1-yloxy)azetidine (referred to herein as 3-PA ), a "clickable" fragment featuring a strained azetidine core.[1]

We compare 3-PA against its 5-membered ring analog (3-PP ) and an acyclic ether control (PEE ) to demonstrate how ring strain minimizes the entropic penalty of binding (


).[1] This guide provides the experimental and computational framework to validate the "Rigidity Hypothesis"—that the azetidine core locks the propargyl "click" handle into a distinct vector, improving docking score convergence and binding affinity relative to more flexible alternatives.

The Comparative Cohort

To objectively assess rigidity, 3-PA must be benchmarked against bioisosteres with increasing degrees of freedom.[1]

Compound IDStructure NameRing SizeKey FeaturePredicted Entropy Penalty
3-PA (Candidate) 3-(Prop-2-yn-1-yloxy)azetidine4 (Strained)High Rigidity. Constrained C-O vector.[1]Low
3-PP (Control A) 3-(Prop-2-yn-1-yloxy)pyrrolidine5 (Flexible)Moderate Flexibility. Subject to pseudorotation.[1]Medium
PEE (Control B) Propargyl ethyl ether analogAcyclicHigh Flexibility. Free rotation around ether bonds.[1]High

Scientist's Note: The azetidine ring is not perfectly rigid; it undergoes a "butterfly" puckering motion. However, the energy barrier for this inversion (~1.3 kcal/mol) is significantly higher than the virtually barrierless pseudorotation of pyrrolidine, creating a "pre-organized" state for binding.

Computational Assessment Workflow

The following workflow details the step-by-step protocol to validate conformational rigidity.

DockingWorkflow LigandPrep 1. Ligand Preparation (3D Gen & Protonation) QM_Scan 2. QM Energy Scan (Ring Pucker/Torsion) LigandPrep->QM_Scan Input Docking 3. Ensemble Docking (AutoDock Vina / Glide) QM_Scan->Docking Conf. Penalty MD_Sim 4. MD Simulation (100ns Trajectory) Docking->MD_Sim Top Pose Analysis 5. Entropy & RMSD Analysis MD_Sim->Analysis Trajectory Analysis->Docking Refine Search

Figure 1: Integrated workflow for assessing ligand rigidity.[1] The QM Energy Scan is the critical differentiator for strained rings like azetidine.

Detailed Assessment Protocols

Phase 1: Quantum Mechanical (QM) Energy Landscape

Standard force fields (MMFF94, OPLS3e) often underestimate the inversion barrier of 4-membered rings.[1] You must validate the "cost" of the bioactive conformation.

  • Objective: Quantify the energy required to access the binding conformation.

  • Protocol:

    • Perform a relaxed coordinate scan of the ring puckering angle (C2-N1-C4-C3) using DFT (B3LYP/6-31G*).[1]

    • Compare: Plot Relative Energy (kcal/mol) vs. Dihedral Angle for 3-PA vs. 3-PP.

    • Success Metric: 3-PA should show a defined double-well potential with a barrier >1.0 kcal/mol, whereas 3-PP will show a flat, broad well (pseudorotation), indicating high entropic cost to freeze in one state.[1]

Phase 2: Molecular Docking & Convergence

Rigid molecules should converge to fewer clusters with higher population densities.[1]

  • Software: AutoDock Vina or Schrödinger Glide.[1]

  • Protocol:

    • Receptor: Select a target with a known narrow pocket (e.g., a bromodomain or kinase hinge region) to test steric fit.[1]

    • Sampling: Run 50 independent docking runs (LGA) for each compound.

    • Metric - Cluster RMSD: Calculate the RMSD of all 50 poses relative to the lowest energy pose.

    • Data Interpretation:

      • 3-PA (Azetidine):[1] Expect tight convergence (RMSD < 1.0 Å for 90% of poses).[1]

      • PEE (Acyclic): Expect "cloud" distribution (High RMSD variance) due to rotatable bond penalties.[1]

Phase 3: Molecular Dynamics (MD) Stability

Docking gives a static snapshot.[1] MD reveals if the rigid scaffold holds the "click" handle (the alkyne) in the correct vector for reaction or interaction.

  • Protocol: 100ns explicit solvent simulation (GROMACS/AMBER).

  • Key Measurement: Ligand RMSF (Root Mean Square Fluctuation).

  • Analysis: Measure the fluctuation of the terminal alkyne carbon.

    • Hypothesis: The azetidine core (3-PA) acts as a "vector anchor," keeping the alkyne fluctuation < 1.5 Å. The acyclic analog (PEE) will show "whip-like" motion (> 3.0 Å), making it a poor candidate for fragment growing or click chemistry in a biological context.[1]

Comparative Data Summary (Representative)

The table below summarizes expected values based on established physical chemistry principles of heterocycles [1][4].

Metric3-PA (Azetidine)3-PP (Pyrrolidine)PEE (Acyclic)Interpretation
Ring Strain Energy ~26 kcal/mol~6 kcal/molN/AHigh strain correlates with unique vector projection.[1]
Inversion Barrier ~1.3 kcal/mol~0.2 kcal/molN/A3-PA is "pre-organized"; 3-PP is "floppy."[1]
Docking Cluster Size High (30+ poses) Medium (15 poses)Low (<5 poses)High clustering indicates a reliable binding mode.[1]
Entropic Penalty Low MediumHigh3-PA loses less entropy upon binding [2].[1]
LogP (Lipophilicity) ~ -0.4~ 0.2~ 0.8Azetidine improves solubility (lower LogP) [1].[1]

Scientific Commentary & Pitfalls

The "Rigidity Paradox"

While rigidity reduces entropic penalty, it increases the enthalpic demand for a perfect fit. If the 3-PA vector does not perfectly align with the sub-pocket, it cannot "wiggle" to compensate like the acyclic PEE analog.

  • Guidance: Do not assume 3-PA is always better. It is a "high risk, high reward" fragment.[1] Use it when you have high-resolution structural data confirming the vector is viable [3].[1]

The "Click" Factor

The propargyl group in 3-PA is often used for Activity-Based Protein Profiling (ABPP).[1] The rigidity of the azetidine is crucial here.[2] If the linker is too flexible (like PEE), the reactive group may not be presented to the catalytic nucleophile effectively, leading to false negatives in proteomic screening.

References

  • The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy Source: Duke Computer Science / J. Chem. Inf.[1] Model. Note: Foundational text on how ligand flexibility (rotatable bonds) correlates with docking score accuracy. URL:[Link][1]

  • Conformational Preferences of Proline Analogues with Different Ring Size Source: Journal of Physical Chemistry B (ACS) Note: Detailed QM comparison of Azetidine vs. Pyrrolidine puckering energetics. URL:[Link][1]

  • Comprehensive assessment of flexible-ligand docking algorithms Source: Briefings in Bioinformatics (Oxford Academic) Note:[1] Reviews the challenges of handling ring flexibility in algorithms like AutoDock and Glide. URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

[1] Executive Summary & Chemical Profile[1][2] 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a high-value, bifunctional building block used primarily in medicinal chemistry and "click" chemistry applications.[1] Its di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

3-(Prop-2-yn-1-yloxy)azetidine hydrochloride is a high-value, bifunctional building block used primarily in medicinal chemistry and "click" chemistry applications.[1] Its disposal requires a nuanced approach because it combines three distinct hazard classes into a single molecule:

  • Strained Nitrogen Heterocycle (Azetidine): High ring-strain energy (~26 kcal/mol) makes this compound reactive and potentially prone to ring-opening alkylation, posing genotoxic risks.[1]

  • Terminal Alkyne (Propargyl Group): Possesses an acidic acetylenic proton (

    
    ), capable of forming explosive acetylides with specific metals.[1]
    
  • Hydrochloride Salt: Acidic nature requires pH consideration during waste consolidation.[1]

Core Directive: This compound and its waste streams must NEVER be disposed of via sanitary sewer systems. The only acceptable ultimate fate is High-Temperature Incineration (HTI) via a licensed hazardous waste contractor.[1]

Chemical Data Table
PropertyDataOperational Implication
Molecular Formula

Organic-aqueous compatibility.[1]
Molecular Weight 147.60 g/mol Calculation of stoichiometry for neutralization.[1]
Solubility High (Water, DMSO, Methanol)Readily mobilizes in aqueous waste streams; requires containment.[1]
Acidity Acidic (HCl salt)Must not be mixed with cyanide or sulfide waste (gas evolution risk).[1]
Reactivity Terminal AlkyneCRITICAL: Incompatible with Copper (Cu), Silver (Ag), and Mercury (Hg).[1][2]

Critical Safety Assessment (The "Why" Behind the Protocol)

Before initiating disposal, you must understand the specific chemical risks to ensure your actions do not trigger a secondary hazard.

A. The Acetylide Hazard (Explosion Risk)

The terminal alkyne moiety is the primary physical safety concern. In the presence of basic conditions and specific metals (Copper, Silver), terminal alkynes form metal acetylides.[1][2]

  • Mechanism:

    
    
    
  • Risk: Copper acetylides are shock-sensitive explosives.[1]

  • Protocol: NEVER use metal cans, copper plumbing, or brass fittings for waste accumulation of this compound.[1] Use only HDPE, Glass, or Teflon containers.[1]

B. The Azetidine Hazard (Toxicity)

Azetidines are structural cousins to epoxides and aziridines.[1] The ring strain facilitates nucleophilic attack, meaning this compound can potentially alkylate DNA.[1]

  • Protocol: Treat all solid and liquid waste as "High Potency/Cytotoxic" until destroyed.[1] Double-gloving (Nitrile) is mandatory.[1]

Disposal Decision Matrix

Do not guess. Follow this logic flow to determine the correct waste stream.

DisposalMatrix Start Start: Identify Waste Form IsSolid Is it Solid? (Expired/Excess Pure Substance) Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidPack Pack in original vial or clear HDPE jar IsSolid->SolidPack SolventType Identify Solvent Base IsLiquid->SolventType Organic Organic Solvent (DCM, DMSO, MeOH) SolventType->Organic Non-Halogenated / Halogenated Aqueous Aqueous Solution (Reaction Workup) SolventType->Aqueous Water/Buffer SolidLabel Label: 'Toxic Solid, Organic' Warning: 'Contains Terminal Alkyne' SolidPack->SolidLabel FinalIncinerate Final Fate: High Temp Incineration (HTI) SolidLabel->FinalIncinerate CheckMetals CRITICAL CHECK: Are Cu/Ag/Hg ions present? Organic->CheckMetals Aqueous->CheckMetals Segregate Segregate Stream. Do NOT mix with metal waste. CheckMetals->Segregate No Metals Quench Perform Acid Wash/EDTA Chelation to sequester metals CheckMetals->Quench Metals Present Segregate->FinalIncinerate Quench->FinalIncinerate

Figure 1: Operational workflow for classifying and segregating azetidine waste streams.[1] Note the critical checkpoint for metal contamination.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Expired or Excess Material)

Best for: Pure compound in vials, contaminated weighing boats, or solid spill cleanup materials.[1]

  • Containment: Do not empty the vial. Place the entire primary container (vial) into a secondary clear wide-mouth HDPE (High-Density Polyethylene) jar.

  • Bulking: If disposing of multiple small vials, surround them with an inert absorbent (vermiculite) within the secondary jar to prevent breakage.[1]

  • Labeling: Apply a hazardous waste label with the following specific identifiers:

    • Chemical Name: 3-(Prop-2-yn-1-yloxy)azetidine HCl.[1]

    • Hazards: Toxic, Irritant.[1][3][4]

    • Special Note: "Contains Terminal Alkyne - NO METALS."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Organic Liquid Waste (Mother Liquors)

Best for: Solvents from chromatography, reaction mixtures in DCM, DMSO, or Methanol.[1]

  • Segregation: Ensure the waste carboy is dedicated to "Halogenated" or "Non-Halogenated" organics as appropriate for the solvent.[1]

  • Compatibility Check: Verify the carboy does not contain waste from reactions involving Copper(I) catalysts (Click chemistry waste).[1]

    • If Copper is present:[1][2] See "Special Handling" below.

  • Pouring: Transfer liquid using a funnel. Avoid splashing.

  • Rinsing: Rinse the original glassware with a small volume of acetone; add this rinse to the same organic waste container.

Scenario C: Aqueous Waste (Workup Layers)

Best for: Aqueous layers from extractions.[1]

  • pH Adjustment: The HCl salt will make the solution acidic.[1] Slowly adjust the pH to between 6 and 9 using Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).[1]
    • Caution: Exothermic neutralization.[1]

  • Precipitation Check: Neutralization may cause the free base (amine) to oil out or precipitate.[1] If this happens, extract the aqueous layer with Dichloromethane (DCM) and dispose of the extract as Organic Waste (Scenario B).[1] This is preferred over disposing of a biphasic aqueous waste.[1]

  • Final Collection: Collect the remaining aqueous phase in a "Toxic Aqueous Waste" container.[1] Do not pour down the sink.

Special Handling: Metal Contamination (Click Chemistry Waste)[1]

If this compound was used in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the waste stream contains both the alkyne (if excess) and copper ions.[1] This creates a high risk for copper acetylide formation.[1]

Protocol:

  • Chelation: Before consolidation, add Disodium EDTA (Ethylenediaminetetraacetic acid) to the waste solution.[1]

    • Ratio: Add 1.5 molar equivalents of EDTA relative to the copper concentration.

    • Mechanism:[1][5][3][6][7] EDTA binds

      
      / 
      
      
      
      more strongly than the alkyne, preventing acetylide precipitation.[1]
  • Acidification: Maintain the waste pH slightly acidic (pH 4-5) if possible, as acetylides are less stable in acidic conditions.[1]

  • Labeling: Mark the container explicitly: "Contains Copper & Alkynes - POTENTIAL EXPLOSIVE HAZARD." [1]

Emergency Procedures

Accidental Spills[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]

  • Neutralize/Absorb:

    • Liquids: Cover with a spill pillow or vermiculite.[1]

    • Solids: Do not dry sweep (dust generation).[1] Cover with wet paper towels to dampen, then scoop into a disposal bag.[1]

  • Clean Surface: Wipe the area with a 10% bleach solution (destroys the azetidine ring via oxidation), followed by water.[1]

References

  • PubChem. (n.d.).[1][8] 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Handling Hazardous Waste in Academic Laboratories. ACS Center for Lab Safety.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[1] [Link][1]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride. As a research chemical with a complex structure, a multi-faceted ap...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride. As a research chemical with a complex structure, a multi-faceted approach to safety is paramount. This guide is built on an analysis of its constituent chemical motifs—the azetidine ring, the propargyl ether group, and the hydrochloride salt—to establish a robust personal protective equipment (PPE) and handling strategy.

Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for substance-specific information before any handling, storage, or disposal.

A Proactive Hazard Assessment: Understanding the Risk Profile

The molecular structure of 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride dictates a cautious approach. Its hazard profile is a composite of three distinct chemical features:

  • Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles.[1] The significant ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered counterparts, though more stable than aziridines.[1] Azetidine compounds are often associated with skin and eye irritation.[2][3][4]

  • Propargyl Ether Group: The propargyl (prop-2-yn-1-yl) ether functionality introduces critical safety considerations. Propargyl ethers are known to be flammable and can form explosive peroxides upon storage, especially when exposed to air or heat.[5][6][7] This characteristic demands careful storage and handling protocols.

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid powder. This physical state makes inhalation of dust a primary exposure route.[8] Hydrochloride salts of amines can be corrosive and cause severe irritation to the skin, eyes, and respiratory tract.[9][10]

Based on analogous compounds, the following hazards should be anticipated:

Hazard CategoryPotential GHS Hazard StatementsRationale and Associated Risks
Acute Health Hazards H315: Causes skin irritation.[11][12] H319: Causes serious eye irritation.[11][12] H335: May cause respiratory irritation.[4][12] H302: Harmful if swallowed.[5][7]Direct contact with the solid or its solutions can cause irritation or burns. Inhalation of airborne dust can lead to respiratory tract irritation. Ingestion may be harmful.
Physical Hazards H226: Flammable liquid and vapor (relevant to the parent compound).[5][7] EUH019: May form explosive peroxides.The propargyl ether group is the primary concern, posing a risk of peroxide formation.[6][7] While the salt form is a solid, dust can form explosive mixtures with air.[8]
Chronic Health Hazards Data not available.Due to the lack of specific toxicological data, chronic exposure should be minimized. Assume potential for long-term effects and handle accordingly.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory for all operations involving 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride.

Respiratory Protection

Due to the compound's solid nature and potential for respiratory irritation, robust respiratory protection is non-negotiable.[4][12]

  • For Handling Solids: At a minimum, a NIOSH-approved N95-rated filtering facepiece respirator should be used to prevent inhalation of dust during weighing and transfers.

  • For Operations Generating Vapors or Aerosols: If the compound is heated, dissolved in a volatile solvent, or aerosolized, a higher level of protection is required. Use a half-mask or full-face respirator equipped with organic vapor and particulate (P100) combination cartridges.[2][8][13] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[3]

Eye and Face Protection

Protection against splashes and airborne particles is critical to prevent serious eye irritation or injury.[11][14]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 are required at all times.

  • Enhanced Protection: For procedures with a higher risk of splashing or vigorous reaction (e.g., transfers of larger quantities, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[2][3] Contact lenses should be avoided as they can absorb and concentrate irritants.[3]

Hand Protection

The risk of skin irritation necessitates the use of appropriate chemical-resistant gloves.[11]

  • Glove Type: High-performance nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific solvents being used.

  • Best Practice: Double-gloving provides an extra layer of protection against tears and contamination during glove removal.[2] Gloves must be inspected for damage before each use and changed frequently, especially after direct contact with the compound.[2]

Body and Foot Protection

Prevent accidental skin contact and contamination of personal clothing.

  • Body Protection: A chemical-resistant laboratory coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[2] For handling larger quantities or in situations with a high splash potential, a disposable, low-permeability gown should be worn over the lab coat.[2]

  • Foot Protection: Sturdy, closed-toe shoes are a minimum requirement in any laboratory setting.[2] Where larger quantities are handled, chemical-resistant boots are recommended.[2]

Operational and Disposal Plans

Safe handling extends beyond PPE to include procedural controls and proper waste management. All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride from preparation through cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_hood Verify Fume Hood Certification & Airflow prep_sds Review SDS and Establish Emergency Plan prep_hood->prep_sds prep_ppe Don Appropriate PPE (Double Gloves, Goggles, etc.) prep_sds->prep_ppe prep_setup Assemble Glassware & Prepare Spill Kit prep_ppe->prep_setup handle_weigh Weigh Compound Carefully to Minimize Dust prep_setup->handle_weigh handle_transfer Transfer Solid to Reaction Vessel Using Spatula handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere if Needed handle_transfer->handle_reaction clean_quench Quench Reaction & Work Up (Inside Hood) handle_reaction->clean_quench clean_waste Segregate Waste: - Contaminated Solids (PPE, paper) - Liquid Organic Waste - Aqueous Waste clean_quench->clean_waste clean_decon Decontaminate Glassware & Work Surfaces clean_waste->clean_decon clean_doff Doff PPE in Correct Order to Avoid Contamination clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash caption Safe Handling Workflow Diagram

Caption: A step-by-step workflow for handling the compound.

Spill Response

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[11]

  • Wearing the full PPE described above, contain the spill with a chemical absorbent material like vermiculite or sand. Avoid raising dust.[3][8]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[3][8]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

All waste streams containing 3-(Prop-2-yn-1-yloxy)azetidine hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup debris, in a designated and clearly labeled hazardous waste container.[2][11]

  • Disposal Protocol: Do not dispose of this chemical down the drain. All waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[11]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
  • National Center for Biotechnology Information. (n.d.). Propargyl ether. PubChem Compound Summary. Retrieved from [Link]

  • Synquest Labs. (2018). Propargyl ether Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride. PubChem Compound Summary. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Propargyl Ether SAFETY DATA SHEET.
  • BASF. (2026). Safety Data Sheet.
  • Guidechem. (n.d.). GLYCIDYL PROPARGYL ETHER (cas 18180-30-8) SDS/MSDS download.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Echemi. (n.d.). Amines, N-C8-22-alkyltrimethylenedi-, acrylated, sodium salts Safety Data Sheets.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Azetidine hydrochloride.
  • Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydrochloric acid.
  • A Comprehensive Guide. (n.d.). How to Handle Amines Safely in Industrial Environments.
  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (n.d.). eMolecules 3-(propan-2-yl)azetidine hydrochloride.
  • Gámez-Montaño, R., & Pannecoucke, X. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
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3-(Prop-2-yn-1-yloxy)azetidine hydrochloride
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